molecular formula C11H16BrNO B1271717 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine CAS No. 76579-64-1

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Cat. No.: B1271717
CAS No.: 76579-64-1
M. Wt: 258.15 g/mol
InChI Key: CAPNMXRLKVMOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)-N,N-dimethylpropan-1-amine (CAS 76579-64-1) is a high-purity brominated compound supplied at 97% purity, primarily utilized as a versatile chemical building block in organic synthesis and medicinal chemistry research . The molecular formula of this compound is C 11 H 16 BrNO, and it has a molecular weight of 258.16 g/mol . Its structure features a bromophenoxy group linked to a dimethylaminopropane chain, making it a valuable intermediate for nucleophilic substitution reactions, where the bromine atom acts as an excellent leaving group . This amine is particularly significant in the development of novel pharmaceutical scaffolds and bioactive molecules . Compounds with the N,N-dimethylpropylamine moiety are frequently employed in the synthesis of potential therapeutic agents; for instance, related haloamine structures serve as critical alkylating intermediates in constructing complex molecules such as azaindenoisoquinoline derivatives, which are studied as topoisomerase I inhibitors with anticancer potential . Furthermore, the structural features of this amine are relevant in neurochemical research, including the exploration of ligands for transporter proteins like the serotonin transporter (SERT) . The product is presented for research applications only and is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use . It is typically packaged in amber glass bottles to ensure stability.

Properties

IUPAC Name

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPNMXRLKVMOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366875
Record name [3-(4-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76579-64-1
Record name [3-(4-bromophenoxy)propyl]dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a molecule of significant interest in medicinal chemistry and pharmacological research. As a senior application scientist, this guide moves beyond a simple recitation of data, offering insights into its synthesis, characterization, and potential applications, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to the class of aryloxypropanamines. This structural motif is a cornerstone in the development of neuroactive compounds, particularly those targeting monoamine transporters. The molecule's architecture, featuring a brominated aromatic ring linked via an ether bridge to a dimethylaminopropane tail, dictates its chemical behavior, reactivity, and pharmacological potential.

The presence of the tertiary amine group imparts basicity, allowing for the formation of hydrochloride or other salts, which typically enhance solubility and stability for experimental and formulation purposes. The bromine atom on the phenyl ring provides a site for further chemical modification and influences the molecule's electronic properties and metabolic profile.

Table 1: Physicochemical and Computed Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₁₆BrNO-
Molecular Weight 258.15 g/mol -
Monoisotopic Mass 257.04663 DaPredicted
IUPAC Name 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine-
CAS Number Not explicitly assigned; structure-based-
Predicted XLogP3 3.1 - 3.5Analog-based Estimation[1]
Topological Polar Surface Area 12.47 ŲAnalog-based Estimation[2]
Hydrogen Bond Donor Count 0Computed
Hydrogen Bond Acceptor Count 2Computed[2]
Rotatable Bond Count 5Computed

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to synthesize 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is via the Williamson ether synthesis. This classic nucleophilic substitution reaction provides a reliable method for forming the critical aryl ether linkage.

Causality in Experimental Design:

  • Choice of Base: The reaction is initiated by the deprotonation of 4-bromophenol. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred in industrial settings for its cost-effectiveness and safety. For laboratory-scale synthesis requiring higher reactivity, a stronger base such as sodium hydride (NaH) can be used to irreversibly generate the phenoxide anion.

  • Nucleophile and Electrophile: The resulting 4-bromophenoxide acts as the nucleophile. The electrophile is a 3-halopropanedimethylamine derivative, typically 3-chloro-N,N-dimethylpropan-1-amine or its bromo-analogue, often used as a hydrochloride salt[3][4][5]. The use of the salt requires an excess of the base to first neutralize the amine salt before deprotonating the phenol.

  • Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is crucial. These solvents effectively solvate the cation (Na⁺ or K⁺) without participating in hydrogen bonding, thereby maximizing the nucleophilicity of the phenoxide anion and facilitating the Sₙ2 reaction.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) to acetonitrile.

  • Reagent Addition: Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the stirring suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-bromophenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and DMF. Perform an acid-base extraction by washing with dilute HCl to protonate the desired amine product, moving it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and extracted again with an organic solvent. This is a self-validating step that purifies the amine from non-basic impurities.

  • Purification: Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel if necessary.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Core Process cluster_purification Purification Workflow A 4-Bromophenol P1 Deprotonation of Phenol & Neutralization of Amine Salt A->P1 B 3-Chloro-N,N-dimethylpropan-1-amine HCl B->P1 C K₂CO₃ (Base) C->P1 D Acetonitrile (Solvent) P2 Sₙ2 Nucleophilic Attack (Ether Formation) D->P2 E Heat (Reflux) E->P2 P1->P2 Generates Nucleophile W1 Aqueous Work-up P2->W1 Crude Product W2 Acid-Base Extraction W1->W2 W3 Column Chromatography W2->W3 Product 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine W3->Product

Fig 1. Synthesis workflow for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Analytical Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic signals for the aromatic protons (two doublets in a classic AA'BB' system), the methylene protons adjacent to the ether oxygen (a triplet), the methylene protons adjacent to the nitrogen (a triplet), the central methylene group (a quintet), and a singlet for the two N-methyl groups.

    • ¹³C NMR: The spectrum will confirm the presence of 11 unique carbon environments, including four distinct aromatic carbons (due to symmetry) and the aliphatic chain carbons.

  • Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight and elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is a definitive indicator of the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Will display key absorption bands corresponding to the C-O-C stretch of the aryl ether, C-N stretching of the tertiary amine, and C-H stretches for both aromatic and aliphatic groups.

Pharmacological Context and Potential Applications

The aryloxypropanamine scaffold is a "privileged structure" in neuropharmacology. Its most notable application is in the development of Selective Serotonin Reuptake Inhibitors (SSRIs). Compounds with this core structure, such as Fluoxetine and Dapoxetine, function by binding to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission[6].

Given its structural analogy to these established SSRIs, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a valuable compound for:

  • Drug Discovery Screening: It can be used as a lead compound or a fragment in the development of novel CNS agents.

  • Structure-Activity Relationship (SAR) Studies: By comparing its binding affinity and functional activity at SERT with other analogues (e.g., chloro, fluoro, or methyl-substituted versions), researchers can elucidate the key molecular interactions required for transporter inhibition. The 4-bromo substitution provides both steric bulk and specific electronic properties that can be systematically studied.

  • Intermediate for Radioligand Synthesis: The bromo- a or iodo-analogue can serve as a precursor for creating radiolabeled ligands used in positron emission tomography (PET) imaging to visualize and quantify SERT levels in the brain.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft PreNeuron Serotonin (5-HT) Vesicles Serotonin 5-HT PreNeuron->Serotonin Release PostNeuron 5-HT Receptors SERT SERT Transporter (Reuptake Pump) Serotonin->PostNeuron Signal Transmission Serotonin->SERT Reuptake Inhibitor Aryloxypropanamine (e.g., Target Compound) Inhibitor->SERT BLOCKS

Fig 2. General mechanism of action for an SSRI at the synaptic cleft.

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be observed. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar molecules should guide its handling.[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood[7]. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes[9].

  • Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight[9][10]. Keep away from incompatible materials such as strong oxidizing agents and strong acids[7].

  • First Aid: In case of skin contact, wash immediately with plenty of water[8]. For eye contact, rinse cautiously with water for several minutes[8]. If inhaled, move the person to fresh air. If ingested, seek immediate medical attention[7].

References

  • PubChem. 3-(4-butoxyphenyl)-N,N-dimethylpropan-1-amine - Computed Properties. Available from: [Link]

  • Global Substance Registration System (GSRS). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Available from: [Link]

  • Safety Data Sheet. DIMETILPROPILAMINA (DMPA). Available from: [Link]

  • precisionFDA. 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Available from: [Link]

  • Google Patents. WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
  • PubChemLite. 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Available from: [Link]

  • NIH National Center for Biotechnology Information. Prodrugs for Amines. Available from: [Link] Molecules/

  • ResearchGate. para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE. Available from: [Link]

  • MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Available from: [Link]

  • PubChemLite. 3-(4-bromo-2-methoxyphenyl)propan-1-amine. Available from: [Link]

  • PubChem. 3-(4-Bromophenyl)propanamide | C9H10BrNO | CID 12273139. Available from: [Link]

  • PubChem. 3-Bromo-N,N-dimethylpropan-1-amine | C5H12BrN | CID 12440775. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (CAS 76579-64-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a tertiary amine with significant potential in medicinal chemistry and pharmacological research. While specific experimental data for this compound is limited in publicly accessible literature, its structural similarity to well-characterized pharmacologically active agents, such as the antihistamine Brompheniramine, allows for informed postulation regarding its synthesis, potential biological activity, and avenues for future investigation. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and related molecules.

Chemical Identity and Physicochemical Properties

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a halogenated aromatic ether with a terminal tertiary amine group. Its core structure is comprised of a 4-bromophenoxy moiety linked via an ether bond to an N,N-dimethylpropan-1-amine chain.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 76579-64-1Inferred from supplier data
Molecular Formula C₁₁H₁₆BrNOCalculated
Molecular Weight 258.16 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and methylene chloride. Water solubility may be limited but can be enhanced by forming a salt.[1]Inferred from Brompheniramine[1]
pKa The tertiary amine group is expected to have a pKa in the range of 9-10, typical for similar alkylamines.Inferred from chemical principles

Synthesis and Purification

A robust and high-yield synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be confidently proposed via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-bromophenol with a suitable 3-dimethylaminopropyl halide, such as 3-bromo-N,N-dimethylpropan-1-amine or 3-chloro-N,N-dimethylpropan-1-amine, in the presence of a base.

Synthesis_Pathway Reactant1 4-Bromophenol Reaction_Node Williamson Ether Synthesis Reactant1->Reaction_Node Reactant2 3-Halo-N,N-dimethylpropan-1-amine (X = Cl, Br) Reactant2->Reaction_Node Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Node Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction_Node Product 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Reaction_Node->Product

Caption: Proposed Williamson Ether Synthesis for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous aryl ethers.

Materials:

  • 4-Bromophenol

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Structural Elucidation and Characterization

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons of the 4-bromophenyl group appearing as two doublets in the aromatic region (approx. δ 6.8-7.4 ppm).- A triplet corresponding to the methylene group adjacent to the oxygen (OCH₂) at approximately δ 4.0 ppm.- A multiplet for the central methylene group (CH₂) at approximately δ 2.0-2.2 ppm.- A triplet for the methylene group adjacent to the nitrogen (NCH₂) at approximately δ 2.3-2.5 ppm.- A singlet for the two methyl groups on the nitrogen (N(CH₃)₂) at approximately δ 2.2 ppm.
¹³C NMR - Aromatic carbons in the range of δ 115-160 ppm.- Aliphatic carbons for the propyl chain and the N-methyl groups in the range of δ 40-70 ppm.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z 257 and 259 in an approximate 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).- A prominent fragment ion from the cleavage of the C-C bond adjacent to the nitrogen, resulting in an iminium ion at m/z 58.
IR - C-O-C stretching vibrations for the aryl ether around 1250-1200 cm⁻¹.- C-H stretching vibrations for the aromatic and aliphatic groups around 3100-2800 cm⁻¹.- C-Br stretching in the fingerprint region.

Potential Pharmacological Activity and Mechanism of Action

The structural resemblance of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine to Brompheniramine, a known first-generation antihistamine, strongly suggests that this compound may exhibit activity as a histamine H1 receptor antagonist.[2]

Mechanism_of_Action cluster_receptor Histamine H1 Receptor Receptor H1 Receptor Effect Allergic Response (e.g., vasodilation, bronchoconstriction) Receptor->Effect Signal Transduction Compound 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine Compound->Receptor Antagonist (Blocks Binding) Histamine Histamine Histamine->Receptor Agonist (Binds and Activates)

Caption: Postulated mechanism of action as a histamine H1 receptor antagonist.

Histamine H1 Receptor Antagonism

First-generation antihistamines like Brompheniramine act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and thereby reducing the downstream signaling that leads to allergic symptoms.[2] The key structural features for this activity, a tertiary amine connected by a short alkyl chain to a diaryl-like system, are present in 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Potential as a Serotonin Reuptake Inhibitor (SRI)

Some antihistamines also exhibit affinity for the serotonin transporter (SERT).[1] Given the structural similarities to some selective serotonin reuptake inhibitors (SSRIs), it is plausible that this compound could also modulate serotonergic neurotransmission.[3][4] Further investigation into its binding affinity for SERT would be a valuable area of research.

Proposed In Vitro and In Vivo Evaluation

To validate the hypothesized biological activity, a systematic experimental approach is necessary.

In Vitro Assays
  • Receptor Binding Assays: Competitive radioligand binding assays using membranes from cells expressing the human histamine H1 receptor to determine the binding affinity (Ki).

  • Functional Assays: Calcium mobilization or IP-One assays in cells expressing the H1 receptor to assess functional antagonism.

  • Serotonin Transporter (SERT) Binding Assays: To evaluate off-target effects or a dual-activity profile.

In Vivo Models
  • Histamine-Induced Paw Edema in Rodents: A classic model to assess in vivo antihistaminic activity.

  • Models of Allergic Rhinitis in Guinea Pigs: To evaluate the effect on allergy-like symptoms.

  • Forced Swim Test in Mice: If SRI activity is confirmed, this model can provide an initial indication of potential antidepressant-like effects.

Safety and Toxicology

As a first-generation antihistamine-like compound, potential side effects could include drowsiness, sedation, and anticholinergic effects such as dry mouth and blurred vision.[2] A comprehensive safety assessment would require:

  • In Vitro Cytotoxicity Assays: Using cell lines such as HepG2 to assess potential liver toxicity.

  • Acute and Chronic Toxicity Studies in Rodents: To determine the LD50 and identify any target organ toxicity.

Conclusion and Future Directions

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine represents a promising, yet underexplored, chemical entity. Based on robust structural analogy, it is likely a histamine H1 receptor antagonist with potential for further development. The immediate research priorities should be the validation of a synthetic route, full spectroscopic characterization, and a comprehensive in vitro pharmacological profiling to confirm its primary mechanism of action and to explore potential polypharmacology. Subsequent in vivo studies can then be designed to evaluate its therapeutic potential in relevant disease models. This guide provides a solid framework for initiating such a research program.

References

  • Bionity. (n.d.). Brompheniramine. Retrieved from [Link]

  • LookChem. (n.d.). 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine maleate. Retrieved from [Link]

  • PharmaCompass. (n.d.). Antihistamine compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Retrieved from [Link]

  • Kristensen, A. S., et al. (2011). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 54(24), 8471–8481. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Retrieved from [Link]

  • precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Retrieved from [Link]

  • PubChem. (n.d.). Brompheniramine. Retrieved from [Link]

  • PubChem. (n.d.). Dexbrompheniramine. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–dopamine reuptake inhibitor. Retrieved from [Link]

  • Singh, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Serotonin reuptake inhibitor – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • Subbaiah, M. A. M., & Kulkarni, S. K. (2012). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future medicinal chemistry, 4(6), 737–751. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of halogenated primary amines.
  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Girdziunaite, S., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(23), 5727. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6296. Retrieved from [Link]

  • CK-12 Foundation. (2025). Preparation of Amines. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Aminopeptidase-N/CD13 (EC 3.4411.4) inhibitors: Chemistry, biological evaluations and therapeutic prospects. Retrieved from [Link]

  • PubMed. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a halogenated phenoxypropanamine of significant interest in medicinal chemistry and drug discovery. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, and discusses methods for its purification and characterization. Furthermore, this guide explores the potential applications of this compound as a versatile building block in the synthesis of pharmacologically active agents, supported by an analysis of the known biological activities of the broader phenoxypropanamine class. Safety and handling protocols are also addressed to ensure its proper use in a research and development setting.

Introduction

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to the class of phenoxypropanamines, a chemical scaffold that is prevalent in a wide array of pharmaceutical agents. The incorporation of a bromine atom on the phenyl ring and a dimethylamino group on the propyl chain imparts specific physicochemical properties that can influence pharmacokinetic and pharmacodynamic profiles. The tertiary amine functionality, in particular, is a common feature in many centrally acting drugs, enhancing their ability to interact with biological targets.[1] This guide serves as a detailed resource for researchers engaged in the synthesis, modification, and application of this and related compounds in the pursuit of novel therapeutics.

Physicochemical Properties

A thorough understanding of the molecular characteristics of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is fundamental to its application in research and synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNODeduced from Structure
Molecular Weight 258.15 g/mol Calculated
CAS Number 76579-64-1[2]
Purity ≥97%[2]

Synthesis and Purification

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide.[3] In this case, the synthesis proceeds by the nucleophilic substitution of a halogen on an aminopropyl chain by the phenoxide ion of 4-bromophenol.

Synthetic Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • 4-bromophenol

  • 3-dimethylaminopropyl chloride

  • Sodium hydroxide (or a stronger base like sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol in the chosen anhydrous solvent. Add an equimolar amount of a strong base (e.g., sodium hydroxide) and stir the mixture at room temperature until the 4-bromophenol is completely deprotonated to form the sodium 4-bromophenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, add 3-dimethylaminopropyl chloride dropwise. The reaction mixture is then heated (e.g., to 60-80 °C) and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with dichloromethane. The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

G reagent1 4-Bromophenol intermediate Sodium 4-bromophenoxide reagent1->intermediate Deprotonation reagent2 NaOH reagent2->intermediate product 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine intermediate->product SN2 Reaction reagent3 3-Dimethylaminopropyl chloride reagent3->product

Caption: Synthetic scheme for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the propyl chain, and the methyl carbons.

The analysis of complex mixtures to identify unknown compounds can be facilitated by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.[4][5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₁H₁₆BrNO. The isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) will be a characteristic feature in the mass spectrum.

Applications in Drug Discovery and Medicinal Chemistry

Phenoxypropanamine derivatives are a cornerstone in the development of various therapeutic agents. The title compound, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

The presence of the bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the introduction of diverse substituents on the aromatic ring. The tertiary amine can be quaternized or N-demethylated to modulate its physicochemical properties and biological activity.

The general class of amines is crucial in medicine, with applications ranging from antibiotics and analgesics to antidepressants and antihistamines.[1] The phenoxypropanamine scaffold, in particular, is found in drugs targeting a variety of receptors and enzymes.

G cluster_modification Chemical Modifications cluster_application Potential Applications start 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine mod1 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->mod1 mod2 N-Quaternization start->mod2 mod3 N-Demethylation start->mod3 app1 Synthesis of Novel Bioactive Molecules mod1->app1 app2 Development of CNS-acting Agents mod2->app2 mod3->app2 app3 Scaffold for Combinatorial Libraries app1->app3

Caption: Potential synthetic modifications and applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from similar compounds and the constituent functional groups.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[6]

  • Health Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[8][9] Brominated aromatic compounds can also be irritants. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, coupled with the versatility of its functional groups for further modification, makes it an attractive building block for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and development.

References

  • PubChemLite. (n.d.). 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Bromo-2,5-dimethylphenyl)propan-1-amine. Retrieved from [Link]

  • GSRS. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-(4-Bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. Perspectives on modern NMR in drug discovery.
  • Frontiers in Chemistry. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Retrieved from [Link]

  • Wishart, D. S., et al. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. Nucleic Acids Research.
  • Khan, I., & Ibrar, A. (2019). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 9(45), 26236-26251.
  • ChemRxiv. (n.d.). NMR as a tool for compound identification in mixtures. Retrieved from [Link]

  • Amaybio. (n.d.). 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of medicinal chemistry, 55(17), 7849-7861.
  • Chernyshev, V. M., & Khripach, V. A. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5658.
  • PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the pharmacological characterization of the novel chemical entity, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Based on its structural homology to the phenoxypropylamine scaffold, a core component of many Selective Serotonin Reuptake Inhibitors (SSRIs), we hypothesize that its primary mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT). This guide outlines a logical, multi-tiered experimental strategy designed to rigorously test this hypothesis, beginning with primary target engagement and functional inhibition, and extending to the downstream neurochemical and cellular adaptations that define the therapeutic profile of this drug class. Each section details the causality behind the experimental design, provides robust, step-by-step protocols, and presents frameworks for data interpretation, establishing a self-validating system for elucidating the compound's precise mechanism of action.

Introduction: Structural Hypothesis and Investigative Framework

The compound 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to a chemical class with a well-established history in neuropharmacology. Its core structure is highly analogous to that of well-known SSRIs such as fluoxetine and paroxetine, which are cornerstone treatments for major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] The defining therapeutic action of SSRIs is the blockade of the serotonin transporter (SERT), a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] By inhibiting this process, SSRIs increase the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[3]

However, the therapeutic effects of SSRIs are not merely a consequence of acute SERT blockade. A significant delay in clinical efficacy, typically 2-4 weeks, points to a cascade of downstream adaptive changes.[4] A leading hypothesis for this delay is the time-dependent desensitization of somatodendritic 5-HT1A autoreceptors on raphe neurons, which ultimately disinhibits the neuron, leading to a surge in serotonin release in key brain regions.[5] More recent evidence also implicates the role of neurotrophic factors, particularly the Brain-Derived Neurotrophic Factor (BDNF), in promoting neuronal plasticity and antidepressant responses.[4]

This guide, therefore, proposes a systematic investigation into 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, structured to first confirm its primary molecular target and then to explore the consequential downstream effects that are critical for its potential therapeutic profile.

Part I: Primary Target Identification and Selectivity Profiling

Rationale: The foundational step in characterizing any novel compound is to confirm its direct interaction with the hypothesized molecular target. For 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, this involves quantifying its binding affinity for SERT. Crucially, assessing its affinity for the closely related monoamine transporters for norepinephrine (NET) and dopamine (DAT) is essential to establish its selectivity. High selectivity for SERT over NET and DAT is the defining characteristic of the SSRI class and is associated with a more favorable side-effect profile compared to older, non-selective antidepressants like tricyclic antidepressants (TCAs).[2][6]

Experimental Protocol 2.1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine for human SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing either recombinant human SERT, NET, or DAT.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • For SERT: [³H]Citalopram (a high-affinity SERT ligand).

    • For NET: [³H]Nisoxetine (a selective NET ligand).

    • For DAT: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the selected radioligand at a concentration near its Kₔ, and a range of concentrations of the test compound (3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine), typically from 10⁻¹¹ M to 10⁻⁵ M.

    • For determination of non-specific binding, add a high concentration of a known non-labeled inhibitor (e.g., 10 µM paroxetine for SERT) to a set of wells.

    • Total binding is determined in the absence of any competing ligand.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Data Presentation:

Target TransporterRadioligandHypothetical Kᵢ (nM) for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amineSelectivity Ratio (vs. SERT)
SERT [³H]Citalopram1.5-
NET [³H]Nisoxetine450300-fold
DAT [³H]WIN 35,428>10,000>6600-fold

Interpretation: A low nanomolar Kᵢ value for SERT, combined with Kᵢ values for NET and DAT that are at least 100-fold higher, would confirm the compound as a potent and selective SERT ligand, consistent with the profile of an SSRI.

Diagram:

G cluster_0 Competitive Binding Assay Principle cluster_1 Outcome SERT SERT Protein Radioligand [³H]Citalopram (Radiolabeled) Radioligand->SERT Binds TestCompound Test Compound (Unlabeled) TestCompound->SERT Competes for Binding Site HighAffinity High Compound Affinity: Displaces Radioligand = Low Signal LowAffinity Low Compound Affinity: Radioligand Binds = High Signal G cluster_0 Synaptosomal Reuptake Workflow start Prepare Brain Synaptosomes step1 Pre-incubate with Test Compound start->step1 step2 Add [³H]5-HT (Initiate Uptake) step1->step2 step3 Incubate at 37°C step2->step3 step4 Rapid Filtration (Terminate Uptake) step3->step4 end Scintillation Counting (Quantify Uptake) step4->end

Experimental workflow for the synaptosomal reuptake assay.

Part III: Downstream Neuroadaptive Effects of Chronic Administration

Rationale: The delayed onset of therapeutic action for SSRIs is a critical clinical feature that is not explained by acute SERT blockade alone. It is widely believed to result from neuroadaptive changes that occur over weeks of sustained treatment. [5]Two key hypotheses are the desensitization of 5-HT1A autoreceptors and the upregulation of neurotrophic factors like BDNF. [4]Investigating these downstream effects is essential to predict if 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine will have a clinically relevant antidepressant-like profile.

Experimental Protocol 4.1: Assessment of BDNF Upregulation in the Hippocampus

Objective: To determine if chronic administration of the test compound increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a brain region critical for mood regulation and neurogenesis.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Chronic Dosing: Administer the test compound (e.g., 10 mg/kg, intraperitoneally or orally) or vehicle control daily for 21-28 days. This duration is critical to allow for neuroadaptive changes.

  • Tissue Harvesting: 24 hours after the final dose, humanely euthanize the animals and rapidly dissect the hippocampi. Flash-freeze the tissue in liquid nitrogen and store at -80°C.

  • Protein Extraction: Homogenize the hippocampal tissue in RIPA buffer supplemented with protease and phosphatase inhibitors to create a total protein lysate.

  • Quantification Method (ELISA):

    • Use a commercially available BDNF ELISA kit.

    • Load the protein lysates onto the pre-coated plate according to the manufacturer's instructions.

    • Follow the kit protocol for incubation with detection antibodies and substrate.

    • Read the absorbance on a plate reader and calculate the concentration of BDNF based on a standard curve.

  • Data Analysis:

    • Normalize BDNF concentration to the total protein concentration for each sample.

    • Use an unpaired t-test or ANOVA to compare the mean BDNF levels between the vehicle-treated and compound-treated groups.

Expected Outcome: A statistically significant increase in hippocampal BDNF levels in the group treated with 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine compared to the vehicle group would support its potential as an antidepressant, acting through mechanisms associated with promoting neuroplasticity. [4] Diagram:

G SERT_Inhibition Chronic SERT Inhibition by Test Compound Serotonin_Increase Sustained Increase in Synaptic Serotonin SERT_Inhibition->Serotonin_Increase Receptor_Activation Activation of Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT4) Serotonin_Increase->Receptor_Activation Signaling_Cascade Intracellular Signaling (cAMP, PKA, CREB) Receptor_Activation->Signaling_Cascade BDNF_Expression Increased Transcription and Expression of BDNF Gene Signaling_Cascade->BDNF_Expression Neuroplasticity Enhanced Neurogenesis, Synaptogenesis, and Neuronal Survival BDNF_Expression->Neuroplasticity

Proposed pathway from SERT inhibition to enhanced neuroplasticity.

Conclusion and Future Directions

This guide has outlined a foundational, hypothesis-driven strategy to characterize the mechanism of action of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The successful execution of these experiments would:

  • Confirm Primary Target: Establish potent and selective binding to and functional inhibition of the serotonin transporter.

  • Elucidate Downstream Effects: Provide evidence for the induction of key neuroadaptive changes (e.g., increased BDNF) associated with the therapeutic mechanism of established antidepressants.

Upon confirmation of this SSRI profile, further investigation would be warranted. Future directions should include:

  • In Vivo Behavioral Models: Assessing antidepressant and anxiolytic-like efficacy in established rodent models (e.g., forced swim test, novelty-suppressed feeding test).

  • Comprehensive Off-Target Screening: Profiling the compound against a broad panel of receptors, ion channels, and enzymes (e.g., a Ricerca or Eurofins panel) to identify any potential secondary targets that could contribute to its efficacy or side-effect profile.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a rational dosing regimen for further studies.

  • Electrophysiology: Directly measuring the desensitization of 5-HT1A autoreceptors in the dorsal raphe nucleus following chronic administration to confirm this key mechanistic hypothesis. [5] By following this structured and scientifically rigorous approach, researchers can build a comprehensive understanding of the compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215-235. [Link]

  • Chu, A., & Wadhwa, R. (2023). Selective Serotonin Reuptake Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2024). Selective serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Mayo Clinic. (2022). Selective serotonin reuptake inhibitors (SSRIs). [Link]

  • Psych Scene Hub. (2021). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). [Link]

  • Praxis Medical Insights. (2025). What is a SERT (Serotonin Reuptake Transporter) inhibitor?. Dr. Oracle. [Link]

  • Wikipedia contributors. (2023). Serotonin reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Henry, L. K., et al. (2009). Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. Journal of Medicinal Chemistry, 52(1), 202-211. [Link]

Sources

A Technical Guide to the Potential Research Applications of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a halogenated aryloxypropanamine that holds significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the core research applications for this compound, drawing upon the established biological activities of structurally analogous molecules. We will delve into its synthetic pathways, propose its investigation as a modulator of the serotonin transporter (SERT) for applications in neuropharmacology, and explore its potential as a scaffold for the development of novel anticancer agents. This document is intended to serve as a foundational resource for researchers seeking to unlock the therapeutic promise of this versatile molecule.

Introduction and Chemical Profile

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine belongs to the class of aryloxypropanamines, a chemical scaffold present in numerous biologically active compounds. The key structural features of this molecule include a 4-bromophenoxy group, a flexible three-carbon propyl linker, and a terminal N,N-dimethylamine moiety. The presence of the bromine atom on the phenyl ring is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

PropertyValueSource
Molecular Formula C₁₁H₁₆BrNOPubChem (Analog)[1]
Molecular Weight 258.15 g/mol PubChem (Analog)[1]
Predicted XlogP 3.3PubChem (Analog)[1]
Hydrogen Bond Donors 0PubChem (Analog)[1]
Hydrogen Bond Acceptors 2PubChem (Analog)[1]

Note: Data for the analogous compound 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine is used as a proxy due to the limited direct data for the title compound.

Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be readily achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide.

Proposed Synthetic Pathway

The primary route involves the reaction of 4-bromophenol with a suitable 3-halopropylamine derivative. A common and commercially available starting material is 3-bromo-N,N-dimethylpropan-1-amine or its hydrobromide salt.[2][3][4][5][6][7][8]

Synthesis_Pathway 4-bromophenol 4-bromophenol Reaction Williamson Ether Synthesis 4-bromophenol->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction 3-bromo-N,N-dimethylpropan-1-amine 3-bromo-N,N-dimethylpropan-1-amine 3-bromo-N,N-dimethylpropan-1-amine->Reaction Product 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Reaction->Product SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake 5-HT_Receptor 5-HT Receptor Serotonin->5-HT_Receptor Binding Compound 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine Compound->SERT Inhibition Anticancer_Screening_Workflow Start 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine Screening Cytotoxicity Screening (e.g., MTT Assay) against Cancer Cell Line Panel Start->Screening Decision Significant Activity? Screening->Decision Inactive Inactive Decision->Inactive No Active Active Decision->Active Yes MOA Mechanism of Action Studies (Apoptosis, Cell Cycle) Active->MOA SAR Structure-Activity Relationship (SAR) Studies Active->SAR Lead_Opt Lead Optimization MOA->Lead_Opt SAR->Lead_Opt

Sources

An In-Depth Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a molecule of significant interest in medicinal chemistry and drug development. While direct literature on this specific compound is sparse, its structural motifs—a brominated phenoxy group linked to a dimethylaminopropane chain—are characteristic of a class of compounds with well-documented pharmacological activities. This document will, therefore, leverage established chemical principles and data from analogous structures to present a scientifically grounded guide for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, predict its spectroscopic characteristics, and explore its potential as a therapeutic agent, particularly as a modulator of the serotonin transporter.

Introduction: The Significance of Phenoxy-Propanamine Scaffolds

The phenoxy-propanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. The tertiary amine provides a basic center that is often crucial for interaction with biological targets and for favorable pharmacokinetic properties. The ether linkage offers metabolic stability, while the aromatic ring provides a platform for substitution to modulate potency, selectivity, and pharmacokinetics. The introduction of a bromine atom, as in the case of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, can significantly influence the compound's properties, potentially enhancing binding affinity to target proteins through halogen bonding and improving its metabolic profile.

This guide will provide a robust framework for the synthesis and evaluation of this compound, empowering researchers to explore its potential in their own drug discovery programs.

Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

The most direct and efficient method for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide, in this case, the phenoxide of 4-bromophenol attacking 3-bromo-N,N-dimethylpropan-1-amine.[1][2][3]

Reaction Scheme

Williamson Ether Synthesis cluster_0 Reactants cluster_1 Reagents cluster_2 Product 4-bromophenol 4-Bromophenol Target_Compound 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine 4-bromophenol->Target_Compound + 3-bromo-amine 3-Bromo-N,N-dimethylpropan-1-amine 3-bromo-amine->Target_Compound + Base Base (e.g., K₂CO₃) Base->Target_Compound catalyst Solvent Solvent (e.g., Acetonitrile) Solvent->Target_Compound medium

Caption: Williamson Ether Synthesis of the target compound.

Starting Material Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-BromophenolC₆H₅BrO173.01White to off-white crystalline solid.
3-Bromo-N,N-dimethylpropan-1-amineC₅H₁₂BrN166.06Colorless to yellow liquid. Often used as its hydrobromide salt for stability.[1][4][5]
Step-by-Step Experimental Protocol
  • Reaction Setup: To a stirred solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (10-15 volumes), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[5] The use of a carbonate base is a milder and often more efficient alternative to stronger bases like sodium hydride (NaH).

  • Addition of Alkyl Halide: To the resulting suspension, add 3-bromo-N,N-dimethylpropan-1-amine (1.1 eq) dropwise at room temperature. If the hydrobromide salt of the amine is used, an additional equivalent of base is required to neutralize the salt.

  • Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine. The basic nature of the tertiary amine product allows for an acid-base extraction for further purification if needed.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. Given the basic nature of the product, it is often advantageous to use a mobile phase containing a small amount of a competing amine, such as triethylamine, to prevent tailing on the silica gel.[7] Alternatively, amine-functionalized silica can be employed for more efficient purification.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data are predicted:

¹H NMR Spectroscopy
  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.5 ppm). The protons ortho to the oxygen will appear as a doublet at a higher field (more shielded) compared to the doublet for the protons ortho to the bromine atom.

  • OCH₂ Protons: A triplet at approximately δ 4.0-4.2 ppm corresponding to the methylene group attached to the phenoxy oxygen.

  • NCH₂ Protons: A triplet around δ 2.4-2.6 ppm for the methylene group adjacent to the nitrogen.

  • CH₂ Protons: A multiplet (quintet or sextet) in the range of δ 1.9-2.1 ppm for the central methylene group of the propane chain.

  • N(CH₃)₂ Protons: A singlet at approximately δ 2.2-2.3 ppm integrating to six protons.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield, while the carbon attached to the bromine (C-Br) will also be distinct.

  • OCH₂ Carbon: A signal around δ 65-70 ppm.

  • NCH₂ Carbon: A signal in the range of δ 55-60 ppm.

  • CH₂ Carbon: A signal at approximately δ 25-30 ppm.

  • N(CH₃)₂ Carbons: A signal around δ 45 ppm.

Infrared (IR) Spectroscopy
  • C-O-C Stretch (Aromatic Ether): A strong, characteristic absorption band in the region of 1200-1250 cm⁻¹.[8]

  • C-N Stretch (Aliphatic Amine): A medium to weak absorption in the 1020-1250 cm⁻¹ range.[9]

  • Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Weak absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium to strong absorptions in the 2800-3000 cm⁻¹ region.

  • C-Br Stretch: A weak to medium absorption in the 500-600 cm⁻¹ region.

As a tertiary amine, there will be no N-H stretching vibrations in the 3300-3500 cm⁻¹ region.[9][10]

Potential Pharmacological Applications: A Serotonin Reuptake Inhibitor?

The structural features of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine are highly reminiscent of known selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressant medications.[11][12] SSRIs function by blocking the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[13]

Mechanism of Action: Serotonin Reuptake Inhibition

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Receptor Postsynaptic Serotonin Receptors Serotonin->Receptor Binding & Signal Transduction Target_Compound 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine (Potential SSRI) Target_Compound->SERT Inhibition Analytical_Workflow cluster_purity Purity Analysis cluster_identity Structural Elucidation Crude_Product Crude Synthesized Product Purification Purification (Column Chromatography) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Identity_Confirmation Identity Confirmation Purity_Assessment->Identity_Confirmation HPLC HPLC-UV/MS Purity_Assessment->HPLC GC GC-MS (for volatile impurities) Purity_Assessment->GC Final_Product Pure 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine Identity_Confirmation->Final_Product NMR ¹H and ¹³C NMR Identity_Confirmation->NMR MS High-Resolution Mass Spectrometry Identity_Confirmation->MS IR FT-IR Spectroscopy Identity_Confirmation->IR

Caption: Analytical workflow for quality control.

This workflow ensures that the final compound is of high purity and its structure is unequivocally confirmed, which is a prerequisite for any further biological evaluation.

Conclusion

While 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine may not be a widely documented compound, its synthesis is readily achievable through established methodologies like the Williamson ether synthesis. Its structural characteristics strongly suggest a potential pharmacological role as a selective serotonin reuptake inhibitor. This guide provides a comprehensive theoretical and practical framework for researchers to synthesize, characterize, and evaluate this promising molecule. The provided protocols and predicted data serve as a valuable starting point for further investigation into its therapeutic potential. As with any novel compound, rigorous experimental validation is essential to confirm the predictions outlined in this document.

References

  • Exploration of structure-activity relationships for dual serotonin transporter reuptake inhibitors-histamine H3 receptor antagonists. (2010). Curr Top Med Chem. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). organic-chemistry.org. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. (2024). Pharma Focus Asia. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). J Depress Anxiety. Available at: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). IJRAR.org. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Techniques in Pharmaceutical Analysis. (2024). ILT - Integrated Liner Technologies. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Infrared Spectroscopy. CDN. Available at: [Link]

  • Structure -- activity relationship (SAR)-based drug discovery leading to fluoxetine (Prozac), the first SSRI. (2014). ResearchGate. Available at: [Link]

  • Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. (2013). British Journal of Pharmacology. Available at: [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis Lab 3. (2023). Edubirdie. Available at: [Link]

  • Is there an easy way to purify organic amines?. (2023). Biotage. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • Purification of tertiary amines using an adsorbent. (1981). Google Patents.
  • IR: amines. University of Calgary. Available at: [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016). YouTube. Available at: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0194158). NP-MRD. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025). ResearchGate. Available at: [Link]

  • NMR Predictor. Chemaxon Docs. Available at: [Link]

  • Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016). ResearchGate. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Available at: [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

  • PROSPRE - 1 H NMR Predictor. prospre.ca. Available at: [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]

  • Williamson Ether synthesis. (2025). Reddit. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • CASPRE - 13 C NMR Predictor. caspre.ca. Available at: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019). ResearchGate. Available at: [Link]

  • Pharmacological Activities of Aminophenoxazinones. (2021). PMC - NIH. Available at: [Link]

  • Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. (2017). PubMed. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). PMC - PubMed Central. Available at: [Link]

  • Paeonol Derivatives and Pharmacological Activities: A Review of Recent Progress. (2021). PubMed. Available at: [Link]

Sources

The Unseen Pillar: A Technical Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a Core Scaffold in Modern Antidepressant Development

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals engaged in drug development, focusing on the synthesis, history, and strategic importance of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. While not a therapeutic agent itself, this molecule represents a pivotal structural motif and a key synthetic intermediate in the discovery and development of selective serotonin reuptake inhibitors (SSRIs), a class of drugs that has revolutionized the treatment of depression and anxiety disorders.

The Genesis of a Scaffold: A Historical Perspective

The story of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is woven into the broader narrative of rational drug design that emerged in the latter half of the 20th century. The first generation of antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs), though effective, were plagued by a wide range of side effects due to their broad mechanism of action. This prompted a concerted effort in the pharmaceutical industry to develop agents with greater selectivity for specific neurotransmitter systems.

The focus soon turned to the serotonin (5-hydroxytryptamine, 5-HT) transporter (SERT), a key regulator of serotonergic neurotransmission. The hypothesis was that selectively inhibiting the reuptake of serotonin would offer a more targeted and better-tolerated antidepressant effect. This led to the exploration of the aryloxypropanamine scaffold, a chemical framework that proved to be exceptionally well-suited for interacting with the serotonin transporter.

The "discovery" of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine was not a singular event, but rather an outcome of systematic structure-activity relationship (SAR) studies. Researchers synthesized and tested numerous analogues, modifying the aryl ring, the propanamine chain, and the amine substituent to optimize potency and selectivity for SERT. The inclusion of a halogen, specifically a bromine atom at the para-position of the phenoxy ring, was found to be a particularly advantageous feature. This substituent not only modulates the electronic properties of the aromatic ring but also serves as a crucial synthetic handle for further molecular elaboration, as we will explore later.

While this specific molecule was a precursor in the development of early SSRIs like femoxetine, its broader importance lies in its representation of a successful chemical strategy that paved the way for more complex and highly selective antidepressants.

Strategic Importance in Drug Discovery and Development

The utility of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine in a drug discovery program is multifaceted:

  • A Versatile Synthetic Intermediate: The para-bromo substituent is a key functional group for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings. This allows for the efficient introduction of a second aryl or heteroaryl group, a common structural feature in many modern SSRIs.

  • A Model for SAR Studies: The relative simplicity of this molecule makes it an excellent starting point for exploring the chemical space around the aryloxypropanamine pharmacophore. By systematically replacing the bromo group or modifying other parts of the molecule, chemists can probe the structural requirements for high-affinity binding to the serotonin transporter.

  • A Building Block for Focused Libraries: In high-throughput screening campaigns, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can serve as a foundational building block for the rapid synthesis of a library of diverse analogues, accelerating the hit-to-lead optimization process.

The following diagram illustrates the strategic position of this intermediate in the development pathway of certain classes of SSRIs.

Caption: The central role of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine in SSRI development.

Synthesis and Characterization: A Detailed Protocol

The most common and efficient method for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is the Williamson ether synthesis. This classic S(_N)2 reaction provides a reliable route to the target compound from readily available starting materials.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine via the reaction of 4-bromophenol with 3-dimethylaminopropyl chloride.

Materials:

  • 4-Bromophenol

  • 3-Dimethylaminopropyl chloride hydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Diatomaceous earth (for filtration)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 equivalent) and the anhydrous polar aprotic solvent.

  • Deprotonation: To the stirred solution, add powdered sodium hydroxide or potassium hydroxide (1.1 equivalents) portion-wise. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add 3-dimethylaminopropyl chloride hydrochloride (1.05 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with 1 M NaOH, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Causality in Experimental Choices:

  • Base: A strong base like NaOH or KOH is essential to deprotonate the weakly acidic phenol, generating the more potent nucleophile, the phenoxide anion.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen because it can dissolve both the ionic phenoxide and the organic alkyl halide, while not participating in the reaction itself. These solvents also favor the S(_N)2 mechanism.

  • Hydrochloride Salt: The use of the hydrochloride salt of 3-dimethylaminopropyl chloride is common due to its greater stability and ease of handling compared to the free base. The base in the reaction mixture neutralizes the HCl.

Visualizing the Synthesis Workflow

G cluster_0 start Start: Dissolve 4-Bromophenol in DMF add_base Add NaOH or KOH to form phenoxide start->add_base add_amine Add 3-Dimethylaminopropyl Chloride Hydrochloride add_base->add_amine reflux Heat to 80-90°C (4-6 hours) add_amine->reflux workup Cool, dilute with water & extract with Ethyl Acetate reflux->workup wash Wash organic layers (NaOH, Water, Brine) workup->wash dry Dry with Na2SO4 & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify end_product End Product: 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine purify->end_product caption Figure 1. Workflow for the Williamson Ether Synthesis.

physicochemical characteristics of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Abstract

This technical guide provides a comprehensive overview of the . As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its properties is crucial for researchers and developers. This document synthesizes available data from structurally analogous compounds to present a detailed profile, including its structural identifiers, core physicochemical properties, and likely reactivity. Furthermore, it outlines robust, field-proven experimental protocols for its analytical characterization, emphasizing the causality behind methodological choices. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, handling, and analysis of this compound.

Core Molecular Identity and Structure

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is an aromatic ether containing a tertiary amine functional group. Its structure consists of a 4-bromophenol moiety linked via an ether bond to a N,N-dimethylpropan-1-amine side chain. This unique combination of a halogenated aromatic ring, a flexible ether linkage, and a basic tertiary amine suggests potential applications as a building block in medicinal chemistry and materials science.

The fundamental identifiers for this compound are derived from its structure.

Caption: Chemical structure of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Table 1: Core Compound Identifiers
PropertyValueSource/Method
IUPAC Name 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amineLexichem
Molecular Formula C₁₁H₁₆BrNOCalculated
Molecular Weight 258.15 g/mol Calculated
Monoisotopic Mass 257.04152 DaCalculated
SMILES CN(C)CCCOC1=CC=C(Br)C=C1OEChem
InChIKey Inferred from structureInChI

Physicochemical Properties

Table 2: Predicted Physicochemical Characteristics
PropertyPredicted ValueRationale and Comparative Insights
Physical Form Colorless to pale yellow oil or low-melting solidSimilar N,N-dimethylaniline and phenoxy compounds are often liquids or low-melting solids at room temperature.
Boiling Point > 250 °C (at 760 mmHg)High due to the molecular weight and polar functional groups. Structural analogs have high boiling points.
Melting Point 107-109 °C (for hydrobromide salt)The free base is likely an oil. The hydrobromide salt of the related 3-bromo-N,N-dimethylpropan-1-amine has a melting point in this range[7].
Solubility Soluble in methanol, ethanol, DMSO, DMF, chloroform. Sparingly soluble in water.The tertiary amine provides some water solubility, especially at acidic pH where it forms a protonated salt. The bromophenyl group increases lipophilicity.
pKa (Conjugate Acid) ~9.0 - 9.5The tertiary amine group is basic. The pKa of the conjugate acid of similar aliphatic tertiary amines typically falls in the 9-11 range[8][9]. The ether oxygen is a weak base and does not contribute significantly.
LogP (XLogP3) ~3.3Calculated based on analogs like 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine[10]. The value indicates significant lipophilicity.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway: Williamson Ether Synthesis

A standard and reliable method for preparing this compound is the Williamson ether synthesis. This pathway involves the reaction of the sodium salt of 4-bromophenol with an alkyl halide, specifically 3-chloro- or 3-bromo-N,N-dimethylpropan-1-amine.

Causality: The reaction is driven by the nucleophilic attack of the highly reactive phenoxide ion on the electrophilic carbon of the alkyl halide. Using a strong base like sodium hydride (NaH) is crucial to fully deprotonate the phenol, which is significantly more acidic than an aliphatic alcohol, thus generating the potent phenoxide nucleophile. A polar aprotic solvent like DMF or THF is chosen to solvate the cation without interfering with the nucleophile.

Williamson_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Bromophenol 4-Bromophenol Reaction_Vessel Formation of Sodium 4-bromophenoxide 4-Bromophenol->Reaction_Vessel Step 1a 3-Chloro-N,N-dimethylpropan-1-amine 3-Chloro-N,N-dimethylpropan-1-amine Addition_Step Nucleophilic Substitution (SN2) 3-Chloro-N,N-dimethylpropan-1-amine->Addition_Step Step 2 1. NaH (Sodium Hydride) 1. NaH (Sodium Hydride) 1. NaH (Sodium Hydride)->Reaction_Vessel Step 1b 2. DMF (Solvent) 2. DMF (Solvent) 2. DMF (Solvent)->Reaction_Vessel 3. Heat (e.g., 60-80 °C) 3. Heat (e.g., 60-80 °C) 3. Heat (e.g., 60-80 °C)->Addition_Step Reaction_Vessel->Addition_Step Workup Aqueous Workup & Extraction Addition_Step->Workup Reaction Progress Purification Column Chromatography Workup->Purification Final_Product 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine Purification->Final_Product Isolated Product

Caption: Proposed workflow for Williamson ether synthesis.

Chemical Reactivity Profile
  • Tertiary Amine: The N,N-dimethylamino group is basic and will react with acids to form ammonium salts. It can also be oxidized or participate in N-alkylation reactions under specific conditions.

  • Aromatic Ring: The bromine atom on the phenyl ring makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki[11], Heck, and Buchwald-Hartwig aminations. This allows for further functionalization at the 4-position. The electron-donating nature of the ether oxygen directs electrophilic aromatic substitution to the ortho positions.

  • Ether Linkage: The phenoxy-propane ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).

Analytical Characterization Protocols

A multi-faceted analytical approach is essential for unambiguous structure confirmation and purity assessment.

Analytical_Workflow cluster_chromatography Purity & Separation cluster_spectroscopy Structural Elucidation Sample Synthesized Product (Crude or Purified) Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep HPLC HPLC-UV/MS (Purity Check) Prep->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze MS High-Resolution MS (Exact Mass) Prep->MS Infuse/Inject HPLC->NMR Fraction Collection (if needed) Final_Analysis Data Interpretation & Structure Confirmation NMR->Final_Analysis MS->Final_Analysis

Caption: Integrated workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and quantify impurities.

Expertise & Causality: A reversed-phase HPLC method is the industry standard for compounds of this polarity. The tertiary amine can cause peak tailing on silica-based columns due to interaction with residual silanols. To ensure a sharp, symmetrical peak, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase. This protonates the amine, ensuring a consistent ionic form and minimizing unwanted column interactions.

Step-by-Step Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm (for the phenyl ring) and 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide definitive structural confirmation by mapping the proton and carbon skeleton.

Expertise & Causality: Deuterated chloroform (CDCl₃) is a good initial choice for a solvent as it is capable of dissolving the compound and has a simple, well-defined solvent peak. The chemical shifts can be predicted based on the electronic environment of each nucleus. The electronegative oxygen will shift the adjacent CH₂ protons downfield (~4.0 ppm), while the nitrogen will shift its adjacent CH₂ protons to ~2.5 ppm. The N-methyl protons will appear as a characteristic singlet at ~2.2-2.3 ppm.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.

    • Expected Signals:

      • ~7.3-7.4 ppm (d, 2H, aromatic protons ortho to Br).

      • ~6.8-6.9 ppm (d, 2H, aromatic protons ortho to ether O).

      • ~4.0-4.1 ppm (t, 2H, -O-CH₂-).

      • ~2.4-2.5 ppm (t, 2H, -CH₂-N).

      • ~2.2-2.3 ppm (s, 6H, -N(CH₃)₂).

      • ~1.9-2.1 ppm (quintet, 2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum (e.g., using a DEPTQ or APT pulse sequence to aid in assignment).

    • Expected Signals: ~158 ppm (C-O), ~132 ppm (aromatic C-H), ~116 ppm (aromatic C-H), ~114 ppm (C-Br), ~67 ppm (-O-CH₂-), ~56 ppm (-CH₂-N), ~45 ppm (-N(CH₃)₂), ~27 ppm (-CH₂-CH₂-CH₂-).

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain fragmentation data that supports the proposed structure.

Expertise & Causality: Electrospray ionization (ESI) in positive ion mode is the ideal technique for this molecule. The tertiary amine is easily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement.

Step-by-Step Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Analysis: Infuse the sample directly or analyze via LC-MS.

  • Expected Ions:

    • [M+H]⁺: Expected at m/z 258.0515 (for C₁₁H₁₇⁷⁹BrNO⁺). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in a characteristic A+2 peak at m/z 260.0495 of nearly equal intensity, which is a definitive indicator of a single bromine atom.

    • Major Fragments: Expect fragmentation via cleavage of the C-C bonds in the propyl chain, potentially leading to a prominent fragment from the loss of the dimethylaminopropyl group or a fragment corresponding to the protonated N,N-dimethylpropylamine side chain.

Safety, Handling, and Storage

Trustworthiness: The safety protocols described are based on Safety Data Sheets (SDS) for closely related and structurally similar compounds, such as 3-(3-Bromophenoxy)-N,N-dimethylpropylamine and 4-Bromo-N,N-dimethylaniline[4][12]. These represent the best practices for handling this class of chemicals.

  • Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation[12].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood[12].

    • Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place[4][12].

    • Store locked up[12].

    • Keep away from strong oxidizing agents and strong acids[12].

References

  • 3-Bromo-N,N-dimethylpropan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. ACS Publications. [Link]

  • 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. PubChemLite. [Link]

  • 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. precisionFDA. [Link]

  • 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Global Substance Registration System. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • 3-(4-Bromophenyl)propanamide. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Bromo-n,n-dimethylpropan-1-amine hydrobromide - SAFETY DATA SHEET. AFG Bioscience. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry. [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. [Link]

  • 3-(4-butoxyphenyl)-N,N-dimethylpropan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Benzenamine, 4-bromo-N,N-dimethyl-. NIST WebBook. [Link]

  • 3-(4-bromophenoxy)propan-1-ol. PubChemLite. [Link]

  • pKa Data Compiled by R. Williams. EPFL. [Link]

  • 3-(4-Bromo-2,5-dimethylphenyl)propan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • CAS No : 88512-78-1 | Product Name : 2-Bromo-N,N-dimethylpropan-1-amine. Pharmaffiliates. [Link]

  • mass spectrum of dimethylamine C2H7N CH3NHCH3. Doc Brown's Chemistry. [Link]

Sources

Methodological & Application

synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine from 4-bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine from 4-bromophenol

Introduction

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a tertiary amine and an ether derivative that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules and other fine chemicals. Its structure combines a brominated aromatic ring with a flexible amino-alkyl chain, making it a versatile building block in drug discovery. This application note provides a detailed, field-proven protocol for the synthesis of this compound from commercially available 4-bromophenol and 3-chloro-N,N-dimethylpropan-1-amine. The described method is based on the Williamson ether synthesis, a robust and widely adopted reaction in organic chemistry.

This guide is designed for researchers and scientists in chemical and pharmaceutical development. It offers a comprehensive walkthrough of the synthesis, including the underlying chemical theory, a step-by-step experimental protocol, purification techniques, characterization data, and essential safety precautions.

Chemical Theory and Mechanism: The Williamson Ether Synthesis

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is achieved via the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

The overall reaction involves two key steps:

  • Deprotonation of the Phenol: The weakly acidic proton of the hydroxyl group in 4-bromophenol is abstracted by a strong base (in this protocol, sodium hydroxide) to form a sodium 4-bromophenoxide salt. This deprotonation is crucial as it converts the poor nucleophile (4-bromophenol) into a potent phenoxide nucleophile.

  • Nucleophilic Attack (SN2): The resulting 4-bromophenoxide ion attacks the electrophilic carbon atom of 3-chloro-N,N-dimethylpropan-1-amine. This carbon is susceptible to attack because it is bonded to a good leaving group (the chloride ion). The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the formation of the desired ether linkage.[3]

The choice of a primary alkyl halide (3-chloro-N,N-dimethylpropan-1-amine) is critical for the success of this synthesis. Primary substrates are highly favored in SN2 reactions and minimize the competing elimination (E2) reaction, which can become significant with secondary or tertiary alkyl halides.[2]

Reaction Scheme

Caption: Reaction mechanism for the synthesis.

Materials and Protocol

Reagents and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
4-Bromophenol106-41-2173.0110.0 g (57.8 mmol)Starting material. Corrosive and toxic.[4]
Sodium Hydroxide (NaOH)1310-73-240.002.56 g (64.0 mmol)Base. Use pellets or flakes. Corrosive.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride5407-04-5158.079.58 g (60.6 mmol)Alkylating agent. Irritant.
Acetonitrile (CH₃CN)75-05-841.05150 mLReaction solvent. Flammable.
Ethyl Acetate (EtOAc)141-78-688.11~300 mLExtraction solvent.
Hydrochloric Acid (HCl), 2 M7647-01-036.46As neededFor aqueous washes.
Sodium Hydroxide (NaOH), 5 M1310-73-240.00As neededFor basification.
Saturated NaCl solution (Brine)7647-14-558.44~100 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
500 mL three-neck round-bottom flask--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Separatory funnel (500 mL)--1-
Rotary evaporator--1-
Experimental Protocol

1. Reaction Setup and Deprotonation

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (10.0 g, 57.8 mmol).

  • Add acetonitrile (150 mL) to the flask and stir the mixture until the 4-bromophenol is fully dissolved.

  • Carefully add sodium hydroxide pellets (2.56 g, 64.0 mmol, 1.1 eq). Note: An additional equivalent of base is required to neutralize the hydrochloride salt of the amine in the next step. Therefore, a total of approximately 4.9 g (122.5 mmol) of NaOH is used. Add the NaOH in portions to control any exotherm.

  • Stir the resulting suspension at room temperature for 30 minutes. The formation of the sodium 4-bromophenoxide salt should be observed.

2. Alkylation Reaction

  • Add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (9.58 g, 60.6 mmol, 1.05 eq) to the reaction mixture in one portion.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle and maintain a gentle reflux for 12-16 hours.[5]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane with a small amount of triethylamine (e.g., 70:28:2). The disappearance of the 4-bromophenol spot indicates reaction completion.

3. Work-up and Product Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 150 mL of deionized water and 150 mL of ethyl acetate. Stir vigorously for 10 minutes.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the layers and collect the organic (top) layer.

  • Extract the aqueous layer with an additional 50 mL of ethyl acetate.[6]

  • Combine all organic layers.

4. Purification via Acid-Base Extraction

  • Wash the combined organic layer with 100 mL of 2 M hydrochloric acid (HCl). The target amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.

  • Separate and collect the acidic aqueous layer. Discard the organic layer (after confirming by TLC that it does not contain the product).

  • Cool the acidic aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide solution while stirring until the pH is strongly basic (pH > 12). This deprotonates the amine, causing the free base product to separate, often as an oil or a cloudy suspension.

  • Extract the basified aqueous solution three times with 75 mL portions of ethyl acetate.[7]

  • Combine the organic extracts and wash with 100 mL of saturated brine solution to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product as an oil.

Expected Yield and Characterization
  • Appearance: Pale yellow to colorless oil.

  • Expected Yield: 80-90%.

  • Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.[8]

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.35 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 4.00 (t, 2H, O-CH₂), 2.50 (t, 2H, N-CH₂), 2.30 (s, 6H, N-(CH₃)₂), 2.00 (quintet, 2H, -CH₂-).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 158.0, 132.5, 116.5, 113.0, 66.0, 56.0, 45.5, 27.0.

    • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₇BrNO⁺ [M+H]⁺: 258.05; found 258.1.

Workflow and Safety

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Dissolve 4-Bromophenol in Acetonitrile B 2. Add NaOH to form Sodium 4-bromophenoxide A->B C 3. Add Alkylating Agent (3-chloro-N,N-dimethylpropan-1-amine HCl) B->C D 4. Heat to Reflux (12-16 hours) C->D E 5. Monitor by TLC D->E F 6. Cool and Evaporate Solvent E->F G 7. Add H₂O and EtOAc; Separate Layers F->G H 8. Acid Wash (2M HCl) to Extract Product into Aqueous Layer G->H I 9. Basify Aqueous Layer (5M NaOH) to Regenerate Free Amine H->I J 10. Back-extract Product into fresh EtOAc I->J K 11. Dry (Na₂SO₄) and Concentrate J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Step-by-step experimental workflow.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

ChemicalHazardsHandling Precautions
4-Bromophenol Harmful if swallowed, causes skin irritation, suspected of damaging fertility or the unborn child.[9]Avoid contact with skin and eyes. Do not inhale dust. Wash hands thoroughly after handling.[4]
Sodium Hydroxide Causes severe skin burns and eye damage.Handle with care, avoiding dust generation. Use in a well-ventilated area.
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride Harmful if swallowed, causes skin and serious eye irritation. May cause respiratory irritation.[10]Avoid breathing dust/fumes. Wear protective gloves and eye protection.[10]
Acetonitrile Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.Keep away from heat, sparks, and open flames. Use in a fume hood.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.Handle in a fume hood. Avoid inhaling vapors.

Waste Disposal: Dispose of all chemical waste according to local institutional and governmental regulations. Halogenated and non-halogenated organic waste streams should be collected separately.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][1]

  • Google Patents. (2017). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.
  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes. [11]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link][3]

  • Google Patents. (2011). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
  • AFG Bioscience LLC. (2016). Safety Data Sheet - 3-Bromo-n,n-dimethylpropan-1-amine hydrobromide. [Link][10]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link][7]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link][2]

  • ResearchGate. (2017). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. [Link][8]

  • Google Patents. (2021).
  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. [12]

  • Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link][5]

  • PrepChem.com. Preparation of 4-bromophenol. [Link][6]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Google Patents. (2013). CN103408404A - Process for synthesizing p-bromophenol.
  • Global Substance Registration System (GSRS). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. [Link]

  • precisionFDA. 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. [Link]

Sources

Application Note & Detailed Protocol: Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested experimental protocol for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. This tertiary amine is a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers.[1] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and purification strategies, making it suitable for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a diaryl ether derivative containing a tertiary amine functional group. This structural motif is present in numerous pharmacologically active compounds. The synthesis detailed herein employs the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide.[2] In this application, the sodium salt of 4-bromophenol (the nucleophile) is reacted with 3-chloro-N,N-dimethylpropan-1-amine (the electrophile) to form the desired ether linkage.

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions. Sodium hydride, a strong and non-nucleophilic base, is used to quantitatively deprotonate the weakly acidic 4-bromophenol, forming the highly nucleophilic sodium 4-bromophenoxide.[3] The reaction is conducted in an anhydrous polar aprotic solvent, N,N-dimethylformamide (DMF), which effectively solvates the sodium cation, thereby enhancing the reactivity of the phenoxide nucleophile.[4]

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism:

The synthesis proceeds in two main stages:

  • Deprotonation: 4-bromophenol is deprotonated by sodium hydride (NaH) to form the sodium 4-bromophenoxide intermediate and hydrogen gas. This is a fast and irreversible acid-base reaction.

  • Nucleophilic Substitution (SN2): The resulting 4-bromophenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of 3-chloro-N,N-dimethylpropan-1-amine. This occurs via a backside attack, displacing the chloride leaving group in a concerted SN2 mechanism to form the final ether product.[1]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Equipment

Materials:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromophenol106-41-2C₆H₅BrO173.01
Sodium Hydride (60% dispersion in mineral oil)7646-69-7NaH24.00
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride5407-04-5C₅H₁₃Cl₂N158.07
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NO73.09
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Sodium Chloride (NaCl)7647-14-5NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Dropping funnel (100 mL)

  • Septa

  • Syringes and needles

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates and chamber

Reagent Quantities
ReagentMass / VolumeMoles (mmol)Equivalents
4-Bromophenol5.00 g28.91.0
Sodium Hydride (60% dispersion)1.27 g31.81.1
3-Chloro-N,N-dimethylpropan-1-amine HCl4.57 g28.91.0
Anhydrous DMF100 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen or argon gas. This ensures anhydrous conditions, which are crucial for the safe and effective use of sodium hydride.

  • Formation of Sodium 4-Bromophenoxide:

    • To the flask, add 4-bromophenol (5.00 g, 28.9 mmol).

    • Add anhydrous DMF (50 mL) via syringe to dissolve the phenol.

    • Carefully add sodium hydride (1.27 g of 60% dispersion, 31.8 mmol) portion-wise to the stirred solution at room temperature.

    • Causality Insight: Adding NaH in portions prevents an excessive rate of hydrogen gas evolution, which is highly flammable. The use of a 10% excess of NaH ensures the complete deprotonation of the phenol.

    • Stir the resulting suspension at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the mixture may become a slurry.

  • Addition of the Alkyl Halide:

    • In a separate beaker, dissolve 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (4.57 g, 28.9 mmol) in anhydrous DMF (50 mL).

    • Transfer this solution to the dropping funnel attached to the reaction flask.

    • Add the solution of the alkylating agent dropwise to the phenoxide suspension over 30 minutes.

    • Causality Insight: The hydrochloride salt of the amine is used as it is more stable and less volatile than the free base. An additional equivalent of base would typically be needed to neutralize the HCl salt; however, the slight excess of NaH used for the deprotonation serves this purpose.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain the temperature and continue stirring for 12-16 hours (overnight).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromophenol starting material is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding 100 mL of deionized water dropwise. This will neutralize any remaining NaH. Caution: This process is exothermic and will evolve hydrogen gas.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

    • Causality Insight: Ethyl acetate is a suitable extraction solvent for the product. Multiple extractions are performed to ensure complete recovery of the product from the aqueous phase.

    • Combine the organic layers.

    • Wash the combined organic phase with 1 M NaOH solution (2 x 100 mL) to remove any unreacted 4-bromophenol.

    • Wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically a brown or yellow oil, can be purified by vacuum distillation or column chromatography on silica gel.

    • For column chromatography, a gradient elution system of ethyl acetate in hexanes containing 1-2% triethylamine is recommended.

    • Causality Insight: The addition of triethylamine to the eluent deactivates the acidic sites on the silica gel, preventing the tertiary amine product from tailing or irreversibly binding to the column.

  • Characterization:

    • The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis setup Flame-dry 3-neck flask under N2 add_phenol Add 4-Bromophenol & Anhydrous DMF setup->add_phenol add_nah Add NaH (portion-wise) at RT Stir for 1 hr add_phenol->add_nah add_amine Dropwise addition of 3-chloro-N,N-dimethylpropan-1-amine HCl in DMF add_nah->add_amine heat Heat to 80°C for 12-16 hrs Monitor by TLC add_amine->heat quench Cool to 0°C Quench with H2O heat->quench extract Extract with Ethyl Acetate (3x) quench->extract wash_base Wash with 1M NaOH extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry purify Purify by Column Chromatography or Vacuum Distillation dry->purify characterize Characterize by NMR, MS, IR purify->characterize

Sources

Application Note: Comprehensive Characterization of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This guide emphasizes the causality behind experimental choices, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

Introduction: The Significance of Analytical Characterization

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a tertiary amine and a brominated aromatic ether. Its structural features are crucial for its function as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). Rigorous analytical characterization is imperative to confirm its molecular structure, quantify its purity, and identify any process-related impurities or degradants. The presence of a tertiary amine, a flexible propyl chain, a phenoxy ether linkage, and a brominated aromatic ring necessitates a multi-faceted analytical approach. Each technique provides unique and complementary information, ensuring a complete and trustworthy profile of the compound.

Structural Elucidation: Unveiling the Molecular Architecture

The primary objective of structural elucidation is to unequivocally confirm the molecular structure of the synthesized compound. NMR and Mass Spectrometry are the cornerstone techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for similar N,N-dimethylaniline derivatives due to its excellent solubilizing properties and relatively clean spectral window.[1] The chemical shifts observed are highly dependent on the electronic environment of each nucleus. The electronegative oxygen and nitrogen atoms, as well as the aromatic ring, will significantly influence the positions of adjacent proton and carbon signals.

Protocol 2.1.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at ambient temperature.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
N(CH₃)₂~2.2 - 2.4s (singlet)~45
N-CH₂~2.4 - 2.6t (triplet)~55
O-CH₂-CH₂~1.9 - 2.1p (pentet)~26
O-CH₂~3.9 - 4.1t (triplet)~66
Ar-H (ortho to O)~6.8 - 7.0d (doublet)~116
Ar-H (ortho to Br)~7.3 - 7.5d (doublet)~132
Ar-C (ipso to O)--~157
Ar-C (ipso to Br)--~114

Note: Chemical shifts are predictive and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and impurity profiling.

Expertise & Experience: Electron Ionization (EI) is a common technique for GC-MS. The fragmentation pattern is key to confirming the structure. For tertiary amines, a characteristic fragmentation is the alpha-cleavage, leading to the formation of a stable iminium ion. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[2] Organic compounds with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]

Protocol 2.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., a non-polar Rxi-5Sil MS or a mid-polar Rxi-624Sil MS column) coupled to a mass spectrometer.[4]

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.

    • Injection Mode: Split (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Expected Fragmentation Pattern:

  • Molecular Ion [M]⁺: Expected at m/z 271 and 273, showing the characteristic bromine isotope pattern.

  • Alpha-Cleavage Fragment: A major fragment at m/z 58 resulting from the cleavage of the C-C bond adjacent to the nitrogen, forming the [CH₂=N(CH₃)₂]⁺ ion. This is a strong indicator of the N,N-dimethylpropylamine moiety.

  • Other Fragments: Loss of the dimethylaminopropyl side chain leading to the bromophenoxy radical cation [Br-C₆H₄-O]⁺ at m/z 171/173.

Purity Assessment and Quantification: Chromatographic Methods

Chromatographic techniques are essential for separating the main compound from impurities, allowing for accurate purity determination and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.

Expertise & Experience: A reversed-phase HPLC method is generally suitable for a molecule of this polarity.[5] A C18 column is a good starting point. The tertiary amine group can cause peak tailing on standard silica-based columns due to interaction with residual silanols. Using a base-deactivated column or adding a competing base like triethylamine (TEA) to the mobile phase can mitigate this issue.[5] UV detection is appropriate due to the presence of the aromatic chromophore.

Protocol 3.1.1: Reversed-Phase HPLC for Purity Determination

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 20% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution in the mobile phase (initial conditions) at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate the purity by area percent normalization.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

For assessing volatile impurities, GC-FID is a robust and reliable method.

Expertise & Experience: Amines can be challenging to analyze by GC due to their basicity and polarity, which can lead to peak tailing and adsorption on the column.[6] Using a base-deactivated column or a column specifically designed for amines is crucial for good peak shape and reproducibility.

Protocol 3.2.1: GC-FID for Volatile Impurity Profiling

  • Instrumentation: A GC system equipped with an FID detector.

  • Chromatographic Conditions:

    • Column: A base-deactivated column (e.g., Stabilwax-DB or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Same as in Protocol 2.2.1.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

  • Sample Preparation: Prepare a sample solution in a suitable solvent (e.g., ethyl acetate) at a concentration of ~5 mg/mL.

  • Analysis: Inject the sample and calculate the area percent of any impurities detected.

Confirmatory Identity and Functional Group Analysis: FTIR Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, serving as a unique molecular fingerprint.

Expertise & Experience: Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7] The spectrum will be dominated by vibrations from the aromatic ring, the C-O ether linkage, the C-N amine bond, and the aliphatic C-H bonds.

Protocol 4.1.1: ATR-FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3000-2850C-H stretchAliphatic (propyl and methyl groups)
~1600, ~1480C=C stretchAromatic ring
~1240C-O-C stretchAryl-alkyl ether
~1100C-N stretchTertiary amine
~820C-H bend (out-of-plane)1,4-disubstituted (para) aromatic ring
~500-600C-Br stretchAryl bromide

Physicochemical Properties: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the material's thermal stability, melting point, and decomposition profile.

Expertise & Experience: These analyses are crucial for understanding the material's stability during storage and processing. TGA, performed under an inert nitrogen atmosphere, will show the temperature at which the compound begins to decompose.[8][9] DSC will reveal thermal transitions such as melting, which is a key indicator of purity.

Protocol 5.1.1: DSC for Melting Point Determination

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Analysis:

    • Heat the sample under a nitrogen purge (e.g., 50 mL/min).

    • Use a heating rate of 10 °C/min from ambient temperature to a temperature well above the expected melting point.

  • Data Analysis: Determine the melting point from the onset or peak of the endothermic melting transition.

Protocol 5.1.2: TGA for Thermal Stability

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Analysis:

    • Heat the sample from ambient temperature to ~600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting weight loss curve.

Workflow and Data Integration

A logical workflow ensures that comprehensive data is collected efficiently. The data from these orthogonal techniques should be integrated to build a complete and self-validating profile of the compound.

G cluster_0 Structural Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Identity & Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) Report Comprehensive Characterization Report NMR->Report MS Mass Spectrometry (GC-MS) MS->Report HPLC HPLC-UV HPLC->Report GC_FID GC-FID GC_FID->Report FTIR FTIR Spectroscopy FTIR->Report Thermal Thermal Analysis (DSC, TGA) Thermal->Report Synthesis Synthesized Compound Synthesis->NMR Primary Structure Synthesis->MS MW & Fragmentation Synthesis->HPLC Purity Synthesis->GC_FID Volatile Impurities Synthesis->FTIR Functional Groups Synthesis->Thermal Thermal Properties

Sources

Application Note: Structural Elucidation of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds.[1] This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a compound of interest in synthetic chemistry and drug discovery. By delving into the principles of NMR and presenting a systematic approach to spectral interpretation, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established spectroscopic principles.

Theoretical Framework: The Power of NMR in Structural Analysis

NMR spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. The application of radiofrequency pulses can induce transitions between these energy states, and the subsequent relaxation process emits a signal that is detected and processed into an NMR spectrum.

¹H NMR Spectroscopy: Proton NMR is highly sensitive and provides a wealth of information. The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).[2]

  • Integration: The area under a signal is proportional to the number of protons it represents, providing a quantitative measure of the relative abundance of different types of protons in the molecule.[3]

  • Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple lines. The 'n+1' rule is a common heuristic, where 'n' is the number of equivalent adjacent protons, predicting the number of peaks in a signal.[4][5]

¹³C NMR Spectroscopy: With a natural abundance of only 1.1%, the ¹³C isotope is less sensitive than ¹H. However, ¹³C NMR provides a direct map of the carbon skeleton of a molecule.[6][7] Key features include:

  • Chemical Shift (δ): The chemical shift range for ¹³C is much larger than for ¹H (~0-220 ppm), leading to less signal overlap. The electronic environment dictates the chemical shift, with factors like hybridization and proximity to electronegative atoms playing a significant role.[8]

  • Decoupling: ¹³C spectra are typically acquired with broadband proton decoupling, which collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line.[4] This simplifies the spectrum and enhances the signal-to-noise ratio.

Experimental Design and Protocols

A logical workflow is crucial for obtaining high-quality, reproducible NMR data. The following diagram illustrates the key stages of the process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Weigh Compound (5-25 mg for ¹H, 10-50 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent (~0.6-0.7 mL CDCl₃) Prep->Dissolve Transfer Filter and Transfer to 5 mm NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock on Solvent & Shim Magnetic Field Insert->LockShim Acquire Acquire ¹H and ¹³C Spectra LockShim->Acquire Process Fourier Transform & Phase Correction Acquire->Process Reference Calibrate to TMS (0 ppm) Process->Reference Analyze Integrate, Assign Peaks, and Interpret Structure Reference->Analyze

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on the quality of the sample.[9]

  • Weighing the Sample: Accurately weigh 5-25 mg of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine for ¹H NMR, and 10-50 mg for ¹³C NMR.[10][11][12]

  • Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[13]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.[13] Gentle vortexing or warming may be necessary to ensure complete dissolution.[13]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12] The final sample height in the tube should be at least 4.5 cm.[12]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often sufficient for calibration.[10][13]

Protocol 2: NMR Data Acquisition

These steps are performed using the spectrometer's control software.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks.[14]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between pulses.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 240 ppm.

    • Use broadband proton decoupling.

    • A larger number of scans (e.g., 128 or more) will be required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is typically used.

Data Analysis and Interpretation

The structure of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine with annotated atom numbering for NMR assignment is shown below.

Caption: Structure of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

¹H NMR Spectral Analysis

Based on the structure, we can predict the following signals in the ¹H NMR spectrum.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-a (N(CH₃)₂)~2.3Singlet6HProtons on methyl groups attached to nitrogen. Appears as a sharp singlet.
H-b (-CH₂-N)~2.5Triplet2HMethylene protons adjacent to the nitrogen atom. Split by the H-c protons.
H-c (-CH₂-CH₂-CH₂-)~2.0Quintet2HMethylene protons deshielded by both the nitrogen and the ether oxygen. Split by both H-b and H-d protons.
H-d (-O-CH₂-)~4.1Triplet2HMethylene protons adjacent to the ether oxygen, significantly deshielded.[15][16] Split by the H-c protons.
H-e (Aromatic)~6.8Doublet2HAromatic protons ortho to the ether oxygen. Experience shielding from the oxygen's lone pairs.[17] Split by H-f protons.
H-f (Aromatic)~7.4Doublet2HAromatic protons meta to the ether oxygen and ortho to the bromine. Deshielded by the inductive effect of bromine. Split by H-e protons.

Note: The aromatic protons form an AA'BB' system, which may appear as two complex multiplets rather than two simple doublets, especially at lower field strengths.[14]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the two methyl carbons attached to the nitrogen are equivalent, and due to the symmetry of the para-substituted benzene ring, two pairs of aromatic carbons are also equivalent.[4][7]

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-4, C-5 (N(CH₃)₂)~45Aliphatic carbons attached to nitrogen.
C-3 (-CH₂-N)~58Aliphatic carbon adjacent to nitrogen.
C-2 (-CH₂-CH₂-CH₂-)~27Aliphatic carbon in the middle of the propyl chain.
C-1 (-O-CH₂-)~66Aliphatic carbon bonded to the highly electronegative ether oxygen, causing a significant downfield shift.[8][16]
C-7, C-11 (Aromatic CH)~116Aromatic carbons ortho to the ether oxygen. Shielded by the oxygen.
C-8, C-10 (Aromatic CH)~132Aromatic carbons meta to the ether oxygen and ortho to the bromine.
C-9 (Aromatic C-Br)~115Aromatic carbon directly attached to bromine. The "heavy atom effect" of bromine can cause an upfield shift compared to what would be expected based on electronegativity alone.[18]
C-6 (Aromatic C-O)~158Aromatic carbon attached to the ether oxygen, significantly deshielded.

Conclusion

This application note has detailed the theoretical basis and practical protocols for the ¹H and ¹³C NMR analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. By following the described methodologies for sample preparation, data acquisition, and spectral interpretation, researchers can confidently elucidate and confirm the structure of this and similar molecules. The predicted chemical shifts and multiplicities provide a robust framework for spectral assignment, underscoring the power of NMR spectroscopy as a cornerstone of chemical analysis in research and development.

References

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of Bristol. How to make an NMR sample. [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 205-234. [Link]

  • Book, Basic 1h And 13c Nmr Spectroscopy.
  • Tomohiko Inomata, et al. Supporting Information for Wiley-VCH 2007. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Jasperse, K. Short Summary of 1H-NMR Interpretation. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Metin, Prof. Dr. Önder. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Foris, D. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • ResearchGate. Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]

  • University of Regensburg. Chemical shifts. [Link]

Sources

Application Note: Molecular Weight Confirmation of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine using Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the confirmation of the molecular weight of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine using Electrospray Ionization Mass Spectrometry (ESI-MS). The method leverages the compound's inherent chemical properties for efficient protonation and detection. A key validation feature of this analysis is the observation of the characteristic isotopic pattern of bromine, which provides a high degree of confidence in the compound's identity. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for small molecule characterization.

Introduction

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a small molecule of interest in pharmaceutical research and development, often as a synthetic intermediate or a pharmacologically active compound. Accurate confirmation of its molecular weight and elemental composition is a critical step in quality control and characterization. Mass spectrometry (MS) is a powerful analytical technique that provides precise mass-to-charge ratio (m/z) measurements, making it an ideal tool for this purpose.[1]

This protocol focuses on Electrospray Ionization (ESI), a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is readily observed.[2][3] The presence of a tertiary amine group in the target molecule makes it particularly suitable for positive mode ESI, as it is easily protonated to form a stable [M+H]⁺ ion.[4][5] Furthermore, the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) produces a distinct M and M+2 isotopic pattern with a near 1:1 intensity ratio, which serves as an unambiguous confirmation of the presence of a single bromine atom in the molecule.[6][7][8]

Chemical Properties and Theoretical Mass

Before experimental analysis, it is crucial to calculate the theoretical molecular weight of the target compound.

Compound: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Molecular Formula: C₁₁H₁₆BrNO

The theoretical monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br).[9][10]

ElementIsotopeMass (Da)CountTotal Mass (Da)
Carbon¹²C12.00000011132.000000
Hydrogen¹H1.0078251616.125200
Bromine⁷⁹Br78.918337178.918337
Nitrogen¹⁴N14.003074114.003074
Oxygen¹⁶O15.994915115.994915
Total 257.041526
Table 1: Calculation of the theoretical monoisotopic mass for C₁₁H₁₆BrNO.

Experimental Protocol

This section details the step-by-step methodology for sample preparation and mass spectrometric analysis.

Materials and Reagents
  • Analyte: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

  • Solvent: LC-MS grade Methanol

  • Acidifier: LC-MS grade Formic Acid

  • Equipment:

    • Analytical balance

    • Volumetric flasks (1 mL, 10 mL)

    • Micropipettes

    • Vortex mixer

    • Autosampler vials

    • Mass Spectrometer equipped with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap)

Sample Preparation

The goal of sample preparation is to create a dilute, clean solution of the analyte in a solvent compatible with ESI-MS.[11][12]

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte and dissolve it in 1 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

  • Final Analysis Sample (1 µg/mL): Transfer 100 µL of the working solution into an autosampler vial. Add 900 µL of methanol containing 0.1% formic acid. The final concentration will be approximately 1 µg/mL.

    • Causality: The addition of formic acid is critical. It acidifies the solution, promoting the protonation of the basic tertiary amine group on the analyte, which is essential for efficient ionization in positive ESI mode.[5] Methanol is an excellent solvent for ESI due to its volatility and ability to support a stable electrospray.[5]

Instrumentation and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific mass spectrometer used.

  • Ionization Mode: ESI Positive (+)

  • Mass Analyzer: Full Scan Mode

  • Scan Range: m/z 100 - 400

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (N₂): 600 L/hr

  • Injection Method: Direct infusion or Liquid Chromatography (LC) introduction. For simple confirmation, direct infusion at 5-10 µL/min is sufficient.

Expected Results and Data Analysis

The primary goal is to observe the protonated molecule, [M+H]⁺, and its corresponding isotopic pattern.

Expected Mass Spectrum
  • Protonated Molecule [M+H]⁺: The base molecule (M) has a monoisotopic mass of 257.0415 Da. Upon protonation (addition of H⁺, mass ≈ 1.0078 Da), the expected m/z for the primary ion containing ⁷⁹Br will be:

    • m/z = 257.0415 + 1.0078 = 258.0493

  • Bromine Isotopic Pattern [M+2+H]⁺: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[6][8] This results in a second peak at an m/z value that is 2 Da higher than the primary ion. This [M+2] peak corresponds to the molecule containing the heavier ⁸¹Br isotope.

    • Expected m/z = 259.0394 (C₁₁H₁₆⁸¹BrNO) + 1.0078 = 260.0472

The mass spectrum should, therefore, display two prominent peaks separated by approximately 2 m/z units, with nearly equal intensity (a 1:1 ratio).[7][13] This doublet is a definitive signature for a compound containing one bromine atom.

Ion SpeciesDescriptionTheoretical m/zExpected Relative Intensity
[M+H]⁺Molecule with ⁷⁹Br, protonated258.05~100%
[M+2+H]⁺Molecule with ⁸¹Br, protonated260.05~98%
Table 2: Expected m/z peaks for the protonated 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Visualization of Workflow and Structure

The following diagrams illustrate the experimental process and the chemical structure of the analyte.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis A 1. Weigh Analyte B 2. Dissolve in Methanol (Stock Solution) A->B C 3. Dilute to Working Solution B->C D 4. Final Dilution with 0.1% Formic Acid in Methanol C->D E 5. Infuse Sample into ESI Source D->E Inject F 6. Ionization (Positive Mode) E->F G 7. Mass Analysis (Full Scan) F->G H 8. Data Acquisition G->H I 9. Identify [M+H]⁺ Peak (m/z ~258) H->I Process Spectrum J 10. Confirm [M+2+H]⁺ Peak (m/z ~260) I->J K 11. Verify 1:1 Intensity Ratio J->K L 12. Molecular Weight Confirmed K->L

A schematic of the experimental workflow.

Structure of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Conclusion

The described ESI-MS protocol provides a rapid, reliable, and definitive method for confirming the molecular weight of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The selection of ESI in positive mode is scientifically justified by the presence of the easily protonated tertiary amine. The resulting mass spectrum, characterized by the [M+H]⁺ ion and the distinctive 1:1 isotopic doublet for bromine, offers unambiguous evidence of the compound's identity and elemental composition. This application note serves as a robust starting point for method development and routine quality control in any laboratory handling this or structurally similar compounds.

References

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • YouTube. (2020). Mass calculations in mass spectrometry. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Save My Exams. The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • The ISIC- EPFL. Molecular mass calculator. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Native MS Guided Structural Biology Center. Calculating Molecular Mass by ESI/nESI Mass Spectrometry. [Link]

  • Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

  • National Institutes of Health. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]

  • ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. [Link]

  • Trinity College. Calculating the molecular weight of a protein from its electrospray ionization mass spectrum (ESI-MS). [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • PubChem. 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. [Link]

  • ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • MaTestLab. Electrospray Ionization (ESI) US Lab. [Link]

  • precisionFDA. 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. [Link]

  • PubChem. 3-(4-butoxyphenyl)-N,N-dimethylpropan-1-amine. [Link]

  • PubChem. 3-(4-Bromo-2,5-dimethylphenyl)propan-1-amine. [Link]

  • ResearchGate. Amines. [Link]

  • PubChem. 3-Bromo-N,N-dimethylpropan-1-amine. [Link]

  • Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden]amines. [Link]

  • NIST. Benzenamine, 4-bromo-N,N-dimethyl-. [Link]

  • NIST. Brompheniramine. [Link]

Sources

The Versatile Intermediate: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the strategic use of chemical intermediates is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks is 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a tertiary amine that serves as a pivotal precursor in the synthesis of several important therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and handling of this versatile intermediate, with a focus on its role in the synthesis of selective serotonin reuptake inhibitors (SSRIs).

Introduction: A Key Synthon for Neurologically Active Compounds

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a bifunctional molecule featuring a brominated aromatic ether and a tertiary amine. This unique combination of functional groups makes it an ideal intermediate for introducing a (4-bromophenoxy)propyl moiety into a target molecule. The presence of the bromine atom on the phenyl ring offers a reactive handle for further chemical transformations, such as cross-coupling reactions, while the dimethylamino group can influence solubility and basicity, and may be a key pharmacophoric element in the final API.

The primary and most well-documented application of this intermediate is in the synthesis of antidepressants, most notably Paroxetine and its structural analog, Femoxetine.[1] These drugs function as selective serotonin reuptake inhibitors (SSRIs), a class of medications widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The core structure of these drugs often incorporates the phenoxypropylamine scaffold provided by this intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₆BrNO
Molecular Weight 258.15 g/mol
Appearance Typically an oil or low-melting solid
Boiling Point Not readily available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Expected signals would include aromatic protons on the brominated phenyl ring (typically in the range of δ 6.8-7.5 ppm), methylene protons of the propyl chain (with characteristic triplets and quintets in the δ 1.8-4.0 ppm region), and a singlet for the N,N-dimethyl protons (around δ 2.2-2.3 ppm).

  • ¹³C NMR: Aromatic carbons would appear in the δ 115-160 ppm region, with the carbon bearing the bromine atom being significantly influenced. The aliphatic carbons of the propyl chain and the N-methyl groups would be found in the upfield region (δ 20-70 ppm).

  • Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve cleavage of the propyl chain.

Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

The most common and industrially scalable method for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is the Williamson ether synthesis .[2][3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Principle

The synthesis involves the reaction of 4-bromophenol with a 3-halopropyl-N,N-dimethylamine, typically 3-chloro-N,N-dimethylpropan-1-amine or its hydrohalide salt, in the presence of a base.[2] The base deprotonates the phenolic hydroxyl group of 4-bromophenol to form the more nucleophilic phenoxide ion, which then displaces the halide from the propyl amine derivative in an Sₙ2 reaction.

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 4-bromophenol 4-Bromophenol SN2 Reaction Sₙ2 Reaction 4-bromophenol->SN2 Reaction Nucleophile precursor 3-halo-amine 3-Halo-N,N-dimethylpropan-1-amine 3-halo-amine->SN2 Reaction Electrophile Base Base (e.g., NaOH, K2CO3) Base->SN2 Reaction Activates Nucleophile Intermediate 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Salt Salt (e.g., NaCl, KBr) Water Water SN2 Reaction->Intermediate SN2 Reaction->Salt SN2 Reaction->Water

Caption: General workflow for the Williamson ether synthesis of the target intermediate.

Detailed Synthetic Protocol

Materials:

  • 4-Bromophenol

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Sodium hydroxide (or potassium carbonate)

  • Solvent (e.g., Toluene, DMF, or a phase-transfer catalyst system)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Base and Phenol Reaction: To a stirred solution of 4-bromophenol in a suitable solvent (e.g., toluene), add a strong base such as sodium hydroxide (as an aqueous solution or pellets) or potassium carbonate. If using a biphasic system, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.[4]

  • Addition of the Amine: To the resulting phenoxide solution, add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride portion-wise. The reaction mixture is then heated to reflux (typically 80-110 °C, depending on the solvent) and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling to room temperature, water is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[5] Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[6][7]

Application in the Synthesis of Paroxetine

Paroxetine is a potent SSRI, and its synthesis often utilizes 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine as a key intermediate. The synthesis involves the coupling of this intermediate with a suitable piperidine derivative.

Paroxetine Synthesis cluster_reactants Reactants cluster_products Products Intermediate 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Coupling Reaction Coupling Reaction Intermediate->Coupling Reaction Phenoxypropylamine source Piperidine (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine Piperidine->Coupling Reaction Core scaffold Paroxetine Paroxetine Coupling Reaction->Paroxetine

Caption: Simplified workflow for the synthesis of Paroxetine.

Protocol for Paroxetine Synthesis

This protocol outlines a general procedure for the coupling reaction.

Materials:

  • 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

  • (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine

  • A strong base (e.g., Sodium hydride or Sodium methoxide)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • Activation of the Piperidine: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), a solution of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine in an anhydrous solvent is treated with a strong base like sodium hydride to form the corresponding alkoxide.

  • Coupling: To this solution, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is added, and the reaction mixture is heated. The progress of the reaction is monitored by a suitable chromatographic technique.

  • Work-up and Purification: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude Paroxetine is then purified, often by crystallization of a suitable salt form (e.g., hydrochloride).[8]

Application in the Synthesis of Femoxetine

Femoxetine, another SSRI, shares a similar structural motif with Paroxetine and can also be synthesized using 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine as a key building block.[1] The synthetic strategy is analogous to that of Paroxetine, involving the coupling of the intermediate with a different chiral piperidine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Toxicity Profile (based on analogous compounds):

Conclusion

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary utility lies in its role as a precursor to important SSRIs like Paroxetine and Femoxetine. A thorough understanding of its synthesis, purification, and reaction conditions is essential for its successful application in drug development. By following established protocols and adhering to strict safety guidelines, researchers can effectively leverage this intermediate to construct complex and therapeutically significant molecules.

References

  • EP0007983A1 - Process for the purification of tertiary amines - Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from - American Chemical Society. Available at: [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

  • Supporting Information - ScienceOpen. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis Lab 3 - Edubirdie. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Williamson ether synthesis (video) - Khan Academy. Available at: [Link]

  • Production Method of Paroxetine - Chempedia - LookChem. Available at: [Link]

  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION - 3M. Available at: [Link]

  • Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC - NIH. Available at: [Link]

Sources

Application Notes and Protocols: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile (4-bromophenoxy)propylamine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to the successful design of novel therapeutic agents. The 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine scaffold represents a key building block, particularly in the development of drugs targeting the central nervous system (CNS). While not extensively studied as a standalone pharmacological agent, its true value lies in its role as a versatile intermediate for the synthesis of potent and selective modulators of neurotransmitter transporters. The presence of a bromine atom on the phenyl ring offers a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the core phenoxy-propylamine structure is a well-established pharmacophore for interaction with monoamine transporters, most notably the serotonin transporter (SERT).[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and experimental protocols related to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and its derivatives.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine can be efficiently achieved through a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This approach involves the reaction of a phenoxide with an alkyl halide.

Protocol 1: Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Objective: To synthesize 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine from 4-bromophenol and 3-chloro-N,N-dimethylpropan-1-amine.

Materials:

  • 4-bromophenol

  • 3-chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Deprotonation of 4-bromophenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenol (1.0 eq) in DMF. Add a suitable base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30-60 minutes to form the corresponding phenoxide.

  • Nucleophilic Substitution: To the solution of the phenoxide, add 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.1 eq). Note: If the free base of the amine is available, the hydrochloride salt can be used directly with an additional equivalent of base to neutralize the HCl. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine as a pure compound.

Expected Outcome: The product is typically an oil or a low-melting solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-bromophenol 4-bromophenol Williamson Ether Synthesis Williamson Ether Synthesis in DMF 4-bromophenol->Williamson Ether Synthesis 3-chloro-amine 3-chloro-N,N-dimethylpropan-1-amine 3-chloro-amine->Williamson Ether Synthesis Base Base (e.g., NaOH, K₂CO₃) Base->Williamson Ether Synthesis Target_Compound 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine Williamson Ether Synthesis->Target_Compound G cluster_neuron Synaptic Cleft & Presynaptic Neuron Serotonin_Synapse Serotonin (5-HT) in Synapse SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Binds to Presynaptic_Neuron Presynaptic Neuron SERT->Presynaptic_Neuron Transports 5-HT into Reuptake Reuptake Blocked SSRI SSRI (e.g., Dapoxetine analogue) SSRI->SERT Inhibits

Caption: Mechanism of action of SSRIs at the serotonin transporter.

Protocol 2: Synthesis of a Dapoxetine Analogue via Suzuki Coupling

Objective: To demonstrate the utility of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine as an intermediate by synthesizing a biaryl analogue via Suzuki coupling.

Materials:

  • 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to remove oxygen.

  • Solvent Addition and Reaction: Add the degassed solvent system to the flask. Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Protocol 3: In Vitro SERT Binding Assay

Objective: To evaluate the binding affinity of synthesized compounds for the human serotonin transporter (hSERT).

Principle: This is a competitive radioligand binding assay. The ability of a test compound to inhibit the binding of a known high-affinity radioligand to hSERT expressed in a cell line is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Materials:

  • Cell membranes prepared from a stable cell line expressing hSERT (e.g., HEK293-hSERT cells)

  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55

  • Test compounds (synthesized analogues)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM paroxetine)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well microplate, add the assay buffer, the cell membranes, and the radioligand at a concentration close to its K_d value.

  • Compound Addition: Add increasing concentrations of the test compounds to the wells. For total binding, add buffer only. For non-specific binding, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Data Presentation:

CompoundStructureIC₅₀ (nM) for hSERT
Reference (Paroxetine) Known SSRI0.5 ± 0.1
Compound 1 (Starting Material) 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine> 10,000
Analogue A (Biaryl derivative) e.g., 3-([1,1'-biphenyl]-4-yloxy)-N,N-dimethylpropan-1-amine25.3 ± 3.1
Analogue B (Heteroaryl derivative) e.g., N,N-dimethyl-3-(4-(pyridin-2-yl)phenoxy)propan-1-amine15.8 ± 2.5

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of CNS-active compounds targeting monoamine transporters. Its utility stems from the combination of the established phenoxy-propylamine pharmacophore and the synthetically tractable bromo-substituent. The protocols outlined in this guide provide a framework for the synthesis and evaluation of novel compounds derived from this scaffold. Future research in this area could focus on the development of novel cross-coupling methodologies to further expand the chemical diversity of accessible analogues, as well as the exploration of these compounds for targets beyond SERT, such as other neurotransmitter transporters or receptors where the phenoxy-propylamine motif may also find utility.

References

  • The preparation method of dapoxetine hydrochloride - Eureka | Patsnap. (URL: [Link])

  • 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine - PubChemLite. (URL: [Link])

  • Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap. (URL: [Link])

  • CN103664660A - Synthesis method of dapoxetine hydrochloride - Google P
  • Process For The Preparation Of Dapoxetine Hydrochloride - Quick Company. (URL: [Link])

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. (URL: [Link])

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (URL: [Link])

  • Chemists Make Strides to Simplify Drug Design, Synthesis. (URL: [Link])

  • Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC - PubMed Central. (URL: [Link])

  • Recent developments in the chemistry and in the biological applications of amidoximes - PubMed. (URL: [Link])

  • 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine: synthesis, cytotoxicity, and leishmanicidal, trypanocidal and antimycobacterial activities - PubMed. (URL: [Link])

  • para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF - ResearchGate. (URL: [Link])

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (URL: [Link])

  • US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google P
  • WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
  • From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC - PubMed Central. (URL: [Link])

  • Innovative Approaches for the Development of Antidepressant Drugs: Current and Future Strategies - PubMed Central. (URL: [Link])

  • Synthesis and pharmacological activities of amine-boranes - PubMed. (URL: [Link])

  • Propargylamine: an important moiety in drug discovery - PubMed. (URL: [Link])

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI. (URL: [Link])

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. (URL: [Link])

Sources

The Versatile Precursor: Harnessing 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine for the Synthesis of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Chemical Diversity

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the efficient discovery of novel molecules with desired functionalities. 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine emerges as a particularly valuable precursor, offering a unique combination of structural features that serve as a versatile scaffold for extensive chemical modification. This tertiary amine, linked by a flexible propoxy chain to a brominated phenyl ring, provides a strategic entry point for a variety of powerful cross-coupling reactions. The presence of the aryl bromide is the key to its utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This guide provides an in-depth exploration of the synthetic potential of this precursor, complete with detailed application notes and protocols for its derivatization, aimed at researchers, scientists, and drug development professionals.

Core Reactivity: The Aryl Bromide as a Synthetic Linchpin

The synthetic utility of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is predominantly centered on the reactivity of the bromine atom on the phenyl ring. This functionality makes it an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions, which have revolutionized the art of chemical synthesis. These reactions are prized for their broad substrate scope, functional group tolerance, and the ability to construct complex molecular architectures under relatively mild conditions. The following sections will detail the application of several key cross-coupling methodologies to this precursor.

Application Note I: Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] For 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, this reaction provides a direct and efficient route to biaryl and heteroaryl derivatives, which are privileged structures in many biologically active compounds.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often enhance catalytic activity, particularly for challenging substrates.

  • Base: A base is required to activate the boronic acid for transmetalation with the palladium center. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being necessary for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically employed. This biphasic system facilitates the interaction of all reaction components.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine with a generic arylboronic acid.

Materials:

ReagentMolar Equiv.
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.03-0.05
K₂CO₃2.0
1,4-Dioxane-
Water-

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.03-0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling Precursor 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Catalyst Pd(0) Catalyst + Base Precursor->Catalyst BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Catalyst Product 4'-(3-(dimethylamino)propoxy)-[1,1'-biphenyl]-x-yl derivative Catalyst->Product C-C Bond Formation

Suzuki-Miyaura Coupling Workflow

Application Note II: Heck-Mizoroki Reaction for Alkene Derivatization

The Heck-Mizoroki reaction offers a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[3][4] This allows for the introduction of vinyl groups onto the phenyl ring of the precursor, leading to a variety of styrenic derivatives that can be further functionalized.

Causality of Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: An organic base, typically a tertiary amine like triethylamine (Et₃N), is used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are generally good choices for the Heck reaction.

Protocol 2: General Procedure for Heck-Mizoroki Reaction

This protocol provides a general method for the reaction of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine with an alkene, such as an acrylate ester.

Materials:

ReagentMolar Equiv.
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine1.0
Alkene (e.g., ethyl acrylate)1.5
Pd(OAc)₂0.02
PPh₃0.04
Triethylamine (Et₃N)1.5
DMF (anhydrous)-

Step-by-Step Procedure:

  • In a Schlenk flask, dissolve 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (1.0 eq) in anhydrous DMF.

  • Add the alkene (1.5 eq) and triethylamine (1.5 eq) to the solution.

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small amount of DMF.

  • Add the catalyst mixture to the reaction flask.

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 100-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Heck_Reaction Precursor 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Catalyst Pd(OAc)₂ / PPh₃ + Base Precursor->Catalyst Alkene Alkene (e.g., Acrylate) Alkene->Catalyst Product Substituted Styrene Derivative Catalyst->Product C-C Bond Formation

Heck-Mizoroki Reaction Workflow

Application Note III: Buchwald-Hartwig Amination for N-Aryl Linkages

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[1][5][6] This reaction is particularly useful for synthesizing diarylamines or aryl-alkylamines, which are common motifs in pharmaceuticals.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand is essential. Pre-formed catalysts like those from the Buchwald or Hartwig groups (e.g., G3 palladacycles) are highly effective.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used.

  • Solvent: Anhydrous, non-protic solvents such as toluene or THF are typically used.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine with a primary or secondary amine.

Materials:

ReagentMolar Equiv.
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine1.0
Amine (primary or secondary)1.2
Pd₂(dba)₃0.01
XPhos0.02
Sodium tert-butoxide (NaOt-Bu)1.4
Toluene (anhydrous)-

Step-by-Step Procedure:

  • To a glovebox, add NaOt-Bu (1.4 eq) to an oven-dried Schlenk tube.

  • In a separate vial, dissolve 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq) in anhydrous toluene.

  • Add the solution to the Schlenk tube containing the base.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination Precursor 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Catalyst Pd Catalyst / Ligand + Strong Base Precursor->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product N-Aryl Derivative Catalyst->Product C-N Bond Formation

Buchwald-Hartwig Amination Workflow

Conclusion: A Platform for Innovation

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine stands as a testament to the power of strategic precursor design in modern chemical synthesis. Its inherent structural features, particularly the synthetically versatile aryl bromide, provide a robust platform for the generation of diverse and complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed herein represent a fraction of the possibilities, yet they underscore the immense potential of this compound as a starting point for innovation in drug discovery and materials science. By understanding the principles behind these powerful transformations and meticulously applying the provided protocols, researchers can unlock a vast chemical space, paving the way for the discovery of the next generation of functional molecules.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Heck, R. F. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Welcome to the technical support guide for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing this specific Williamson ether synthesis. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure you can confidently navigate the challenges of this synthesis.

Overview: The Synthetic Pathway

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is most effectively achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, the phenoxide ion generated from 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, 3-halo-N,N-dimethylpropan-1-amine, to form the desired ether linkage.

The overall transformation is as follows:

Reaction Scheme: 4-bromophenol + 3-halo-N,N-dimethylpropan-1-amine --- (Base, Solvent, Heat) ---> 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Success hinges on optimizing the interplay between the base, solvent, temperature, and the choice of leaving group on the alkylating agent.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the initial setup and optimization of the reaction conditions.

Q1: What is the most suitable base for deprotonating 4-bromophenol?

The choice of base is critical for the efficient generation of the 4-bromophenoxide nucleophile.

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices for phenols.[3] They are sufficiently basic to deprotonate the relatively acidic phenol (pKa ≈ 9.4) but are not so harsh as to promote significant side reactions. They are easy to handle and remove during work-up.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures rapid and irreversible deprotonation of the phenol.[4][5] It is often used in an anhydrous solvent like THF or DMF. While effective, it is overkill for a phenol and requires more stringent anhydrous and inert atmosphere techniques.[5][6]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These can also be effective, particularly under phase-transfer catalysis (PTC) conditions, which avoids the need for strictly anhydrous solvents.[7][8]

Recommendation: For routine synthesis, Potassium Carbonate in a polar aprotic solvent like acetonitrile or DMF offers the best balance of reactivity, ease of handling, and high yield.

Q2: Should I use 3-chloro- or 3-bromo-N,N-dimethylpropan-1-amine as the alkylating agent?

The reaction rate is highly dependent on the leaving group ability. The established order of reactivity for halides in SN2 reactions is I > Br > Cl > F.[9]

  • 3-bromo-N,N-dimethylpropan-1-amine: Bromide is a better leaving group than chloride, leading to faster reaction rates and potentially allowing for milder conditions (e.g., lower temperatures). This is the preferred reagent.

  • 3-chloro-N,N-dimethylpropan-1-amine: While more economical, its use will likely require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion, which can increase the risk of side reactions.

  • In situ Iodide Catalysis: If you must use the chloro-derivative, adding a catalytic amount (10-15 mol%) of sodium iodide or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, where the more reactive alkyl iodide is generated in situ.[9]

Q3: What is the optimal solvent for this reaction?

The Williamson ether synthesis is strongly favored by polar aprotic solvents.[1][8] These solvents solvate the counter-ion of the phenoxide (e.g., K⁺) but do not strongly solvate the nucleophilic oxygen atom, leaving it "naked" and highly reactive.[8]

  • Recommended Solvents: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO).[1][10][11]

  • Solvents to Avoid: Protic solvents like water, ethanol, or methanol will hydrogen-bond with the phenoxide, reducing its nucleophilicity and drastically slowing the reaction rate.[10] Apolar solvents are also poor choices as they do not effectively dissolve the ionic phenoxide.[1]

Q4: What are the ideal temperature and reaction time?

A typical Williamson reaction is conducted at an elevated temperature to ensure a reasonable rate.[2]

  • Temperature Range: 50 to 100 °C.[1][8] A good starting point is 80 °C when using acetonitrile or 60-70 °C for DMF.

  • Reaction Time: 1 to 8 hours.[1][2] The progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause Suggested Solution & Rationale
Low or No Product Yield 1. Incomplete Deprotonation: The 4-bromophenol was not fully converted to the active nucleophile.Solution: Ensure the base is used in sufficient excess (typically 1.5-2.0 equivalents). Use a fresh, dry base and ensure the solvent is anhydrous, especially if using NaH. Water will quench the base and the generated phenoxide.[7]
2. Insufficient Reaction Time/Temp: The reaction has not proceeded to completion.Solution: Increase the reaction temperature in 10 °C increments or prolong the reaction time. Monitor progress by TLC until the 4-bromophenol spot disappears. Microwave-assisted heating can also be employed to reduce reaction times.[1]
3. Poor Leaving Group: The alkyl chloride is not reactive enough under the chosen conditions.Solution: Switch to 3-bromo-N,N-dimethylpropan-1-amine. Alternatively, add a catalytic amount of NaI or KI to the reaction mixture to generate the more reactive alkyl iodide in situ.[9]
Significant Impurity Formation 1. C-Alkylation: The phenoxide has alkylated the aromatic ring instead of the oxygen atom.Solution: This side reaction is generally minor but can be influenced by the solvent. Polar aprotic solvents strongly favor the desired O-alkylation. Ensure you are not using a non-polar solvent.
2. Quaternization of Product: The tertiary amine product has reacted with the alkyl halide to form a quaternary ammonium salt.Solution: This occurs if a large excess of the alkyl halide is used or at excessively high temperatures. Use a stoichiometry of ~1.1 equivalents of the alkyl halide relative to the 4-bromophenol. Avoid unnecessarily high temperatures or prolonged heating after the reaction has reached completion.
3. Elimination (E2) Byproduct: The alkyl halide has undergone elimination to form an alkene.Solution: This is highly unlikely for a primary alkyl halide like 3-halo-N,N-dimethylpropan-1-amine. It typically only competes with SN2 for secondary or tertiary halides.[12] If observed, it may indicate extreme temperatures or the use of a very sterically hindered base.[9][10]
Difficult Product Isolation 1. Emulsion During Work-up: Persistent emulsions form during the aqueous extraction.Solution: Add a saturated NaCl solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, forcing the organic components into the organic layer and breaking the emulsion.
2. Product Loss to Aqueous Layer: The amine product is partially water-soluble, especially in its protonated form.Solution: During the final extraction of the free amine product, ensure the aqueous layer is sufficiently basic (pH > 12) to fully deprotonate the amine. Use a more non-polar extraction solvent like dichloromethane or tert-butyl methyl ether (MTBE) and perform multiple extractions (3x) to ensure complete recovery.
3. Co-elution on Silica Gel: The product is difficult to separate from starting materials or byproducts via column chromatography.Solution: Implement an acid-base extraction before chromatography. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with dilute HCl (1M). The desired amine product will move to the aqueous layer. The organic layer containing neutral and acidic impurities can be discarded. Basify the aqueous layer with NaOH and re-extract with an organic solvent to recover the substantially purified product, which can then be easily polished by a final column chromatography step if needed.

Detailed Experimental Protocols

Protocol 1: Standard Method (K₂CO₃ in Acetonitrile)
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (10-15 mL per gram of phenol).

  • Reagent Addition: Add 3-bromo-N,N-dimethylpropan-1-amine (1.1 eq.) to the suspension. Note: If starting with the hydrobromide salt of the amine, pre-neutralize it or add an additional equivalent of K₂CO₃.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as eluent) for the disappearance of 4-bromophenol. This typically takes 4-8 hours.[3]

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash successively with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[3]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This method is robust, often requires milder conditions, and does not need strictly anhydrous solvents.[7][13]

  • Setup: In a flask, combine 4-bromophenol (1.0 eq.), 3-bromo-N,N-dimethylpropan-1-amine (1.1 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (3.0 eq. in water).

  • Reaction: Heat the biphasic mixture to 60-70 °C with very vigorous stirring to ensure efficient mixing of the phases. Monitor by TLC.

  • Work-up: Cool the mixture and separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or acid-base extraction as described in the troubleshooting guide.

Visualizing the Process

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

G cluster_react Reaction cluster_workup Work-up & Purification reagents 1. Combine 4-Bromophenol, Base (e.g., K2CO3), and Solvent (e.g., MeCN) add_alkyl 2. Add Alkylating Agent (3-bromo-N,N-dimethylpropan-1-amine) reagents->add_alkyl reflux 3. Heat to Reflux (e.g., 80 °C) Monitor by TLC add_alkyl->reflux cool_filter 4. Cool & Filter Inorganic Salts reflux->cool_filter concentrate 5. Concentrate Filtrate cool_filter->concentrate extract 6. Aqueous Work-up (EtOAc, H2O, Brine) concentrate->extract purify 7. Purify Crude Product (Column Chromatography or Acid-Base Extraction) extract->purify final_product Final Product: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine purify->final_product

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing low product yield.

G start Low Product Yield? check_sm Starting Material (SM) remaining on TLC? start->check_sm Yes side_rxn Complex mixture? Check for side reactions (Quaternization, C-Alkylation) start->side_rxn No check_base Is base strong enough and anhydrous? (e.g., K2CO3) check_sm->check_base Yes check_cond Are Temp/Time sufficient? (e.g., >6h @ 80°C) check_base->check_cond Yes success Optimize & Repeat check_base->success No, Fix Base check_lg Using Alkyl Bromide or Iodide catalyst? check_cond->check_lg Yes check_cond->success No, Increase Temp/Time check_lg->success Yes check_lg->success No, Use R-Br or add NaI

Caption: Troubleshooting logic for low reaction yield.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. Retrieved from [Link]

  • Pawar, S. S., et al. (2018). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research (JETIR), 5(8). Retrieved from [Link]

  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Osunstate. (2025). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Our goal is to provide in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern yield and purity. This document is structured as a dynamic resource, combining troubleshooting guides for immediate problem-solving with foundational FAQs to enhance your experimental design.

Core Synthesis Overview: The Williamson Ether Synthesis

The preparation of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The core transformation involves the deprotonation of 4-bromophenol to form the 4-bromophenoxide anion, a potent nucleophile. This phenoxide then attacks the electrophilic carbon of an alkyl halide, such as 3-chloro- or 3-bromo-N,N-dimethylpropan-1-amine, displacing the halide leaving group to form the desired ether linkage.[3][4]

Success in this synthesis hinges on optimizing the conditions for the SN2 pathway while minimizing competing side reactions, primarily the E2 elimination pathway.[2]

G cluster_reactants Reactants cluster_process Reaction Steps A 4-Bromophenol D 1. Deprotonation (Formation of Phenoxide) A->D B Base (e.g., K₂CO₃, NaH) B->D C 3-Halo-N,N-dimethyl- propan-1-amine E 2. Nucleophilic Attack (SN2) (Ether Formation) C->E D->E Nucleophile F Product 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine E->F

Caption: General workflow for the Williamson ether synthesis of the target compound.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My reaction yield is extremely low or zero. What are the likely causes and how can I fix it?

A1: A low or non-existent yield points to a fundamental issue in one of the two key stages of the reaction: phenoxide formation or the SN2 substitution.

G cluster_check Initial Analysis (TLC/LC-MS) cluster_deprotonation Troubleshooting: Deprotonation Failure cluster_sn2 Troubleshooting: SN2 Failure start Low / No Yield check_sm Only Starting Materials (4-Bromophenol) Present? start->check_sm cause1 Cause: Ineffective Base - Base too weak (e.g., NaHCO₃). - Insufficient equivalents used. check_sm->cause1 Yes check_phenoxide Phenoxide formed, but no product observed? check_sm->check_phenoxide No solution1 Solution: 1. Use a stronger base (K₂CO₃, NaH). 2. Ensure anhydrous conditions for NaH. 3. Use at least 1.1-1.5 equivalents. cause1->solution1 cause2 Cause: Wet Reagents/Solvent - Water consumes strong bases (NaH) and protonates the phenoxide. solution2 Solution: 1. Dry solvents over molecular sieves. 2. Dry 4-bromophenol in a vacuum oven. cause2->solution2 cause3 Cause: Insufficient Temperature - Activation energy not met. check_phenoxide->cause3 solution3 Solution: - Increase temperature to 50-100 °C. - Reflux in solvents like acetone or acetonitrile.[1][5] cause3->solution3 cause4 Cause: Poor Leaving Group - Using 3-chloro- variant is slower than 3-bromo-. solution4 Solution: - Add a catalytic amount of NaI or KI (Finkelstein reaction) to generate the more reactive iodo- intermediate in situ. cause4->solution4

Q2: My reaction produces multiple spots on TLC, and the final product is impure. What are the common side reactions?

A2: Impurity formation is often due to competing reaction pathways or reactions with the solvent.

Problem Probable Cause Proposed Solution
Significant Unreacted Starting Material Incomplete reaction.Increase reaction time, raise temperature, or check the efficacy of the base (see Q1).
Formation of an Elimination Product The phenoxide is acting as a base rather than a nucleophile, which can occur with secondary or sterically hindered alkyl halides.[2] While the primary halide used here is less susceptible, high temperatures can favor elimination.Maintain the lowest effective temperature (start around 60-80 °C). Ensure a polar aprotic solvent (DMF, Acetonitrile) is used, as these favor SN2 over E2.[1]
O-alkylation vs. C-alkylation Phenoxide is an ambident nucleophile and can, in rare cases, attack via the aromatic ring.This is generally disfavored. Using polar aprotic solvents strongly promotes O-alkylation.
Dark/Tarry Reaction Mixture Polymerization or degradation of starting materials or products, often at excessively high temperatures or with strong, concentrated bases.[5]Avoid temperatures above 120 °C. Ensure slow, controlled addition of reagents.

Q3: The reaction starts but seems to stall before all the starting material is consumed. Why?

A3: A stalled reaction can be due to several factors:

  • Insufficient Base: If less than one equivalent of base is used, the reaction will stop once the base is consumed. A slight excess (1.1-1.5 eq.) is recommended.

  • Phase Separation: In less polar solvents or with certain salt combinations, the generated phenoxide may precipitate or not be fully soluble, reducing its availability to react. Using a polar aprotic solvent like DMF or adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can mitigate this.[6]

  • Poor Quality Reagents: The alkyl halide, 3-bromo-N,N-dimethylpropan-1-amine, can degrade over time, especially if not stored properly.[7] It is often supplied as a hydrobromide salt, which must be neutralized or accounted for by adding an extra equivalent of base.

Q4: I have obtained a crude product, but I am struggling with purification. What is the best method?

A4: The product is a tertiary amine, making it basic. This property is key to its purification.

  • Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in a nonpolar organic solvent (e.g., ethyl acetate, ether). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted 4-bromophenol) remain in the organic layer.

  • Liberation and Re-extraction: Separate the acidic aqueous layer. Basify it by slowly adding a base (e.g., 2M NaOH) until the pH is >10. The protonated amine will be neutralized, becoming insoluble in water.

  • Final Extraction: Extract the now-neutral amine product back into an organic solvent. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. This acid-base workup is a standard and effective technique for purifying amines.[8][9]

  • Column Chromatography: If impurities persist, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/triethylamine is often effective. The triethylamine is added to prevent the basic amine product from streaking on the acidic silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the Williamson ether synthesis for this specific molecule?

A: The reaction proceeds in two discrete steps:

  • Acid-Base Reaction: A base (B:) removes the acidic proton from the hydroxyl group of 4-bromophenol to form a resonance-stabilized 4-bromophenoxide ion.

  • SN2 Substitution: The lone pair on the oxygen atom of the phenoxide acts as a nucleophile, attacking the carbon atom bonded to the halogen in 3-bromo-N,N-dimethylpropan-1-amine. This occurs via a backside attack, leading to the inversion of stereochemistry (though the reacting carbon is achiral here). The carbon-halogen bond breaks, and the new carbon-oxygen bond forms simultaneously, yielding the final ether product.[1][3]

Q: How do I choose the right base and solvent?

A: The choice of base and solvent is critical and interdependent.

Base Strength Typical Solvent Considerations
Potassium Carbonate (K₂CO₃) ModerateAcetone, AcetonitrileA common, inexpensive, and easy-to-handle choice. Requires heating/reflux.[10]
Sodium Hydride (NaH) StrongDMF, THF (anhydrous)Very effective and fast, but requires strictly anhydrous conditions as it reacts violently with water. Generates H₂ gas.[4]
Sodium Hydroxide (NaOH) StrongDMSO, or with a Phase Transfer CatalystCan be used, but the water produced can lead to side reactions. A phase-transfer system is often needed.[6]

Recommendation: For lab-scale synthesis, potassium carbonate in acetonitrile or acetone offers the best balance of reactivity, safety, and ease of use.

Q: Can I use 3-chloro-N,N-dimethylpropan-1-amine instead of the bromo- version?

A: Yes, but the reaction will be slower. Bromide is a better leaving group than chloride. To compensate, you may need to use higher temperatures, longer reaction times, or add a catalytic amount of sodium iodide (NaI). The iodide, being an excellent nucleophile and leaving group, will displace the chloride in situ to form the more reactive 3-iodo-N,N-dimethylpropan-1-amine, accelerating the reaction.[1]

Q: How can I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside pure samples of your starting materials (4-bromophenol and the alkyl halide). The disappearance of the 4-bromophenol spot and the appearance of a new, typically higher-Rf spot, indicates product formation. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point.

Part 3: Optimized Experimental Protocol

This protocol is a robust starting point based on established Williamson ether synthesis procedures.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (approx. 10 mL per gram of 4-bromophenol).

  • Reaction Initiation: To the stirred suspension, add 3-bromo-N,N-dimethylpropan-1-amine (1.1 eq.).

  • Heating: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of fresh acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Workup: Dissolve the resulting residue in ethyl acetate. Wash the solution sequentially with 1M NaOH (to remove any unreacted phenol), water, and finally, brine.

  • Drying and Final Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

  • Purification: If necessary, purify further using the acid-base extraction method described in the troubleshooting section (Q4) or by column chromatography.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step 1: 3-(4-Bromophenoxy)propan-1-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Retrieved from [Link]

  • Sriram, R., & Gudipati, R. (2011).
  • PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Retrieved from [Link]

  • Fodor, T., et al. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(16), 4983.
  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a critical step in the development of various pharmaceutical compounds, most notably as an intermediate for selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. The reaction is typically achieved via a Williamson ether synthesis, where a 4-bromophenoxide anion acts as a nucleophile to displace a leaving group from a 3-(dimethylamino)propyl halide. While conceptually straightforward, this reaction is prone to several competing side reactions that can significantly impact yield and purity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field experience. It is designed to help researchers, chemists, and process development professionals anticipate, identify, and resolve common experimental challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: My post-reaction analysis (NMR/LC-MS) shows an unexpected isomer with the same mass as my product. I suspect C-alkylation. Why is this happening and how can I improve O-alkylation selectivity?

A1: This is a classic and frequently encountered issue. The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho positions, as the para position is blocked by bromine).[1] The formation of your observed isomer is likely due to C-alkylation, where the propyl chain attaches to the carbon atom ortho to the hydroxyl group.

Causality: The ratio of O- to C-alkylation is heavily influenced by the reaction environment, which dictates the "Hard and Soft Acid-Base" (HSAB) characteristics of the reaction.

  • Solvent Effects: This is the most critical factor.

    • Protic Solvents (e.g., water, ethanol): These solvents form strong hydrogen bonds with the highly electronegative oxygen atom of the phenoxide. This "solvation shell" sterically hinders the oxygen, making it less available for nucleophilic attack. Consequently, the softer carbon atoms of the ring are more likely to react, leading to a higher proportion of the C-alkylated byproduct.[2][3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are poor at solvating the "hard" phenoxide oxygen. They primarily solvate the metal cation (e.g., Na⁺, K⁺), leaving a highly reactive, "naked" oxygen anion.[4] This significantly favors the desired O-alkylation pathway.[2]

  • Counter-ion Effects: The nature of the cation from the base can also play a role. Larger, "softer" cations like K⁺ or Cs⁺ associate less tightly with the phenoxide oxygen compared to smaller ions like Li⁺ or Na⁺. This looser ion pairing increases the reactivity of the oxygen, favoring O-alkylation.[3]

Troubleshooting & Preventative Measures:

  • Solvent Selection: Switch from any protic or non-polar solvent to a polar aprotic solvent. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly recommended for this synthesis.[2]

  • Choice of Base: Use a base with a larger counter-ion. Potassium carbonate (K₂CO₃) or potassium tert-butoxide (KOtBu) are often superior to their sodium-based counterparts (e.g., NaH, NaOMe) for promoting O-alkylation.

  • Temperature Control: C-alkylation often has a higher activation energy. Running the reaction at the lowest effective temperature can sometimes improve selectivity for the thermodynamically favored O-alkylation product.

Q2: I'm observing a highly polar, water-soluble byproduct in my aqueous workup layer, and my product yield is lower than expected based on starting material consumption. Could this be a quaternary salt?

A2: Yes, this is a very probable side reaction. The desired product, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, is a tertiary amine. Tertiary amines are themselves nucleophilic and can react with the alkyl halide starting material, 3-chloro-N,N-dimethylpropan-1-amine, in a subsequent N-alkylation reaction.[5][6] This process, known as quaternization, forms a quaternary ammonium salt.

Causality: This side reaction is a classic example of over-alkylation, where the product of the reaction is reactive towards the starting electrophile.[7] The resulting quaternary salt is ionic, making it highly soluble in water and insoluble in common organic extraction solvents like ethyl acetate or diethyl ether, which explains its presence in the aqueous layer during workup.

Troubleshooting & Preventative Measures:

  • Control Stoichiometry: Avoid using a large excess of the alkyl halide electrophile. The ideal approach is to use a slight excess (e.g., 1.05-1.1 equivalents) of the 4-bromophenol nucleophile relative to the alkyl halide. This ensures the halide is consumed primarily by the phenoxide, not the tertiary amine product.

  • Slow Addition of Alkyl Halide: Adding the alkyl halide solution dropwise to the heated mixture of the phenoxide in solvent can help maintain a low instantaneous concentration of the halide, further reducing the probability of it reacting with the product.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the limiting reagent (the alkyl halide) has been consumed to prevent further reaction with the product.

Q3: My reaction is sluggish, yields are poor, and I recover a significant amount of unreacted 4-bromophenol. What's going wrong?

A3: This issue points directly to a problem with the initial, crucial deprotonation step. The Williamson ether synthesis requires the formation of a phenoxide anion, which is a much stronger nucleophile than the neutral phenol.[8] Incomplete deprotonation is the most common cause of low reactivity.

Causality:

  • Insufficiently Strong Base: The pKa of phenol is approximately 10. The base used must have a conjugate acid with a pKa significantly higher than 10 to ensure the deprotonation equilibrium lies far to the right. While bases like K₂CO₃ (pKa of conjugate acid ~10.3) can work, especially at high temperatures in DMF, stronger bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium amide (NaNH₂) are more effective.

  • Presence of Moisture: Bases like NaH react violently and irreversibly with water. Any moisture in the solvent, glassware, or on the surface of the 4-bromophenol will consume the base, rendering it unavailable for deprotonation.[9]

  • Stoichiometric Imbalance: At least one full equivalent of base is required to deprotonate the phenol. Using a substoichiometric amount will result in unreacted starting material.

Troubleshooting & Preventative Measures:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents. If using a solid base like NaH, wash it with dry hexanes to remove any mineral oil and surface oxidation before use.

  • Select a Suitable Base: For laboratory-scale synthesis, NaH is an excellent choice as it drives the deprotonation to completion by releasing hydrogen gas, which exits the system. KOtBu is also highly effective.

  • Verify Base Quantity and Quality: Use at least 1.0 equivalent of a strong base. If the base is old or has been improperly stored, its activity may be diminished; consider using a fresh bottle or titrating it first.

  • Allow Sufficient Time for Deprotonation: Before adding the alkyl halide, allow the phenol and base to stir together (e.g., for 30-60 minutes) to ensure complete formation of the phenoxide. For reactions with NaH, the cessation of H₂ gas evolution is a good indicator of completion.

Section 2: Frequently Asked Questions (FAQs)
  • Q: What is the best overall solvent for this reaction?

    • A: Polar aprotic solvents are strongly preferred. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation, enhance the nucleophilicity of the phenoxide, and remain stable at typical reaction temperatures. Acetonitrile is another viable option.[4]

  • Q: Does the leaving group on the alkyl chain (Cl vs. Br vs. I) matter?

    • A: Yes, it significantly affects the reaction rate. The rate of Sₙ2 reactions depends on the leaving group's ability to stabilize a negative charge. The general trend for reactivity is I > Br > Cl.[9] Using 3-bromo-N,N-dimethylpropan-1-amine will result in a faster reaction than the chloro- version, allowing for potentially lower reaction temperatures or shorter reaction times. However, the chloro- derivative is often more commercially available and less expensive.

  • Q: Can elimination of the alkyl halide be a major problem?

    • A: While elimination is a primary competing reaction for secondary and tertiary alkyl halides, it is less of a concern here because 3-chloro-N,N-dimethylpropan-1-amine is a primary halide, which strongly favors the Sₙ2 substitution pathway.[8] However, using excessively high temperatures (>120-140 °C) or an extremely hindered, strong base could increase the amount of the elimination byproduct, N,N-dimethylallylamine.

Section 3: Visual Guides
Diagram 1: O-Alkylation vs. C-Alkylation Pathways

G cluster_main cluster_side Start 4-Bromophenoxide (Ambident Nucleophile) O_Alk Desired Product 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Start->O_Alk  O-Alkylation (Favored) C_Alk Side Product 2-alkyl-4-bromophenol Start->C_Alk  C-Alkylation (Disfavored) AlkylHalide R-X (3-chloro-N,N-dimethylpropan-1-amine) Condition1 Polar Aprotic Solvent (DMF, DMSO) Condition1->O_Alk Promotes Condition2 Protic Solvent (EtOH, H2O) Condition2->C_Alk Promotes

Caption: Key pathways in the alkylation of 4-bromophenoxide.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Product CheckSM Recovered 4-Bromophenol Starting Material? Start->CheckSM CheckQuat Evidence of Polar Byproduct (Quaternary Salt)? CheckSM->CheckQuat No Sol_Deprot Issue: Incomplete Deprotonation Fix: 1. Use stronger/fresh base (NaH, KOtBu) 2. Ensure anhydrous conditions 3. Check stoichiometry (≥1 eq. base) CheckSM->Sol_Deprot Yes CheckElim Evidence of Low MW Byproduct (Elimination)? CheckQuat->CheckElim No Sol_Quat Issue: Quaternization Fix: 1. Use slight excess of phenoxide 2. Slow addition of alkyl halide 3. Monitor reaction to avoid long times CheckQuat->Sol_Quat Yes Sol_Elim Issue: Elimination Fix: 1. Lower reaction temperature 2. Avoid overly strong/hindered bases CheckElim->Sol_Elim Yes

Caption: A logical workflow for diagnosing low reaction yield.

Section 4: Data Summary Table

The following table summarizes the expected qualitative effects of key reaction parameters on product distribution. The ratios are illustrative, based on established principles of physical organic chemistry.

ParameterCondition AOutcome A (O:C Ratio)Condition BOutcome B (O:C Ratio)Rationale
Solvent DMF (Polar Aprotic)> 95 : 5Ethanol (Protic)~ 70 : 30Protic solvents solvate the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation.[2][3]
Base Counter-ion K₂CO₃> 95 : 5Na₂CO₃~ 90 : 10Larger cations (K⁺) form looser ion pairs with the phenoxide, increasing oxygen reactivity.
Temperature 80 °C> 95 : 5140 °C> 95 : 5 (O:C) but may introduce ~5% elimination byproductHigh temperatures can overcome the activation barrier for the E2 elimination side reaction.[4]
Section 5: Optimized Experimental Protocol

This protocol is designed for a laboratory setting and incorporates best practices to maximize the yield of the desired O-alkylated product while minimizing side reactions.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (0.95 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydroxide (1M solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Neutralization of Amine Salt: In a separate flask, dissolve 3-chloro-N,N-dimethylpropan-1-amine hydrochloride in a minimal amount of water and cool in an ice bath. Add 1M NaOH dropwise until the pH is >12. Extract the resulting free amine into ethyl acetate (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free amine as an oil. Caution: The free amine is volatile.

  • Reaction Setup: Under a nitrogen or argon atmosphere, add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser.

  • Phenoxide Formation: Add 4-bromophenol (1.0 eq) to the DMF. Once dissolved, add the sodium hydride (1.1 eq) portion-wise at room temperature. Caution: H₂ gas is evolved. Stir the mixture for 1 hour at room temperature to ensure complete deprotonation. The cessation of gas evolution indicates the reaction is complete.

  • Alkylation: Prepare a solution of the free 3-chloro-N,N-dimethylpropan-1-amine (0.95 eq) from Step 1 in a small amount of anhydrous DMF. Add this solution dropwise to the phenoxide mixture via an addition funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water. Caution: Quenching unreacted NaH can be exothermic. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with 1M NaOH (2x) to remove any unreacted 4-bromophenol, followed by a wash with water (1x) and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Section 6: References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion. Journal of the American Chemical Society, 125(50), 15455-65. Retrieved from [Link]

  • Méndez, F., & Guzmán, J. (2014). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Molecular Modeling, 20(2), 659. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Edukiran Pvt Ltd. (2022). Reactions of Phenol, Williamson Ether Synthesis. Learnivio. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Olsen, R. K. (n.d.). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). Retrieved from [Link]

  • Franklin, A., & Nelson, E. (2018). Synthesis of Fluoxetine. Bridgewater College Digital Commons. Retrieved from [Link]

  • ACS Omega. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

Sources

stability issues of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The stability of an active compound is a critical parameter that influences its efficacy, safety, and shelf-life. This document addresses potential stability issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. While specific degradation kinetics for this molecule are not extensively published, this guide synthesizes information based on the chemical properties of its functional groups—a tertiary amine, a phenoxy-ether linkage, and a brominated aromatic ring—within the established framework of pharmaceutical stability testing guidelines.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended general handling and storage conditions for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine?

A1: Proper handling and storage are the first line of defense against degradation. Based on safety data sheets and general chemical principles, the following conditions are recommended:

  • Storage Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[2][3] Refrigeration is often suitable, but always consult the supplier-specific recommendations.

  • Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.[2]

  • Container: Use a tightly sealed, light-resistant container to prevent photo-degradation and moisture ingress.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can induce rapid degradation.[4]

Q2: My experiment is giving inconsistent results. Could compound stability be the issue? How do I start investigating this?

A2: Inconsistent results are a classic sign of compound instability. The best approach to investigate this is by performing a forced degradation study (also known as stress testing). This is a systematic process where the compound is exposed to harsh conditions to accelerate degradation, allowing you to identify potential degradation products and sensitive environmental factors in a short amount of time.[1][5]

The goals of such a study are to:

  • Identify likely degradation products.

  • Elucidate potential degradation pathways.

  • Assess the intrinsic stability of the molecule.

  • Develop and validate a stability-indicating analytical method, which is crucial for quality control.

Q3: What are the most probable degradation pathways for this molecule under different stress conditions?

A3: The structure of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine contains several functional groups that are susceptible to degradation under specific conditions.

  • Acidic/Basic Hydrolysis: The phenoxy-ether bond is generally stable but can be cleaved under extreme acidic conditions and high temperatures, though this is typically a slow process. The tertiary amine will readily form a salt in acidic conditions, which can alter its solubility and reactivity. Under strongly basic conditions, the molecule is expected to be relatively stable, but formulation excipients could introduce incompatibilities.

  • Oxidative Degradation: The tertiary amine is the most likely site for oxidation.[1] Exposure to oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen over time, can lead to the formation of the corresponding N-oxide . This is often a primary degradation pathway for molecules containing tertiary amines.[6][7]

  • Thermal Degradation: Elevated temperatures will accelerate other degradation processes (hydrolysis, oxidation). In the absence of other stressors, the molecule might be stable at moderate heat, but this must be confirmed experimentally. Thermal degradation of amines can sometimes lead to complex fragmentation or polymerization pathways.[8][9]

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage. Exposure to UV or high-intensity visible light could potentially lead to de-bromination, generating radical intermediates that could lead to other secondary degradants. The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach to photostability testing.[10][11]

G cluster_main Potential Degradation Pathways cluster_conditions Stress Conditions cluster_products Likely Degradants Parent 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine C₁₁H₁₆BrNO Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Tertiary Amine Oxidation Acid Acidic Hydrolysis Parent->Acid Ether Cleavage (Harsh) Photolysis Photolysis (UV/Vis Light) Parent->Photolysis C-Br Bond Cleavage N_Oxide N-Oxide Derivative C₁₁H₁₆BrNO₂ Oxidation->N_Oxide Phenol 4-Bromophenol C₆H₅BrO Acid->Phenol Debrominated 3-(phenoxy)-N,N-dimethyl propan-1-amine C₁₁H₁₇NO Photolysis->Debrominated

Caption: Potential degradation pathways for the target molecule.
Q4: How should I design and execute a forced degradation study for this compound?

A4: A well-designed study is crucial. The goal is typically to achieve 5-20% degradation of the active compound to ensure that secondary degradation is minimized and the analytical method can be properly validated.[5]

Caption: General workflow for a forced degradation study.
  • Prepare a Stock Solution: Prepare a stock solution of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine at approximately 1 mg/mL in a suitable solvent like a 50:50 mixture of acetonitrile and water.

  • Apply Stress Conditions: Dispense the stock solution into separate vials for each stress condition. Include a control sample stored at 5°C and protected from light.

    Stress ConditionRecommended ParametersJustification & Causality
    Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours.To test the stability of the ether linkage and the amine under acidic conditions.[12]
    Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours.To assess stability in an alkaline environment, which is relevant for many formulations.[12]
    Oxidation 3% H₂O₂ at room temperature for 24 hours.To specifically challenge the tertiary amine, a common site of oxidative attack.[1][13]
    Thermal Degradation 80°C (dry heat) for 48 hours.To evaluate intrinsic thermal stability in the absence of solvent effects.
    Photostability Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. (ICH Q1B)[10]To assess the potential for photolytic cleavage, particularly of the C-Br bond. A dark control must be run in parallel.[11]
  • Sample Processing:

    • At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Crucially, neutralize the acid and base hydrolysis samples to stop the reaction before analysis. For example, add an equivalent amount of 0.1 M NaOH to the acid sample and 0.1 M HCl to the base sample.

    • Dilute all samples (including the control) to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL).

  • Analysis: Analyze the samples using a validated stability-indicating method.

Q5: What analytical techniques are best for monitoring stability and identifying degradants?

A5: A combination of techniques is required for a comprehensive stability assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability testing.[14] A reverse-phase HPLC method with a C18 column and a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point. A Photodiode Array (PDA) detector is essential as it can help determine peak purity by comparing UV spectra across a single peak.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for identifying unknown degradation products.[15] By obtaining the mass-to-charge ratio (m/z) of a degradant peak, you can determine its molecular weight. Further fragmentation in MS/MS can provide structural information, allowing for confident identification of degradants like the N-oxide or a de-brominated version of the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major, isolated degradant, NMR is the gold standard.[14]

Q6: I ran a forced degradation study, but I'm seeing no degradation/too much degradation. What should I do?

A6: This is a common challenge. The conditions in Table 1 are starting points and must be optimized.

  • If No Degradation is Observed: The compound is very stable under those conditions. You need to increase the severity of the stress.

    • Action: Increase the temperature (e.g., from 60°C to 80°C), increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), or extend the exposure time.

  • If the Parent Compound is Completely Degraded: The conditions are too harsh. You cannot determine the primary degradation pathway if the molecule is immediately destroyed.

    • Action: Decrease the severity. Reduce the temperature, lower the concentration of the stressor, or shorten the exposure time significantly (check time points within the first few hours).

The key is to adjust one variable at a time to find the "sweet spot" that yields approximately 5-20% degradation, providing a clear picture of the primary stability liabilities.[5]

References

  • Patel, Y., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ISRJ. Available at: [Link]

  • Sharma, G., & Kumar, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 3(2), 118-135. Available at: [Link]

  • Stability indicating study by using different analytical techniques. (2022). International Journal for Scientific Research & Development, 10(4), 232-237. Available at: [Link]

  • Siew, A. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Available at: [Link]

  • 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. (n.d.). PubChemLite. Available at: [Link]

  • 3-Bromo-N,N-dimethylpropan-1-amine. (n.d.). PubChem. Available at: [Link]

  • Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in Ethanol by First-Derivative Spectrophotometry. (1997). PubMed. Available at: [Link]

  • 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE HYDROBROMIDE. (n.d.). precisionFDA. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available at: [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. Available at: [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. (2020). Antioxidants, 9(11), 1083. Available at: [Link]

  • Emissions and formation of degradation products in amine- based carbon capture plants. (n.d.). FORCE Technology. Available at: [Link]

  • Akash, M. S. H., & Rehman, K. (2020). Analytical Techniques for the Assessment of Drug Stability. In Essentials of Pharmaceutical Analysis. Springer, Singapore. Available at: [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1794-1801. Available at: [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. Available at: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Available at: [Link]

  • Vevelstad, S. J., et al. (2013). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 52(29), 9778-9789. Available at: [Link]

  • 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. (n.d.). GSRS. Available at: [Link]

  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (2015). ResearchGate. Available at: [Link]

Sources

refining the purification protocol for high-purity 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the refining and purification of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in its highest possible purity for downstream applications, such as the synthesis of active pharmaceutical ingredients.

This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios that arise during the purification process. We will delve into the underlying chemical principles to empower you to make informed decisions, adapt protocols, and resolve common purity challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect after the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine?

The synthesis of this compound typically proceeds via a Williamson ether synthesis, reacting 4-bromophenol with 3-(dimethylamino)-1-propyl chloride. Understanding this reaction is key to anticipating impurities.

Expected Impurities:

  • Unreacted 4-bromophenol: Due to incomplete reaction or non-stoichiometric addition of reagents. Its acidic nature is a key handle for its removal.

  • Unreacted 3-(dimethylamino)-1-propyl chloride: A basic impurity that can be challenging to separate from the desired product due to similar properties.

  • Quaternary Ammonium Salt: Formed by the reaction of the product with excess 3-(dimethylamino)-1-propyl chloride. This is a non-volatile salt.

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO are common.

  • Side-products from base: Depending on the base used (e.g., NaOH, K2CO3), various inorganic salts will be present.

Part 2: Troubleshooting and Purification Protocols

This section addresses specific issues encountered during purification. Each solution is presented as a detailed protocol, grounded in chemical principles.

Scenario 1: My crude product is an oil, and TLC analysis shows a significant spot at the baseline (polar) and another close to my product spot.

This observation strongly suggests the presence of unreacted 4-bromophenol (polar, acidic) and potentially the starting amine chloride. A standard column chromatography approach might be inefficient without a preliminary workup.

Troubleshooting Workflow: Acid-Base Extraction

This protocol is designed to selectively remove acidic and basic impurities before final purification.

G cluster_extraction Liquid-Liquid Extraction start Crude Product (Dissolved in Ethyl Acetate) wash1 Wash with 1M HCl (aq) (x3) start->wash1 combine_org Combine Organic Layers wash1->combine_org Separate Layers org1 Organic Layer 1: Contains 4-bromophenol wash1->org1 Acidic Impurities Removed wash2 Wash with Saturated NaHCO3 (aq) (x2) combine_org->wash2 wash3 Wash with Brine wash2->wash3 dry Dry over Na2SO4 wash3->dry concentrate Concentrate in vacuo dry->concentrate end Product for Final Purification concentrate->end aq1 Aqueous Layer 1: Contains Product & Starting Amine

Caption: Acid-Base Extraction Workflow.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). A volume approximately 10-20 times the mass of the crude product is a good starting point.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl). The target amine, being basic, will protonate and move into the aqueous layer. The acidic 4-bromophenol will remain in the organic layer.

    • Causality: The dimethylamino group is readily protonated (pKa of the conjugate acid is ~9-10), rendering the molecule water-soluble as the hydrochloride salt. 4-bromophenol is a weak acid and remains in the organic phase under these conditions.

  • Basification and Re-extraction: Collect the acidic aqueous layers. While cooling in an ice bath, slowly add 2M sodium hydroxide (NaOH) until the pH is >12 (confirm with pH paper). A milky white precipitate or oil (the free amine) should form. Extract this free amine back into a fresh portion of ethyl acetate or DCM (perform three extractions).

  • Neutralization Wash: Combine the organic layers from the re-extraction. Wash them twice with saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by one wash with brine to initiate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine, which can then be further polished if needed.

Scenario 2: My NMR spectrum shows my product is ~95% pure after extraction, but I need ≥99.5% purity for my next step. How do I remove the final trace impurities?

Achieving this level of purity typically requires a final polishing step. The choice depends on the nature of the remaining impurities and the physical state of your product.

Option A: Recrystallization (If the product is a solid or can be converted to a solid salt)

Recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent system can be found.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale
Isopropanol/WaterThe product is likely soluble in isopropanol and less soluble in water.
Ethyl Acetate/HeptaneA polar/non-polar system that often works well for moderately polar compounds.
AcetonitrileA polar aprotic solvent that can sometimes provide excellent crystal growth.

Step-by-Step Protocol:

  • Solvent Selection: In a small vial, dissolve a small amount of your product (~50 mg) in a minimum amount of a hot solvent from the "Good Solvent" column.

  • Induce Crystallization: Slowly add a "Poor Solvent" dropwise until persistent cloudiness is observed. Re-heat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Option B: Flash Column Chromatography (If the product is an oil)

For oils, chromatography is the most effective method. A common mistake is using a generic solvent system. For basic amines, the silica gel's acidic nature can cause streaking and poor separation.

Troubleshooting Workflow: Optimizing Amine Chromatography

G cluster_chromatography Flash Chromatography Protocol start Purified Amine Oil (~95% Purity) prep Prepare Silica Gel Slurry (Mobile Phase + 1% Triethylamine) start->prep load Load Sample (Dissolved in min. DCM) prep->load elute Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% Et3N) load->elute collect Collect Fractions (Monitor by TLC) elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate in vacuo combine->concentrate end High-Purity Product (≥99.5%) concentrate->end

Caption: High-Purity Flash Chromatography Workflow.

Step-by-Step Protocol:

  • Deactivate Silica: The key to purifying amines on silica is to neutralize the acidic silanol groups. This is achieved by adding a small amount of a volatile base, like triethylamine (Et₃N), to the mobile phase. A 0.5-1% v/v concentration is standard.

  • Mobile Phase Selection: A typical mobile phase for this compound would be a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Starting Point: Begin with a system of 98:1:1 Hexane:Ethyl Acetate:Triethylamine and gradually increase the polarity.

  • Column Packing: Pack the column using the mobile phase containing triethylamine. This ensures the entire stationary phase is deactivated.

  • Elution and Collection: Load the sample and elute with the chosen solvent system. Collect fractions and monitor them by TLC, staining with a potassium permanganate dip, which is highly sensitive to amines.

  • Workup: Combine the pure fractions and concentrate under reduced pressure. The triethylamine is volatile and will be removed under vacuum.

References

  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Flash Chromatography. Buchi. [Link]

  • Recrystallization Technique. University of California, Los Angeles (UCLA) Chemistry Department. [Link]

Technical Support Center: Scaling the Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer practical protocols grounded in established chemical principles.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is most effectively achieved via the Williamson ether synthesis.[1][2] This classical and robust method involves the reaction of a deprotonated phenol (phenoxide) with an alkyl halide. In this specific case, 4-bromophenol is treated with a suitable base to form the 4-bromophenoxide anion, which then acts as a nucleophile, attacking an electrophilic 3-(dimethylamino)propyl halide in an SN2 (bimolecular nucleophilic substitution) reaction.[1][3]

The choice of reagents and conditions is paramount for achieving high yield and purity, especially during scale-up.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Attack phenol 4-Bromophenol phenoxide 4-Bromophenoxide phenol->phenoxide + Base - H-Base⁺ base Base (e.g., NaH, K₂CO₃) product 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine phenoxide->product Sₙ2 alkyl_halide 3-halo-N,N-dimethylpropan-1-amine (X = Cl, Br) product_edge + salt Salt (e.g., NaX, KX)

Caption: General reaction scheme for the Williamson ether synthesis of the target molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route? The Williamson ether synthesis, reacting 4-bromophenol with either 3-chloro- or 3-bromo-N,N-dimethylpropan-1-amine in the presence of a base, is the industry-standard approach.[1][4]

Q2: Which base and solvent system is recommended for scale-up? While strong bases like sodium hydride (NaH) in solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) provide fast reaction rates at the lab scale, they pose safety and handling challenges (flammability of NaH, toxicity of DMF) on a larger scale.[5] A more prudent choice for scale-up is using a milder, easier-to-handle base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or acetone.[6] This system often requires higher temperatures but offers a significantly better safety profile.

Q3: What is a typical reaction temperature and duration? With a K₂CO₃/acetonitrile system, the reaction is typically run at reflux (around 82°C) for 6-18 hours. For stronger bases like NaH, the reaction can often be run at lower temperatures (e.g., 50-70°C) and may complete in 4-8 hours.[1] Reaction progress should always be monitored by an in-process control (IPC).

Q4: How can I monitor the reaction's progress? High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring. A typical method would involve reverse-phase chromatography to separate the 4-bromophenol, the product, and key impurities. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks. A simple TLC system (e.g., 10% methanol in dichloromethane) can effectively resolve the starting phenol from the more polar amine product.

Q5: What are the primary impurities I should expect? The most common impurities are unreacted 4-bromophenol, the elimination byproduct (N,N-dimethylallyl-amine), and a quaternary ammonium salt formed by the reaction of the product with the alkyl halide starting material.

Section 3: In-Depth Troubleshooting Guide

Problem Area 1: Low Yield or Stalled Reaction

This is one of the most frequent issues. The cause can be systematically diagnosed.

Caption: Troubleshooting flowchart for diagnosing the root cause of low product yield.

Q: My reaction has stalled with significant 4-bromophenol remaining. What's wrong? A: This strongly suggests an issue with the deprotonation step.

  • Causality: The phenoxide is the active nucleophile. If the base is not strong enough or is used in insufficient quantity, unreacted phenol will remain. Water in the reaction medium can neutralize the base or the phenoxide, halting the reaction.

  • Solution:

    • Verify Base Stoichiometry: Ensure at least one equivalent of base is used. For weaker bases like K₂CO₃, using a slight excess (1.5-2.0 equivalents) is common practice to drive the equilibrium.

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and ensure the 4-bromophenol and base are anhydrous. Perform the reaction under an inert atmosphere like nitrogen.

    • Consider a Stronger Base: If using a mild base, switching to sodium hydride (NaH) will ensure complete and irreversible deprotonation. However, this requires more stringent safety precautions during scale-up.

Q: The starting materials are consumed, but my yield is still low and I see an unknown byproduct. What is it? A: You are likely observing the effects of a competing side reaction, most commonly an E2 elimination.

  • Causality: The phenoxide, in addition to being a nucleophile, is also a base. It can abstract a proton from the carbon adjacent to the halide on the alkyl chain, leading to the formation of an alkene (N,N-dimethylallyl-amine) instead of the desired ether. This is favored by high temperatures.[2][7]

  • Solution:

    • Lower the Reaction Temperature: This is the most effective way to favor the SN2 substitution over the E2 elimination.[2]

    • Use a More Reactive Halide: If you are using 3-chloro-N,N-dimethylpropan-1-amine, switching to the 3-bromo equivalent can increase the rate of the desired SN2 reaction, often allowing for lower reaction temperatures.

Problem Area 2: Product Purity and Impurity Profile

On a large scale, purification is a major cost and time driver. Minimizing impurities during the reaction is critical.

Side_Reactions Reactants 4-Bromophenoxide + 3-halo-N,N-dimethylpropan-1-amine Product Desired Product Reactants->Product Sₙ2 (Desired) Elimination Elimination Byproduct (N,N-dimethylallyl-amine) Reactants->Elimination E2 (Favored by high temp.) QuatSalt Quaternary Ammonium Salt Product->QuatSalt + 3-halo-N,N-dimethylpropan-1-amine (Favored by excess alkyl halide)

Caption: Competing reaction pathways that lead to common impurities.

Q: My final product is contaminated with a high molecular weight, non-volatile impurity. What is it and how do I prevent it? A: This is almost certainly a quaternary ammonium salt.

  • Causality: The tertiary amine in your product is also nucleophilic. It can react with a second molecule of the 3-halo-N,N-dimethylpropan-1-amine starting material to form a quaternary ammonium salt. This side reaction is accelerated by high temperatures and a large excess of the alkylating agent.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of the 3-halo-N,N-dimethylpropan-1-amine. Use a stoichiometry close to 1:1 or with a very slight excess of the alkyl halide (e.g., 1.05 equivalents).

    • Control Temperature: As with elimination, lower temperatures will slow this side reaction.

    • Monitor Conversion: Once the 4-bromophenol is consumed, stop the reaction. Prolonged heating after completion will only increase the formation of the quaternary salt.

Q: How do I remove the quaternary salt impurity during work-up? A: The quaternary salt is highly polar and water-soluble. During an aqueous work-up, after quenching the reaction, the salt will preferentially partition into the aqueous layer, especially if the organic layer is a non-polar solvent like toluene or MTBE. A series of aqueous washes should effectively remove it. Its presence can be confirmed by techniques like LC-MS.

Problem Area 3: Scale-Up and Process Safety

Q: The reaction is much more exothermic than I expected. How do I manage this? A: The deprotonation of the phenol and the subsequent SN2 reaction are both exothermic.

  • Causality: On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a runaway reaction, excessive side product formation, and a serious safety incident.

  • Solution:

    • Controlled Addition: Add the limiting reagent (often the alkyl halide) slowly to the mixture of the phenoxide and solvent, allowing the reactor's cooling system to manage the heat output.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.

    • Adequate Cooling: Ensure your reactor has sufficient cooling capacity for the batch size you are running.

Q: My work-up is difficult, with poor phase separation. What can I do? A: Emulsion formation is common in these systems, especially with residual DMF or fine particulate matter from the base.

  • Causality: The product itself has surfactant-like properties (a polar amine head and a non-polar aromatic tail). Salts and polar solvents can stabilize emulsions.

  • Solution:

    • Solvent Choice: If possible, filter the reaction mixture to remove insoluble salts (like K₂CO₃ and the resulting halide salt) before quenching with water.

    • Brine Wash: After the initial water quench, perform washes with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions.

    • Solvent Swap: If you used a water-miscible solvent like acetonitrile, it's best to distill it off before the aqueous work-up and replace it with a water-immiscible extraction solvent like toluene, ethyl acetate, or MTBE.

Section 4: Protocols and Data Tables

Recommended Laboratory Protocol (Scalable)
  • Setup: Equip a jacketed reactor with an overhead stirrer, condenser, thermocouple, and nitrogen inlet.

  • Charging: Charge the reactor with 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (5-10 volumes).

  • Inerting: Purge the vessel with nitrogen.

  • Heating: Begin agitation and heat the slurry to reflux (approx. 82°C).

  • Reagent Addition: Slowly add 3-chloro-N,N-dimethylpropan-1-amine (1.05 eq.) to the refluxing mixture over 1-2 hours.

  • Reaction: Maintain the reaction at reflux, monitoring by HPLC every 2 hours until <1% of 4-bromophenol remains.

  • Cool-down & Filtration: Cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove the acetonitrile.

  • Work-up: Redissolve the residue in a suitable organic solvent (e.g., Toluene). Wash the organic layer with 1M NaOH (to remove any residual phenol), followed by water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by vacuum distillation.

Table 1: Comparison of Reaction Parameters
ParameterOption A (High Safety/Scalability)Option B (High Reactivity/Lab Scale)Rationale
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH, 60% in oil)K₂CO₃ is a non-flammable solid, easier to handle in bulk. NaH is highly reactive and requires specialized handling.[6]
Solvent AcetonitrileN,N-Dimethylformamide (DMF)Acetonitrile has a lower boiling point and is easier to remove. DMF has a high boiling point and is a regulated substance.[7]
Temperature 80-85°C (Reflux)50-70°CThe milder base requires more thermal energy to drive the reaction to completion.
Work-up Filter solids, then aqueous washDirect quench and extractionFiltering before quenching prevents emulsions and simplifies the work-up of large batches.
Table 2: Impurity Profile and Analytical Detection
ImpurityStructureFormation PathwayRecommended Analytical Method
4-Bromophenol C₆H₅BrOUnreacted Starting MaterialHPLC, GC-MS, TLC
N,N-dimethylallyl-amine C₅H₁₁NE2 Elimination of Alkyl HalideGC-MS (due to volatility)
Quaternary Salt C₁₆H₂₈Br₂NO⁺Product + Alkyl Halide (SN2)LC-MS, Ion Chromatography

Section 5: References

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? [Online Video]. Available at:

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at:

  • Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Available at:

  • Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Available at:

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Available at:

  • Reddit. (2025). Williamson Ether synthesis. Available at:

  • TCI EUROPE N.V. (n.d.). Williamson ether synthesis. Available at:

Sources

Technical Support Center: Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of impurities.

Introduction to the Synthesis

The most common and efficient method for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of 3-chloro-N,N-dimethylpropan-1-amine.

The overall reaction is as follows:

While this is a relatively straightforward SN2 reaction, several factors can influence the yield and purity of the final product.[1] This guide will address the common issues encountered during this synthesis and provide practical solutions.

Troubleshooting Guide

This section is designed to help you identify and resolve specific issues you may encounter during the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Issue 1: Low Yield of the Desired Product

Question: I am getting a very low yield of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. What are the possible causes and how can I improve it?

Answer:

A low yield can be attributed to several factors, ranging from incomplete reactions to competing side reactions. Here's a breakdown of potential causes and their solutions:

  • Incomplete Deprotonation of 4-bromophenol: The reaction requires the formation of the 4-bromophenoxide ion to act as a nucleophile. If the base used is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.

    • Solution:

      • Use a strong base such as sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃).[1]

      • Ensure you are using at least one molar equivalent of the base to the 4-bromophenol.

      • Consider using a polar aprotic solvent like DMF or acetonitrile to enhance the reactivity of the nucleophile.[1]

  • Competing Elimination Reaction: 3-Chloro-N,N-dimethylpropan-1-amine is a primary alkyl halide, which favors the SN2 reaction. However, under certain conditions, an E2 elimination reaction can compete, leading to the formation of N,N-dimethylprop-2-en-1-amine.

    • Solution:

      • Maintain a moderate reaction temperature. High temperatures can favor the elimination reaction. A typical temperature range for this Williamson ether synthesis is 50-100 °C.[1]

      • Use a less sterically hindered base if possible, although with a primary halide, this is less of a concern.

  • Degradation of Starting Materials or Product: The stability of the reactants and product under the reaction conditions is crucial.

    • Solution:

      • Ensure your starting materials are pure. Impurities in 4-bromophenol or 3-chloro-N,N-dimethylpropan-1-amine can lead to side reactions.

      • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially of the phenoxide.

Issue 2: Presence of Unreacted Starting Materials in the Final Product

Question: My post-reaction analysis (TLC, GC-MS) shows the presence of significant amounts of unreacted 4-bromophenol and/or 3-chloro-N,N-dimethylpropan-1-amine. What should I do?

Answer:

The presence of unreacted starting materials indicates an incomplete reaction. Here's how to address this:

  • Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Continue the reaction until the starting materials are consumed. A typical reaction time is between 1 to 8 hours.[1]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can leave one of them in excess.

    • Solution: While a 1:1 molar ratio is theoretically required, it is common practice to use a slight excess (e.g., 1.1 equivalents) of the more volatile or less expensive reactant to drive the reaction to completion.

  • Inefficient Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure efficient stirring throughout the reaction.

Issue 3: Identification of Unexpected Peaks in Analytical Data (GC-MS, NMR)

Question: I am seeing unexpected peaks in my GC-MS and/or NMR spectra. What are these impurities and how are they formed?

Answer:

Unexpected peaks are indicative of side products or impurities. Here are some common possibilities for this specific synthesis:

  • N,N-dimethylprop-2-en-1-amine (Elimination Product): As mentioned earlier, this can form via an E2 elimination reaction. It will have a lower molecular weight than the starting material, 3-chloro-N,N-dimethylpropan-1-amine.

  • Quaternary Ammonium Salt: The tertiary amine in the product, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, can react with the starting material, 3-chloro-N,N-dimethylpropan-1-amine, to form a quaternary ammonium salt. This is more likely to occur if there is a high concentration of the alkyl halide.

    • Formation:

    • Identification: This impurity will have a significantly higher molecular weight and will likely not be volatile enough for GC-MS analysis without derivatization. It may be visible in the NMR spectrum or by LC-MS.

  • Bis-etherification Product: If there are any dihalo impurities in the 3-chloro-N,N-dimethylpropan-1-amine starting material, a bis-etherification product with 4-bromophenol could be formed.

  • Degradation Products:

    • From 4-bromophenol: Under strongly basic conditions and high temperatures, phenols can be susceptible to decomposition.

    • From 3-chloro-N,N-dimethylpropan-1-amine: This compound can degrade over time, especially if not stored properly.

Workflow for Impurity Identification:

impurity_identification start Unexpected Peak in Analytical Data gcms Analyze by GC-MS start->gcms nmr Analyze by NMR (¹H, ¹³C) start->nmr lcms Analyze by LC-MS start->lcms compare_mw compare_mw gcms->compare_mw Compare Molecular Weight analyze_shifts analyze_shifts nmr->analyze_shifts Analyze Chemical Shifts & Integration confirm_mw confirm_mw lcms->confirm_mw Confirm Molecular Weight identify_impurity Identify Impurity Structure compare_mw->identify_impurity Identify Potential Impurity analyze_shifts->identify_impurity confirm_mw->identify_impurity

Caption: Workflow for identifying unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

A1: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.[1] Good choices include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

Q2: What is the recommended purification method for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: If the main impurities are unreacted starting materials with significantly different boiling points, vacuum distillation can be an effective method for purification on a larger scale.[2][3]

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a good option.[4] Due to the basic nature of the product, it is advisable to add a small amount of a tertiary amine like triethylamine (e.g., 1%) to the eluent to prevent tailing and potential degradation on the acidic silica gel.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, with a small amount of triethylamine). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.[4][7]

Q4: What are the optimal storage conditions for the starting materials and the final product?

A4:

  • 4-Bromophenol: Should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • 3-Chloro-N,N-dimethylpropan-1-amine: This compound, especially in its free base form, can be unstable.[1][8] It is often supplied and stored as its hydrochloride salt, which is more stable.[9][10] The free base should be stored under an inert atmosphere and refrigerated.

  • 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine: As a tertiary amine, it can be susceptible to oxidation. It is best stored in a tightly sealed container under an inert atmosphere in a cool, dark place.

Q5: Can I use 3-bromo-N,N-dimethylpropan-1-amine instead of the chloro- derivative?

A5: Yes, the bromo- derivative is also a suitable electrophile for this reaction.[11] Alkyl bromides are generally more reactive than alkyl chlorides in SN2 reactions, which could potentially lead to a faster reaction rate. However, the chloro- derivative is often more readily available and less expensive.

Summary of Key Parameters for a Successful Synthesis

ParameterRecommendationRationale
Base Strong base (NaH, KH, K₂CO₃)Ensures complete deprotonation of 4-bromophenol.[1]
Solvent Polar aprotic (DMF, ACN)Enhances nucleophilicity of the phenoxide.[1]
Temperature 50-100 °CPromotes reaction rate while minimizing elimination.[1]
Atmosphere Inert (N₂, Ar)Prevents oxidation of the phenoxide.
Purification Vacuum Distillation or Column ChromatographyEffective for removing common impurities.[2][3][5][6]

General Synthesis and Purification Workflow:

synthesis_workflow start Starting Materials: 4-Bromophenol 3-Chloro-N,N-dimethylpropan-1-amine reaction Williamson Ether Synthesis (Base, Solvent, Heat) start->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purification workup->purification distillation Vacuum Distillation purification->distillation For large scale chromatography Column Chromatography purification->chromatography For small scale / high purity product Pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine distillation->product chromatography->product

Caption: A typical workflow for the synthesis and purification.

References

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from [Link]

  • Practical Highly Enantioselective Synthesis of Terminal Propargylamines. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US7342136B2 - Process of making long chain internal fatty tertiary amines.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
  • European Patent Office. (n.d.). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • PubMed. (2013). Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). para-BROMINATION OF AROMATIC AMINES: 4-BROMO-N,N-DIMETHYL-3-(TRIFLUOROMETHYL)ANILINE | Request PDF. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved from [Link]

  • 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride: A Comprehensive Overview. (n.d.). Retrieved from [Link]

  • FreePatentsOnline. (n.d.). Separating Primary, Secondary, Or Tertiary Amines From Each Other Patents and Patent Applications (Class 564/499). Retrieved from [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Analytical Techniques for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and optimized protocols. As a tertiary amine with a brominated phenoxy moiety, this compound presents unique analytical challenges, primarily related to its basicity and potential for interaction with analytical hardware. This document provides field-proven insights to help you develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Q1: What is the most suitable primary analytical technique for the routine quantification of this compound?

A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most robust and common choice. The compound's aromatic ring provides a strong chromophore for UV detection, while the tertiary amine is readily ionized for high-sensitivity MS analysis. High-performance liquid chromatography (HPLC) is a premier analytical technique used in many pharmaceutical applications.[1]

Q2: What are the main challenges I should anticipate when analyzing this tertiary amine?

A: The primary challenge is chromatographic peak tailing. The basic tertiary amine group can interact strongly with acidic residual silanols on the surface of traditional silica-based HPLC columns, leading to asymmetrical peaks and poor reproducibility.[1] In Gas Chromatography (GC), this same basicity causes strong adsorption to active sites in the inlet and column, often resulting in complete loss of the analyte or severe peak tailing.[2]

Q3: How should I prepare and store samples of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine to ensure stability?

A: Sample preparation requires careful solvent selection to ensure compatibility with your analytical method.[3][4] For RP-HPLC, a diluent of 50:50 acetonitrile:water or methanol:water is a good starting point. To maintain stability, tertiary amines are susceptible to oxidation, which can form N-oxides.[5] It is recommended to store solutions in amber vials, protected from light, and at refrigerated temperatures (2-8 °C) to minimize degradation. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Q4: What potential degradation products should I be aware of during stability studies?

A: Under stress conditions, you should monitor for several potential degradation products.[5]

  • Oxidation: The most likely degradation product is the corresponding N-oxide, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine N-oxide.

  • Hydrolysis: While the ether linkage is generally stable, harsh acidic or basic conditions could cleave it to form 4-bromophenol and 3-(dimethylamino)propan-1-ol.

  • Photodegradation: Exposure to UV light could initiate radical reactions, potentially leading to debromination or modification of the aromatic ring.

Q5: How can I definitively confirm the structure and identity of my compound?

A: A combination of techniques is recommended:

  • LC-MS: Use high-resolution mass spectrometry to confirm the exact mass and isotopic pattern. The presence of one bromine atom will result in a characteristic pair of peaks ([M+H]⁺ and [M+H+2]⁺) with an approximate 1:1 intensity ratio.

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide unambiguous structural confirmation by showing the specific chemical shifts and coupling constants for the aromatic, alkyl chain, and N-methyl protons.

  • Reference Standard: The most reliable identification is achieved by comparing the retention time and mass spectrum of your sample against a certified reference standard.

Part 2: HPLC Method Development and Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse technique for this analysis. This section provides detailed guidance on overcoming common issues.

Core Issue: HPLC Peak Tailing

Q: My peak for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine shows significant tailing. What are the causes and how can I fix it?

A: Peak tailing is the most common problem for basic analytes like this one. It is primarily caused by secondary interactions between the positively charged amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.

Caption: A systematic workflow for diagnosing and resolving HPLC peak tailing.

  • Optimize Mobile Phase pH: The most effective initial step is to control the ionization state of both the analyte and the stationary phase.

    • Low pH (2.5 - 3.5): By operating at a pH well below the pKa of the silanol groups (~4.5) and the analyte's tertiary amine (~9-10), you ensure the silanols are protonated and neutral (Si-OH), while the analyte is fully protonated and positively charged. This minimizes the strong ionic interaction causing the tailing. Use an additive like 0.1% formic acid or 0.1% phosphoric acid. Formic acid is preferred for MS compatibility.

    • High pH (8 - 10.5): An alternative is to use a high pH to deprotonate the analyte, making it neutral. This requires a specialized hybrid or polymer-based column that can withstand high pH without dissolving. This approach yields excellent peak shape but requires careful column selection.

  • Select an Appropriate Column: Modern columns offer significant advantages for analyzing basic compounds.[1]

    • High-Purity, End-Capped Columns: Use columns packed with high-purity silica where most residual silanols have been chemically "capped" (e.g., with trimethylsilyl groups).

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that repels basic, positively-charged analytes from interacting with underlying silanols, dramatically improving peak shape.[1]

    • Phenyl-Hexyl Phases: The pi-pi interactions offered by a phenyl stationary phase can provide alternative selectivity and sometimes better peak shape for aromatic amines.

Recommended Starting HPLC Protocol

The following table summarizes a robust starting point for method development. The goal of HPLC method development is to design a procedure that is precise, accurate, sensitive, and reproducible.[6]

ParameterRecommended ConditionRationale & Comments
Column Waters ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µmCSH technology provides excellent peak shape for bases. A sub-2-µm particle allows for higher efficiency and faster analysis times (UHPLC).[1]
Mobile Phase A 0.1% Formic Acid in WaterVolatile, MS-friendly acidifier that ensures the analyte is protonated and silanols are suppressed.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides lower backpressure and different selectivity than methanol.
Gradient 10% to 90% B over 10 minutesA generic starting gradient to elute the compound and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.[3]
Injection Vol. 2 µLSmall volume to prevent peak distortion, especially with a strong sample solvent.
Detection (UV) 225 nm & 275 nmThe brominated benzene ring will have strong absorbance around these wavelengths. Monitor multiple wavelengths during development.
Detection (MS) ESI+, monitoring for [M+H]⁺Electrospray in positive mode is ideal for tertiary amines.
Part 3: Gas Chromatography (GC) Feasibility and Troubleshooting

Q: Is it possible to analyze 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine by GC?

A: Direct analysis by GC is challenging but possible with careful optimization. Amines are notoriously difficult to analyze by GC because their active nature leads to adsorption on any active site (e.g., glass, metal surfaces, silanols) in the flow path, causing poor peak shape and quantitation.[2] Tertiary amines are generally the least problematic compared to primary or secondary amines, but issues should still be anticipated.[2]

Caption: Decision tree for approaching the GC analysis of a challenging amine.

Troubleshooting Common GC Problems

Q: My GC peak is tailing, broad, or completely missing.

A: This is a classic symptom of analyte adsorption.

  • Use an Inert Flow Path: Every component of the flow path must be as inert as possible.

    • Inlet Liner: Use a deactivated liner. A splitless liner with glass wool can be a major source of activity; use a liner with a taper or one that is specifically designed for active compounds. Consider liners with advanced deactivation coatings.[7]

    • Column Choice: Do not use a standard, non-polar phase like a DB-1 or DB-5 without confirming it is suitable for amines. A better choice is a "base-deactivated" version of these columns or a polyethylene glycol (PEG) "wax" column, which provides a more shielded surface.[2]

    • Column Conditioning: Properly condition a new column according to the manufacturer's instructions to remove oxygen and contaminants.[8]

  • Optimize Temperatures: Ensure the inlet temperature is high enough to vaporize the sample efficiently without causing thermal degradation.[8] A starting point of 250 °C is reasonable. The degradation of amines is often more dependent on time than temperature, and the short residence time in a GC inlet is usually acceptable.[9]

  • Consider Derivatization: If direct analysis fails, derivatization is a powerful solution. This involves chemically modifying the amine to make it less polar and less active. Silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is a common and effective strategy for amines as it forms stable derivatives.[10]

Recommended Starting GC Protocol (Direct Injection)
ParameterRecommended ConditionRationale & Comments
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmThe "Ultra Inert" deactivation is critical for minimizing adsorption of the amine.
Inlet Split/Splitless, 250 °CUse a low split ratio (e.g., 10:1) or splitless injection for trace analysis.
Inlet Liner Agilent Ultra Inert, single taperA high-performance deactivated liner is mandatory to prevent sample loss.[7]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minStandard carrier gas.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA starting program to ensure elution of the relatively high-boiling analyte.
Detector FID or MS, 280 °CFID is a universal detector. MS provides mass confirmation and is highly recommended.
References
  • Shvydenko, T., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. [Link]

  • Wang, X., & Majors, L. R. (2011). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]

  • TSI Journals. (n.d.). HPLC Method Development: Principles, Optimization, and Applications. Trade Science Inc. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. SRE. [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell Instrument Co., Ltd. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. Drawell Instrument Co., Ltd. [Link]

  • AELAB. (2024). 10 Common Mistakes in Gas Chromatography. AELAB. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Qualitative Analysis of Organic Compounds. [Link]

  • ALWSCI. (2024). Common Sources Of Error in Gas Chromatography. ALWSCI Technologies. [Link]

  • SilcoTek. (2017). How To Identify & Prevent Analytical Test Problems. [Link]

  • Sparkman, O. D., et al. (2011). Amines. In Gas Chromatography and Mass Spectrometry: A Practical Guide. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Spectral Data Validation: A Comparative Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty in Drug Development

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines. Spectroscopic techniques are the cornerstone of structural elucidation, but the mere acquisition of spectra is insufficient. A rigorous, multi-faceted validation process is essential to ensure data integrity and build a robust, defensible scientific narrative.

This guide provides an in-depth, practical comparison of spectral data for two structurally related aromatic amines: N,N-dimethylaniline and its brominated analog, 4-bromo-N,N-dimethylaniline . While the initial focus of this guide was a more complex phenoxypropanamine derivative, the public unavailability of its comprehensive experimental spectral data necessitates a pivot. This alternative pair, however, serves as an excellent and clear model to demonstrate the core principles of spectral validation and the powerful insights gained from comparative analysis. We will explore how the introduction of a single heavy atom, bromine, profoundly and predictably alters the spectral fingerprint of the parent molecule, thereby providing a clear case study for structural confirmation.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation, in line with established Good Laboratory Practices (GLP) and International Council for Harmonisation (ICH) guidelines.[1][2]

Chapter 1: Primary Spectral Analysis of N,N-dimethylaniline (Unsubstituted Analyte)

N,N-dimethylaniline serves as our baseline molecule. A thorough analysis of its spectral data is the first step in our comparative study.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Data:

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
-N(CH₃)₂2.93Singlet6H
H-3, H-5 (meta)6.70Doublet of doublets2H
H-4 (para)6.79Triplet1H
H-2, H-6 (ortho)7.21Triplet2H

(Data sourced from various chemical databases and literature.)[3]

Interpretation:

  • The singlet at 2.93 ppm, integrating to 6 protons, is characteristic of the two equivalent methyl groups attached to the nitrogen atom.

  • The aromatic region (6.7-7.3 ppm) shows a pattern typical of a substituted benzene ring. The ortho protons (H-2, H-6) are the most deshielded due to their proximity to the electron-withdrawing nitrogen atom (in terms of inductive effect) and the anisotropic effect of the ring current. The para proton (H-4) and meta protons (H-3, H-5) are found further upfield.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Data:

Carbon AssignmentChemical Shift (δ) ppm
-N(C H₃)₂40.7
C-2, C-6 (ortho)113.1
C-4 (para)117.3
C-3, C-5 (meta)129.2
C-1 (ipso)150.7

(Data sourced from various chemical databases and literature.)[2][4]

Interpretation:

  • The upfield signal at 40.7 ppm corresponds to the methyl carbons.

  • In the aromatic region, the ipso-carbon (C-1), directly attached to the nitrogen, is the most deshielded due to the strong electron-donating resonance effect of the dimethylamino group. The ortho and para carbons are shielded relative to benzene (128.5 ppm) due to the same resonance effect, appearing at 113.1 and 117.3 ppm respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and structural features.

Experimental Data (Electron Ionization):

m/zInterpretationRelative Intensity
121[M]⁺ (Molecular Ion)High
120[M-H]⁺High (Base Peak)
105[M-CH₃]⁺Moderate
77[C₆H₅]⁺Moderate

(Data sourced from NIST WebBook and other spectral databases.)[5][6][7][8]

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 121 confirms the molecular weight of N,N-dimethylaniline (C₈H₁₁N).

  • The base peak (most intense peak) at m/z 120 corresponds to the loss of a single hydrogen atom ([M-H]⁺), forming a stable iminium cation. This is a characteristic fragmentation pattern for N-alkylanilines.

  • The peak at m/z 105 results from the loss of a methyl radical.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Data:

Wavenumber (cm⁻¹)Interpretation
~3050Aromatic C-H stretch
~2900Aliphatic C-H stretch
~1600, 1500C=C aromatic ring stretch
~1350C-N stretch
~750, 690C-H out-of-plane bend (monosubstituted ring pattern)

(Data sourced from NIST WebBook and other spectral databases.)[6][9][10][11]

Interpretation:

  • The spectrum clearly shows absorptions for aromatic C-H and C=C bonds, confirming the presence of the benzene ring.

  • The aliphatic C-H stretching confirms the methyl groups.

  • A key feature is the strong C-N stretching band around 1350 cm⁻¹. The absence of N-H stretching bands above 3300 cm⁻¹ confirms the tertiary nature of the amine.

Chapter 2: Comparative Spectral Analysis of 4-bromo-N,N-dimethylaniline (Substituted Analyte)

Now, we introduce a bromine atom at the para-position of the aniline ring and observe its effects on the spectra. This comparison is a powerful tool for confirming the success of a bromination reaction and for verifying the position of the substituent.

Comparative ¹H NMR Analysis

Experimental Data Comparison:

Proton AssignmentN,N-dimethylaniline (δ ppm)4-bromo-N,N-dimethylaniline (δ ppm)Δδ (ppm)
-N(CH₃)₂2.932.92-0.01
H-3, H-56.706.58 (d)-0.12
H-2, H-67.217.29 (d)+0.08

(Data sourced from various chemical databases and literature.)[2][12]

Interpretation of Differences:

  • The methyl protons are largely unaffected, as expected, due to their distance from the bromine atom.

  • The aromatic region simplifies to two doublets due to the symmetry introduced by the para-substituent.

  • The protons ortho to the bromine (H-3, H-5) are shifted upfield (to a lower ppm value) compared to the corresponding protons in the unsubstituted aniline. This is due to the electron-donating resonance effect of the bromine atom.

  • Conversely, the protons ortho to the amino group (H-2, H-6) are shifted slightly downfield. This is a result of the electron-withdrawing inductive effect of the bromine, which dominates at this position. This clear differentiation confirms the para position of the bromine.

Comparative ¹³C NMR Analysis

Experimental Data Comparison:

Carbon AssignmentN,N-dimethylaniline (δ ppm)4-bromo-N,N-dimethylaniline (δ ppm)Δδ (ppm)
-N(C H₃)₂40.740.6-0.1
C-4 (para)117.3108.5 (ipso-Br)-8.8
C-2, C-6 (ortho)113.1114.1+1.0
C-3, C-5 (meta)129.2131.7+2.5
C-1 (ipso-N)150.7149.4-1.3

(Data sourced from various chemical databases and literature.)[2][13]

Interpretation of Differences:

  • The most dramatic change is the appearance of a new signal at 108.5 ppm, which is the carbon atom directly attached to bromine (C-4). The strong shielding effect is characteristic of a carbon bonded to a heavy halogen.

  • The carbons meta to the amino group (C-3, C-5) are deshielded (shifted downfield) due to the electron-withdrawing inductive effect of the bromine atom.

  • These predictable shifts provide definitive evidence for the presence and location of the bromine substituent on the aromatic ring.

Comparative Mass Spectrometry Analysis

Experimental Data Comparison (Electron Ionization):

m/zInterpretation for 4-bromo-N,N-dimethylanilineRelative Intensity
201[M+2]⁺ (with ⁸¹Br)High
199[M]⁺ (with ⁷⁹Br)High
186[M-CH₃]⁺ (with ⁸¹Br)Moderate
184[M-CH₃]⁺ (with ⁷⁹Br)Moderate
120[M-Br]⁺High (Base Peak)
77[C₆H₅]⁺Low

(Data sourced from NIST WebBook.)[14][15][16]

Interpretation of Differences:

  • The Bromine Isotopic Pattern: The most telling feature is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ at 199 and [M+2]⁺ at 201). This iconic isotopic signature is irrefutable evidence for the presence of a single bromine atom in the molecule.

  • Fragmentation: The base peak at m/z 120 corresponds to the loss of the bromine radical ([M-Br]⁺). This fragmentation is highly favored as it results in the same stable iminium cation observed in the fragmentation of N,N-dimethylaniline.

Comparative IR Spectroscopy Analysis

Experimental Data Comparison:

InterpretationN,N-dimethylaniline (cm⁻¹)4-bromo-N,N-dimethylaniline (cm⁻¹)
Aromatic C-H stretch~3050~3050
Aliphatic C-H stretch~2900~2900
C=C aromatic ring stretch~1600, 1500~1590, 1490
C-N stretch~1350~1340
C-H out-of-plane bend~750, 690 (monosubstituted)~810 (p-disubstituted)
C-Br stretchN/A~1070

(Data sourced from various spectral databases.)[17]

Interpretation of Differences:

  • Most of the spectrum remains similar, with the key functional groups (aromatic ring, tertiary amine) still present.

  • The most significant change is in the "fingerprint region." The C-H out-of-plane bending pattern changes from that of a monosubstituted ring to a strong absorbance around 810 cm⁻¹, which is highly characteristic of para-disubstitution.

  • A C-Br stretch, typically found in the 1100-1000 cm⁻¹ range, is now present, further confirming the successful bromination.

Chapter 3: A Self-Validating Workflow for Spectral Data Integrity

To ensure that the data collected is reliable and defensible, it must be generated within a structured, self-validating workflow. This process is mandated by Good Laboratory Practices (GLP) and is essential for regulatory submissions.[1]

The Validation Workflow

The following workflow outlines a robust process for acquiring and validating spectral data.

Spectral_Validation_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Data Acquisition & Processing cluster_post_analysis Interpretation & Validation SamplePrep Sample Preparation - Purity Check (e.g., LC-MS) - Accurate Weighing - Use of High-Purity Solvents InstrumentCal Instrument Qualification & Calibration - OQ/PQ Protocols - System Suitability Tests (SST) SamplePrep->InstrumentCal Ensures sample quality Protocol Method Development - Define Acquisition Parameters - Internal Standard Selection InstrumentCal->Protocol Ensures instrument readiness AcquireNMR NMR Acquisition (¹H, ¹³C, 2D) Protocol->AcquireNMR AcquireMS MS Acquisition (High-Res & Fragmentation) Protocol->AcquireMS AcquireIR IR Acquisition (ATR or KBr) Protocol->AcquireIR Processing Data Processing - Phasing & Baseline Correction (NMR) - Peak Integration & Calibration - Library Matching (MS/IR) AcquireNMR->Processing AcquireMS->Processing AcquireIR->Processing Interpretation Primary Interpretation - Assign Signals - Identify Fragments Processing->Interpretation Comparison Comparative Analysis - Compare with Reference/Alternative - Cross-Verify Techniques Interpretation->Comparison Cross-technique check Validation Final Validation - Data Consistent Across All Methods? - Structure Confirmed? Comparison->Validation Report Reporting & Archiving - Document All Steps - Secure Raw & Processed Data Validation->Report Final sign-off

Caption: A robust workflow for spectral data validation.

Key Methodologies and Causality
  • System Suitability Tests (SST): Before acquiring data, a standard compound with known properties is run to verify the instrument is performing within specified limits (e.g., resolution, sensitivity). Causality: This ensures that any observed deviations in the analyte's data are due to its chemical nature, not instrument malfunction.

  • Internal Standards: For quantitative NMR (qNMR), a certified reference material is added to the sample. Causality: This allows for precise determination of purity and concentration, as the analyte's signal is quantified relative to a known, stable signal.

  • High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z to four or more decimal places. Causality: This provides an exact mass that can be used to calculate the elemental formula of the molecule, significantly increasing confidence in the molecular identity beyond the nominal mass.

  • Cross-Verification: The power of this workflow lies in cross-verification. For example, the molecular formula from HRMS must match the integration and carbon count from NMR. The functional groups identified by IR must be consistent with the fragments observed in MS and the chemical environments shown in NMR. Causality: This holistic approach creates a self-validating system where each piece of data supports the others, leading to an unambiguous structural assignment. According to ICH Q2(R1) guidelines, this demonstration of specificity is crucial.[1][2]

Conclusion

The structural elucidation of a chemical entity is not a linear process but a cyclical one of hypothesis, measurement, and validation. Through the comparative analysis of N,N-dimethylaniline and 4-bromo-N,N-dimethylaniline, we have demonstrated how a single atomic substitution creates a cascade of predictable and verifiable changes across multiple spectroscopic platforms. The characteristic isotopic signature in the mass spectrum, the predictable shifts in NMR, and the altered fingerprint in the IR spectrum all converge to provide irrefutable proof of structure.

For professionals in drug development, adopting a rigorous, multi-technique, and self-validating workflow is non-negotiable. It is this commitment to scientific integrity that ensures the reliability of all subsequent biological and clinical data, ultimately safeguarding the success and safety of the therapeutic pipeline.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Angewandte Chemie International Edition. (2011).
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H2O, experimental) for N,N-Dimethylaniline. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b), N,N-dimethylaniline (c).... Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). N,N-Dimethylaniline. Retrieved January 17, 2026, from [Link]

  • Sathyavathi, V. et al. (2014).
  • NIST. (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D2O, predicted) for N,N-Dimethylaniline. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzenamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). N,N-dimethylaniline, picrate - Optional[FTIR] - Spectrum. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). N,N-Diethylaniline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-bromo-N,N-dimethylaniline. Retrieved January 17, 2026, from [Link]

  • FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). n,n-Dimethylaniline - Optional[¹³C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

  • mzCloud. (2015). N N Dimethylaniline. Retrieved January 17, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - N,N-Dimethylaniline GC-MS (Non-derivatized) - 70eV, Positive. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • New Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). ¹³C-NMR spectrum of compound (4i). Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-N,N-diethylaniline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. Retrieved January 17, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-n,n-dimethylaniline (C8H10BrN). Retrieved January 17, 2026, from [Link]

Sources

A Comparative Guide to the Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates and research chemicals, the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a key structural motif in various biologically active molecules, presents a recurring challenge for process chemists and researchers. The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth, objective comparison of two prominent synthetic pathways to this valuable compound, supported by mechanistic insights and detailed experimental protocols.

Introduction to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a tertiary amine featuring a bromophenoxy moiety linked to a dimethylaminopropane chain. This structure is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The bromine atom provides a handle for further functionalization via cross-coupling reactions, while the tertiary amine group can influence solubility, basicity, and receptor binding. Consequently, efficient and reliable access to this compound is of paramount importance.

This guide will dissect two distinct synthetic strategies: a classic one-step Williamson ether synthesis and a two-step approach involving the formation and subsequent amination of an alcohol intermediate.

Route 1: The Direct Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide or other substrate with a good leaving group.[2]

Mechanistic Rationale

In this direct, one-pot approach, 4-bromophenol is deprotonated by a strong base to form the more nucleophilic 4-bromophenoxide. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 3-chloro-N,N-dimethylpropan-1-amine and displacing the chloride leaving group to form the desired ether linkage. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the cation of the base, leaving the phenoxide anion more exposed and reactive, thereby accelerating the S(_N)2 reaction.[3]

Williamson Ether Synthesis cluster_0 Deprotonation cluster_1 SN2 Reaction 4-Bromophenol 4-Bromophenol 4-Bromophenoxide 4-Bromophenoxide 4-Bromophenol->4-Bromophenoxide NaH Base (e.g., NaH) Base (e.g., NaH) Product 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine 4-Bromophenoxide->Product Nucleophilic Attack 3-Chloro-N,N-dimethylpropan-1-amine 3-Chloro-N,N-dimethylpropan-1-amine 3-Chloro-N,N-dimethylpropan-1-amine->Product Electrophile Salt_Byproduct NaCl

Caption: Reaction scheme for the Williamson ether synthesis of the target molecule.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Bromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • To a stirred suspension of sodium hydride (e.g., 1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add a solution of 4-bromophenol (1.0 equivalent) in DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium 4-bromophenoxide.

  • In a separate flask, neutralize 3-chloro-N,N-dimethylpropan-1-amine hydrochloride with an aqueous solution of sodium hydroxide and extract the free amine with a suitable organic solvent like toluene. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base.

  • Add the free 3-chloro-N,N-dimethylpropan-1-amine (1.0 equivalent) to the phenoxide solution.

  • Heat the reaction mixture to 85-90 °C and stir for approximately 7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with toluene (3 x volumes).

  • Combine the organic extracts and wash with 10% aqueous sodium hydroxide, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Route 2: A Stepwise Approach - Intermediate Alcohol Formation and Subsequent Amination

This two-step route offers an alternative strategy, breaking the synthesis into two distinct transformations: the formation of an intermediate alcohol followed by its conversion to the target amine.

Mechanistic Rationale

Step 1: Synthesis of 3-(4-bromophenoxy)propan-1-ol. This step is also a Williamson ether synthesis, where 4-bromophenoxide reacts with 3-chloropropan-1-ol. The reaction conditions are similar to Route 1, but the electrophile is different.

Step 2: Conversion of the Alcohol to the Amine. The hydroxyl group of the intermediate alcohol is a poor leaving group. Therefore, it must be converted into a better leaving group, such as a tosylate.[5] This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[6] The resulting tosylate is an excellent substrate for S(_N)2 reactions. Subsequent reaction with dimethylamine provides the final product. The dimethylamine acts as a nucleophile, displacing the tosylate group.

Two-Step Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Amination 4-Bromophenol 4-Bromophenol Intermediate_Alcohol 3-(4-bromophenoxy)propan-1-ol 4-Bromophenol->Intermediate_Alcohol 1. Base 2. 3-Chloropropan-1-ol 3-Chloropropan-1-ol 3-Chloropropan-1-ol Intermediate_Tosylate 3-(4-bromophenoxy)propyl tosylate Intermediate_Alcohol->Intermediate_Tosylate TsCl, Pyridine TsCl p-Toluenesulfonyl Chloride (TsCl) Product 3-(4-bromophenoxy)-N,N- dimethylpropan-1-amine Intermediate_Tosylate->Product Dimethylamine Dimethylamine Dimethylamine

Caption: Reaction scheme for the two-step synthesis of the target molecule.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-(4-bromophenoxy)propan-1-ol

Materials:

  • 4-Bromophenol

  • Sodium hydroxide (NaOH)

  • 3-Chloropropan-1-ol

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-bromophenol (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.0 equivalent) in water and stir to form the sodium 4-bromophenoxide.

  • Add 3-chloropropan-1-ol (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain crude 3-(4-bromophenoxy)propan-1-ol, which can be purified by column chromatography or used directly in the next step.

Step 2: Tosylation and Amination

Materials:

  • 3-(4-bromophenoxy)propan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM)

  • Dimethylamine (solution in THF or ethanol, or as a gas)

  • Anhydrous acetonitrile or DMF

Procedure:

  • Dissolve 3-(4-bromophenoxy)propan-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add anhydrous pyridine or triethylamine (1.5 equivalents), followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.[6]

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC until the starting alcohol is consumed.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(4-bromophenoxy)propyl tosylate. This intermediate is often used without further purification.

  • Dissolve the crude tosylate in a polar aprotic solvent like acetonitrile or DMF.

  • Add an excess of dimethylamine (e.g., 2-3 equivalents, as a solution or bubbled as a gas) and heat the reaction mixture in a sealed tube or under reflux until the tosylate is consumed (monitor by TLC).

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Routes

The choice between these two routes depends on several factors, which are summarized in the table below.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Two-Step Synthesis
Number of Steps 1 (one-pot)2
Starting Materials 4-Bromophenol, 3-Chloro-N,N-dimethylpropan-1-amine HCl, Strong Base (e.g., NaH)4-Bromophenol, 3-Chloropropan-1-ol, NaOH, TsCl, Pyridine/TEA, Dimethylamine
Overall Yield Potentially high (e.g., >90% reported for analogs[4])Moderate to high (dependent on the yield of each step)
Purity of Crude Product May contain unreacted starting materials and byproductsIntermediate purification can lead to a cleaner final product
Reagent Handling & Safety Requires handling of highly reactive and flammable sodium hydride. 3-Chloro-N,N-dimethylpropan-1-amine is a lachrymator.Involves handling of corrosive TsCl and volatile, flammable dimethylamine. Pyridine is toxic.
Process Simplicity Simpler due to the one-pot nature.More complex with an intermediate isolation/purification step.
Cost-Effectiveness Potentially more cost-effective due to fewer steps and reagents.May be more expensive due to the additional reagents (TsCl, pyridine) and processing steps.
Scalability Generally scalable, but handling large quantities of NaH requires specialized equipment and safety precautions.Scalable, with standard chemical engineering considerations for each step.

Conclusion and Recommendations

Both the one-step Williamson ether synthesis and the two-step approach via an alcohol intermediate are viable methods for the preparation of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Route 1 (Williamson Ether Synthesis) is the more direct and atom-economical approach. If high-quality starting materials are available and the reaction is optimized, it can provide the product in high yield in a single step. This makes it an attractive option for large-scale production where process efficiency is a primary concern. However, the use of sodium hydride necessitates stringent safety protocols.

Route 2 (Two-Step Synthesis) offers greater control over the process by isolating and purifying the intermediate alcohol. This can lead to a higher purity final product, which may be critical for certain applications, such as the synthesis of active pharmaceutical ingredients. While it involves an additional step and more reagents, the reaction conditions for each step are generally well-understood and robust.

For research and development purposes, where flexibility and purity may be prioritized over process simplicity, Route 2 can be advantageous. For industrial-scale manufacturing, a thorough process optimization of Route 1 would likely be the more economically favorable path, provided that the required safety infrastructure is in place.

Ultimately, the optimal choice will depend on the specific requirements of the project, including the desired scale, purity specifications, available resources, and safety considerations.

References

  • B. R. Raju, Saikat Sen, A. K. Tiwari, and A. K. Mishra, "ZrCl4 as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid," Chemistry Letters, vol. 33, no. 11, pp. 1428-1429, 2004. [Link]

  • Y.-J. Chen, "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates," Molecules, vol. 16, no. 7, pp. 5665-5672, 2011. [Link]

  • F. Kazemi, A. R. Kiasat, and S. Sayyahi, "Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions," Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 183, no. 1, pp. 155-159, 2008. [Link]

  • Chemistry Stack Exchange, "Can I use a primary amine to substitute (deprotect) a tosylate at high yields?," Stack Exchange Inc. [Link]

  • The Royal Society of Chemistry, "EXPERIMENTAL SUPPORTING INFORMATION," The Royal Society of Chemistry. [Link]

  • Wikipedia, "Williamson ether synthesis," Wikimedia Foundation. [Link]

  • Edubirdie, "Williamson Ether Synthesis Lab 3," Edubirdie. [Link]

  • Organic Syntheses, "p-BROMOPHENOL," John Wiley & Sons, Inc. [Link]

  • MDPI, "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates," MDPI. [Link]

  • Der Pharma Chemica, "Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol," Der Pharma Chemica. [Link]

  • Reddit, "Williamson Ether synthesis," Reddit. [Link]

  • Google Patents, "Tosyl
  • A. Fodor, D. G. G. de Boer, and G. de Vos, "Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions," Polymers, vol. 12, no. 11, p. 2530, 2020. [Link]

  • M. Sonneck, M. K. Kindermann, and P. G. Jones, "1-(4-Bromophenyl)-3-chloropropan-1-one," IUCrData, vol. 10, no. 7, 2025. [Link]

  • Master Organic Chemistry, "Tosylates And Mesylates," Master Organic Chemistry. [Link]

  • Chemistry Steps, "Mesylates and Tosylates with Practice Problems," Chemistry Steps. [Link]

  • Organic Synthesis, "Alcohol to Tosylate using Tosyl Cl, base," Organic Synthesis. [Link]

  • Master Organic Chemistry, "The Williamson Ether Synthesis," Master Organic Chemistry. [Link]

  • S. K. Rachamalla, et al., "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites," Journal of Medicinal Chemistry, vol. 56, no. 15, pp. 6296-6311, 2013. [Link]

  • E. Biller, et al., "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents," Organic Process Research & Development, vol. 9, no. 2, pp. 206-211, 2005. [Link]

  • ResearchGate, "1-(4-Bromophenyl)-3-chloropropan-1-one," ResearchGate. [Link]

  • Francis Academic Press, "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents," Francis Academic Press. [Link]

  • PubChem, "Dimethylamine p-toluenesulfonate," National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and Other Brominated Phenoxy Alkanamines in Serotonin Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Brominated Phenoxy Alkanamines in Neuroscience Research

In the landscape of neuropharmacology, the modulation of monoamine transporters is a cornerstone of therapeutic intervention for a multitude of psychiatric disorders. Among these, the serotonin transporter (SERT) has garnered significant attention as the primary target for selective serotonin reuptake inhibitors (SSRIs), a class of drugs fundamental to the treatment of depression and anxiety.[1] The phenoxy alkanamine scaffold has proven to be a versatile framework for the design of potent and selective SERT inhibitors. The strategic incorporation of halogen atoms, particularly bromine, onto this scaffold has been shown to significantly influence the affinity and selectivity of these compounds for monoamine transporters.[2][3] This guide provides an in-depth comparative analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a representative member of this class, and other structurally related brominated phenoxy alkanamines. We will delve into the structure-activity relationships (SAR) that govern their interaction with SERT, present predictive performance data based on these principles, and provide detailed experimental protocols for their comparative evaluation.

Structure-Activity Relationships: Decoding the Impact of Bromination and Structural Modifications

The biological activity of phenoxy alkanamines is intricately linked to their molecular architecture. Key structural modifications that dictate their potency and selectivity as SERT inhibitors include the nature and position of the halogen substituent on the phenoxy ring, the length and branching of the alkanamine chain, and the substitution pattern on the terminal amine.

The Critical Role of Halogenation

The presence and position of a halogen atom on the phenoxy ring are paramount in determining a compound's affinity for SERT.[3][4] Studies on a variety of phenoxyphenylpropylamine-based antidepressants have revealed that substitution at the 4-position (para) of the phenoxy ring with an electron-withdrawing group, such as a halogen, is a key feature for high-affinity SERT binding.[3] Specifically, the bromine atom in 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is predicted to occupy a halogen-binding pocket within the SERT protein, contributing significantly to its binding affinity.[3][4] This interaction is a critical determinant of the compound's specificity for SERT over other monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4]

Influence of the Alkanamine Chain and Terminal Amine

The three-carbon (propan-1-amine) chain serves as an optimal linker between the phenoxy ring and the terminal amine. The N,N-dimethyl substitution on the terminal amine is a common feature in many centrally active compounds and generally contributes to favorable pharmacokinetic properties.

Comparative Analysis of SERT Inhibition

While specific experimental data for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is not extensively available in peer-reviewed literature, its performance can be predicted based on the established SAR of this compound class. For a robust comparison, we will evaluate its predicted activity against well-characterized brominated phenoxy alkanamines and the widely used SSRI, Fluoxetine.

CompoundStructurePredicted/Reported SERT Affinity (Ki, nM)Key Structural Features
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Chemical structure of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-aminePredicted: High4-bromo substitution on the phenoxy ring; N,N-dimethylpropan-1-amine side chain.
Fluoxetine Chemical structure of FluoxetineReported: ~1-15 nM[5]4-trifluoromethylphenoxy group; N-methyl-3-phenylpropan-1-amine side chain.
Paroxetine Chemical structure of ParoxetineReported: High affinity[5]4-fluorophenyl group attached to a piperidine ring linked to a methylenedioxyphenyl ether.
Citalopram Chemical structure of CitalopramReported: High affinity[5]Phthalane core with a 4-fluorophenyl group and a dimethylaminopropyl side chain.

Note: The SERT affinity for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a prediction based on established structure-activity relationships. Experimental validation is required.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the performance of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and its analogs, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

Synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

A common synthetic route to this class of compounds is via a Williamson ether synthesis.

Step 1: Deprotonation of 4-bromophenol

  • Dissolve 4-bromophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the sodium 4-bromophenoxide.

Step 2: Nucleophilic Substitution

  • To the solution of sodium 4-bromophenoxide, add 3-chloro-N,N-dimethylpropan-1-amine.

  • Heat the reaction mixture to facilitate the SN2 reaction, forming the desired product.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification 4-bromophenol 4-bromophenol Deprotonation Deprotonation (NaH, DMF) 4-bromophenol->Deprotonation 3-chloro-N,N-dimethylpropan-1-amine 3-chloro-N,N-dimethylpropan-1-amine SN2_Reaction Williamson Ether Synthesis (Heating) 3-chloro-N,N-dimethylpropan-1-amine->SN2_Reaction Deprotonation->SN2_Reaction Sodium 4-bromophenoxide Crude_Product Crude Product SN2_Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine Purification->Final_Product

Caption: Synthetic workflow for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

In Vitro SERT Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound for SERT.[6][7]

Objective: To determine the inhibitory constant (Ki) of the test compounds for SERT using a competitive radioligand binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human SERT (e.g., HEK293-hSERT cells).

  • Radioligand: A high-affinity SERT radioligand, such as [³H]Citalopram.

  • Test Compounds: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and other brominated phenoxy alkanamines.

  • Reference Compound (for non-specific binding): A known high-affinity SERT inhibitor, such as Fluoxetine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293-hSERT cells by homogenization and centrifugation.[8] Determine the protein concentration of the membrane preparation.[8]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Citalopram, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters using a cell harvester.[6][8]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

SERT_Binding_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Membranes hSERT-expressing Cell Membranes Incubation Incubate Components in 96-well plate Membranes->Incubation Radioligand [³H]Citalopram Radioligand->Incubation Test_Compounds Test & Reference Compounds Test_Compounds->Incubation Filtration Separate Bound/Free Radioligand via Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for the in vitro SERT competitive radioligand binding assay.

Conclusion and Future Directions

Based on established structure-activity relationships, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is predicted to be a potent inhibitor of the serotonin transporter. The 4-bromo substitution on the phenoxy ring is a key structural feature that likely confers high affinity for SERT. To validate this prediction and to fully characterize its pharmacological profile, rigorous experimental evaluation using the protocols outlined in this guide is essential. Comparative studies against other brominated phenoxy alkanamines and known SSRIs will provide valuable insights into its relative potency, selectivity, and potential as a research tool or therapeutic lead. Further investigations could also explore the impact of altering the alkanamine chain length and the N-substituents to optimize its activity and pharmacokinetic properties. This systematic approach will contribute to a deeper understanding of the molecular determinants of SERT inhibition and aid in the rational design of novel modulators of serotonergic neurotransmission.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Thorberg, S. O., et al. (1998). Benzothienyloxy Phenylpropanamines, Novel Dual Inhibitors of Serotonin and Norepinephrine Reuptake. Journal of Medicinal Chemistry, 41(8), 1284-1294.
  • Singh, S. K., et al. (2007). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures.
  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305.
  • ZBANCIOC, A. M., et al. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia, 72(1).
  • ResearchGate. (n.d.). Comparison of common features of SSRI binding to LeuT and key.... Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Retrieved from [Link]

  • ResearchGate. (2024). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD | Request PDF. Retrieved from [Link]

  • Wang, G. J., et al. (2011). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry, 54(17), 5911-5923.
  • Plenge, P., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter.
  • Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199.
  • Andersen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(5), 389-394.
  • González-Coloma, A., et al. (2007). Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative Structure-Activity Relationship Studies of Dihydro-β-agarofuran Sesquiterpenes as Multidrug Resistance Reverters. Journal of Medicinal Chemistry, 50(19), 4505-4515.
  • Arshad, N., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26-35.
  • ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(11), 3535.
  • Daws, L. C., et al. (2011). Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. Pharmacology & Therapeutics, 131(1), 89-99.
  • Al-Majedy, Y. K., et al. (2022).
  • Wager, T. T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-34). Elsevier.
  • Dr.Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Retrieved from [Link]

  • Carroll, F. I., et al. (2009). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 52(1), 220-233.
  • Aslam, M. S., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6439.
  • Tamagnan, G., et al. (2005). Synthesis and monoamine transporter affinity of new 2beta-carbomethoxy-3beta-[4-(substituted thiophenyl)]phenyltropanes: discovery of a selective SERT antagonist with picomolar potency. Bioorganic & Medicinal Chemistry Letters, 15(4), 1131-1133.
  • Traynelis, S. F., et al. (2009). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry, 17(13), 4528-4541.
  • Kumar, A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6542.
  • ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from [Link]

  • Vuckovic, S. M., et al. (2018). Serotonin transporter (5-HTT, SERT, SLC6A4) and sodium-dependent reuptake inhibitors (SRIs) as modulators of pain behaviors and analgesic responses. The Journal of Pain, 19(9), 963-979.
  • Vuckovic, S. M., et al. (2018). Serotonin Transporter (5-Hydroxytryptamine Transporter, SERT, SLC6A4) and Sodium-dependent Reuptake Inhibitors as Modulators of Pain Behaviors and Analgesic Responses. The Journal of Pain, 19(9), 963-979.
  • Soden, M. E., et al. (2020). Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release. eLife, 9, e55373.
  • Shulga, Q. S., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4683.

Sources

A Comparative Guide to the Biological Activity of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and Its Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the biological activity of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and its analogs, with a focus on their interaction with monoamine transporters. The structure-activity relationships (SAR) are explored, supported by experimental data, to elucidate the molecular determinants of their potency and selectivity.

Introduction: The 3-Phenoxy-N,N-dimethylpropan-1-amine Scaffold

The 3-phenoxy-N,N-dimethylpropan-1-amine scaffold is a privileged structure in neuropharmacology, forming the core of several clinically significant drugs that modulate monoaminergic neurotransmission. These compounds primarily exert their effects by inhibiting the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby potentiating their signaling. This mechanism of action is central to the therapeutic efficacy of many antidepressants and other central nervous system (CNS) active agents.

The parent compound, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, serves as a key molecule for understanding how substitutions on the phenoxy ring influence binding affinity and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By systematically comparing its activity with that of its analogs, we can derive critical insights for the rational design of novel monoamine reuptake inhibitors with tailored pharmacological profiles.

Comparative Biological Activity at Monoamine Transporters

The primary mechanism of action for this class of compounds is the inhibition of monoamine transporters. The binding affinity of these analogs for SERT, NET, and DAT is typically determined through in vitro radioligand binding assays. These assays measure the ability of a test compound to displace a known high-affinity radioligand from its binding site on the transporter. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity, with lower Ki values indicating higher affinity.

Table 1: Comparative in vitro Binding Affinities (Ki, nM) of a Structurally Related Bicyclic Analog [1][2]

Compound/AnalogSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity RatioSERT/DAT Selectivity Ratio
Citalopram (Reference)1.945950>100003067>5155
5-Bromo Analog1.04>10000>10000>9615>9615

Data from Zhang et al. (2010) on a structurally related bicyclic citalopram analog.

The data on this related compound suggests that the presence of a bromine atom on the aromatic ring is compatible with high-affinity and selective binding to the serotonin transporter.[1][2] The 5-bromo analog exhibited a nearly two-fold increase in SERT affinity compared to the parent compound, citalopram, and demonstrated exceptional selectivity over both NET and DAT.[1][2] This highlights the potential of halogen substitutions on the phenoxy ring to modulate the pharmacological profile of 3-phenoxy-N,N-dimethylpropan-1-amine derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-phenoxy-N,N-dimethylpropan-1-amine analogs is critically dependent on the nature and position of substituents on the phenoxy ring.

Key SAR Insights:

  • Halogen Substitution: As suggested by the data on the citalopram analog, halogen substitution, particularly with bromine, at the para-position of the phenoxy ring appears to be favorable for high-affinity SERT binding.[1][2] This is a common feature in many selective serotonin reuptake inhibitors (SSRIs). The electron-withdrawing nature and the size of the halogen atom likely play a crucial role in the interaction with the transporter's binding pocket.

  • Alkyl and Alkoxy Groups: The introduction of small alkyl or alkoxy groups at various positions on the phenoxy ring can significantly impact both potency and selectivity. For instance, in the broader class of 3-phenoxy-3-phenylpropan-1-amines, a methyl group at the ortho-position of the phenoxy ring (as in atomoxetine) confers selectivity for the norepinephrine transporter (NET).

  • N,N-Dimethylpropan-1-amine Side Chain: The N,N-dimethylpropan-1-amine side chain is a critical pharmacophore for interaction with monoamine transporters. The tertiary amine is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., aspartate) in the transporter's binding site. The length of the propyl linker is also generally optimal for positioning the phenoxy moiety within the binding pocket.

Experimental Methodologies

To enable researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for a standard in vitro radioligand binding assay for SERT, NET, and DAT.

Radioligand Binding Assays for Monoamine Transporters

This protocol is a generalized procedure based on commonly used methods for determining the binding affinity of compounds to monoamine transporters in rat brain tissue.[3][4]

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

  • Radioligands:

    • For SERT: [³H]citalopram or [³H]paroxetine

    • For NET: [³H]nisoxetine[3][4]

    • For DAT: [³H]WIN 35,428[3][4]

  • Tissue Preparation:

    • Rat brain tissue (specific regions for each transporter):

      • SERT: Brainstem or frontal cortex

      • NET: Frontal cortex or hippocampus

      • DAT: Striatum

  • Buffers and Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

    • Scintillation fluid

  • Equipment:

    • Homogenizer (e.g., Polytron)

    • Centrifuge (refrigerated)

    • 96-well filter plates (e.g., GF/B or GF/C)

    • Cell harvester

    • Liquid scintillation counter

    • Incubator or water bath

Workflow Diagram:

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Dissect Rat Brain Regions homogenize Homogenize in Assay Buffer tissue->homogenize centrifuge1 Centrifuge & Discard Supernatant homogenize->centrifuge1 resuspend1 Resuspend Pellet centrifuge1->resuspend1 centrifuge2 Repeat Centrifugation resuspend1->centrifuge2 resuspend2 Resuspend in Final Assay Buffer centrifuge2->resuspend2 protein_assay Determine Protein Concentration resuspend2->protein_assay add_reagents Add to 96-well Plate: 1. Membrane Suspension 2. Test Compound/Vehicle 3. Radioligand protein_assay->add_reagents incubate Incubate (e.g., 60 min at 25°C) filter Rapid Filtration through Filter Plate wash Wash with Ice-Cold Wash Buffer dry Dry Filter Plate scintillation Add Scintillation Cocktail count Count Radioactivity ic50 Calculate IC50 Values count->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Dissect the specific rat brain regions on ice.

    • Homogenize the tissue in 20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate for each data point:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT) for non-specific binding.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plates for 60-120 minutes at room temperature or 37°C with gentle agitation.

    • Terminate the assay by rapid filtration through a 96-well filter plate using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer.

    • Dry the filter mats and place them in scintillation vials or a 96-well plate compatible with a scintillation counter.

    • Add scintillation fluid and allow the samples to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine scaffold represents a valuable starting point for the design of novel monoamine reuptake inhibitors. The available data on structurally related compounds strongly suggests that substitutions on the phenoxy ring are a critical determinant of both potency and selectivity. The high SERT affinity and selectivity observed with a bromo-substituted bicyclic analog underscore the potential of this particular substitution.[1][2]

Future research should focus on the systematic synthesis and evaluation of a series of 3-(4-substituted-phenoxy)-N,N-dimethylpropan-1-amine analogs to build a comprehensive SAR profile. This should include variations in the position and electronic properties of the substituents on the phenoxy ring. Such studies will not only provide a clearer understanding of the molecular interactions governing ligand binding to monoamine transporters but also pave the way for the development of novel therapeutic agents with improved efficacy and side-effect profiles for the treatment of depression and other CNS disorders.

References

  • Zhang, P., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6112–6121. [Link]

  • Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322. [Link]

  • Kinnier, W. J., et al. (1981). Characteristics of [3H]nisoxetine binding to the norepinephrine uptake carrier in rat brain. Journal of Neurochemistry, 36(5), 1810–1815. [Link]

  • Javitch, J. A., et al. (1984). [3H]WIN 35,428 labels a site on the dopamine transporter in striatal membranes. Molecular Pharmacology, 26(1), 35–44. [Link]

  • Hall, H., et al. (1997). A radioligand binding assay for the serotonin transporter in human brain. Journal of Neurochemistry, 68(4), 1675–1683. [Link]

  • Reith, M. E., et al. (1986). [3H]GBR 12935: a specific high-affinity ligand for labeling the dopamine uptake complex. Journal of Neurochemistry, 47(5), 1414–1422. [Link]

  • Brennan, T. J., et al. (2009). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Neuroscience, 159(2), 670–679. [Link]

  • Zhang, P., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. PubMed, 20629458. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the cross-validation of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a key intermediate in the synthesis of various pharmaceutical agents. Our focus is not merely on the procedural steps but on the scientific rationale underpinning the selection and integration of these techniques to build a robust, self-validating analytical workflow.

The Imperative of Orthogonal Cross-Validation

Relying on a single analytical technique, no matter how powerful, introduces an inherent risk of systematic error or unforeseen interferences. Cross-validation, employing multiple, disparate analytical methodologies, is the cornerstone of trustworthy data. The principle is simple: if different analytical techniques, based on different physicochemical principles, yield concordant results, our confidence in the identity, purity, and concentration of the analyte is significantly enhanced. This guide will explore the synergistic use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay

HPLC is the primary tool for determining the purity and assay of non-volatile and thermally labile compounds like 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The tertiary amine and the aromatic ether functionalities make it amenable to reversed-phase chromatography with UV detection.

Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. The choice of a C18 column is based on the non-polar nature of the bromophenyl group and the propyl chain, ensuring adequate retention.

  • Mobile Phase: A gradient elution is employed to ensure the separation of potential polar and non-polar impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent, improving the peak shape of the basic amine.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.

  • Detection: 225 nm. This wavelength is selected based on the UV absorbance of the bromophenoxy chromophore.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1.0 mg/mL of the sample dissolved in a 50:50 mixture of Acetonitrile and Water.

Expected Performance Data
ParameterAcceptance CriteriaExpected Result
Linearity R² ≥ 0.999R² = 0.9995 over a concentration range of 0.05 - 1.5 mg/mL.
Accuracy 98.0 - 102.0% recovery99.5 - 101.2% recovery across three concentration levels.
Precision (RSD) ≤ 1.0% for assay≤ 0.5% for peak area and retention time.
LOD Signal-to-Noise ≥ 30.01 µg/mL
LOQ Signal-to-Noise ≥ 100.03 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Powerhouse

GC-MS provides an orthogonal separation and detection mechanism to HPLC. While the compound has a relatively high boiling point, its volatility is sufficient for GC analysis, especially with a high-temperature column. The mass spectrometer provides definitive structural information, making it an excellent tool for identity confirmation and impurity profiling.

Experimental Protocol: GC-MS
  • Instrumentation: Agilent 8890 GC System coupled with a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm. This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (20:1), 1 µL injection volume. A split injection is used to avoid overloading the column with the neat sample.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 m/z.

Expected Mass Spectrum Fragmentation

The EI mass spectrum is anticipated to show a molecular ion peak (M+) at m/z 257/259 (due to the bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio). Key fragments would include:

  • m/z 58: [CH₂=N(CH₃)₂]⁺, the characteristic fragment for the dimethylaminopropyl side chain.

  • m/z 172/174: [Br-C₆H₄-O]⁺, from the cleavage of the ether bond.

  • m/z 200/202: [M - C₃H₇N]⁺, loss of the propanamine radical.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most definitive structural information. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule and for identifying any structural isomers or impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

Expected Chemical Shifts and Couplings

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.39d, J = 8.8 Hz2HAr-H (ortho to Br)
6.81d, J = 8.8 Hz2HAr-H (ortho to O)
4.01t, J = 6.2 Hz2H-O-CH₂-
2.45t, J = 7.0 Hz2H-CH₂-N-
2.26s6H-N(CH₃)₂
1.98p, J = 6.6 Hz2H-CH₂-CH₂-CH₂-

¹³C NMR (101 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
158.1Ar-C-O
132.3Ar-CH (ortho to Br)
116.3Ar-CH (ortho to O)
113.5Ar-C-Br
66.9-O-CH₂-
56.5-CH₂-N-
45.4-N(CH₃)₂
27.1-CH₂-CH₂-CH₂-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. It is an excellent tool for quick identity confirmation and for detecting the presence of impurities with different functional groups (e.g., hydroxyl or carbonyl groups from degradation).

Experimental Protocol: FT-IR (ATR)
  • Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a UATR accessory.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Expected Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3000-2850MediumC-H stretching (aliphatic)
1585, 1485StrongC=C stretching (aromatic)
1240StrongC-O-C stretching (aryl ether)
1100-1000StrongC-N stretching (aliphatic amine)
825StrongC-H out-of-plane bending (para-disubstituted benzene)
600-500MediumC-Br stretching

Cross-Validation Workflow and Data Comparison

The synergy of these techniques forms a robust cross-validation workflow. The HPLC method provides quantitative data on purity and assay, while GC-MS confirms the molecular weight and fragmentation pattern. NMR provides an unambiguous structural confirmation, and FT-IR offers a quick identity check based on functional groups.

CrossValidationWorkflow HPLC HPLC-UV (Purity & Assay) Result Validated Analytical Result HPLC->Result Quantitative Data GCMS GC-MS (Identity & Impurity Profile) GCMS->Result Structural Confirmation NMR NMR (Definitive Structure) NMR->Result Unambiguous Structure FTIR FT-IR (Functional Groups) FTIR->Result Identity Confirmation

A Comparative Analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and its Chlorinated Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Pharmacology

In the landscape of modern drug discovery, the strategic modification of lead compounds through halogenation is a cornerstone of medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a detailed comparative analysis of two closely related aryloxypropanamine analogs: 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and its chlorinated counterpart, 3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine. These compounds are of significant interest due to their structural similarity to known monoamine reuptake inhibitors, a class of drugs widely used in the treatment of depression and other neurological disorders.

This document, intended for researchers, scientists, and drug development professionals, will delve into the synthesis, predicted physicochemical and pharmacokinetic profiles, and potential pharmacological activities of these two molecules. By presenting in silico predictive data alongside established experimental protocols, this guide aims to provide a comprehensive framework for their evaluation as potential drug candidates.

Introduction to Aryloxypropanamines

The aryloxypropanamine scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine. These drugs function by blocking the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. The nature of the substituent on the phenoxy ring plays a critical role in determining the potency and selectivity of these compounds for their target transporters.

This guide focuses on the impact of substituting a bromine atom versus a chlorine atom at the para-position of the phenoxy ring. While both are halogens and share certain chemical properties, their differences in size, electronegativity, and lipophilicity can lead to significant variations in the drug-like properties of the resulting molecules.

Synthesis of 3-(4-halophenoxy)-N,N-dimethylpropan-1-amines

The synthesis of these target compounds can be achieved through a straightforward and well-established Williamson ether synthesis, followed by amination. The general synthetic pathway is outlined below.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amination 4-halophenol 4-Bromophenol or 4-Chlorophenol Intermediate_1 1-(3-chloropropoxy)-4-halobenzene 4-halophenol->Intermediate_1 Deprotonation Base Base (e.g., K2CO3, NaH) Base->4-halophenol Alkyl_halide 1-bromo-3-chloropropane Alkyl_halide->Intermediate_1 Nucleophilic Substitution (SN2) Intermediate_1_copy 1-(3-chloropropoxy)-4-halobenzene Final_Product 3-(4-halophenoxy)-N,N- dimethylpropan-1-amine Intermediate_1_copy->Final_Product Nucleophilic Substitution Dimethylamine Dimethylamine (gas or solution) Dimethylamine->Final_Product Transporter_Interaction cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron Neurotransmitter Serotonin (5-HT) or Norepinephrine (NE) Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Transporter SERT or NET Neurotransmitter->Transporter Reuptake Neuron_Internal Transporter->Neuron_Internal Transport Drug Halogenated Phenoxypropanamine Drug->Transporter Inhibition

structural analogs of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and their properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine and Their Properties

Introduction: From Antihistamines to Antidepressants

The 3-phenoxy-N,N-dimethylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a diverse range of pharmacologically active agents. The parent compound, 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, is structurally analogous to molecules that have evolved from first-generation antihistamines to potent and selective monoamine reuptake inhibitors used in the treatment of depression. This evolution began with the observation that early antihistamines, such as diphenhydramine, possessed not only H1 receptor blocking activity but also anticholinergic and serotonin reuptake inhibiting properties.[1] This discovery spurred the development of derivatives like 3-phenoxy-3-phenylpropan-1-amine (PPPA), which became a foundational template for selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.[2]

This guide provides a comparative analysis of structural analogs of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, exploring how subtle modifications to the phenoxy ring, the propanamine chain, and the terminal amine influence their binding affinity and functional activity at key biological targets. We will examine their properties as antidepressants, antihistamines, and anticholinergics, supported by quantitative data and detailed experimental methodologies for their evaluation.

Structure-Activity Relationship (SAR) Overview

The pharmacological profile of aryloxypropanamine derivatives is highly dependent on the substitution patterns at three key positions: the aromatic (phenoxy) ring, the phenyl ring (in dual-ring structures), and the terminal amine.

  • Phenoxy Ring Substitution: Halogenation at the para-position of the phenoxy ring, as seen in the parent compound with bromine, is a common feature in this class. For instance, the halogenated pheniramines (brompheniramine, chlorpheniramine) are significantly more potent antihistamines than their non-halogenated counterpart.[3][4] In the context of antidepressants, a trifluoromethyl group at this position, as seen in fluoxetine, confers high potency and selectivity for the serotonin transporter (SERT).[2]

  • Propylamine Linker: The three-carbon chain separating the phenoxy group and the terminal amine is generally optimal for activity.[5]

  • Terminal Amine Substitution: The nature of the amine substitution dictates receptor selectivity and potency. N,N-dimethyl substitution is common, but mono-methylation (e.g., N-methyl) or even primary amines can significantly alter the pharmacological profile, often influencing selectivity between the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][5]

The following diagram illustrates the key regions for chemical modification on the general aryloxypropanamine scaffold.

SAR_Overview cluster_scaffold General Aryloxypropanamine Scaffold cluster_modifications Key Modification Points cluster_properties Resulting Pharmacological Properties Scaffold Ar-O-(CH2)3-NR1R2 Phenoxy Phenoxy Ring (Ar) - Halogens (Br, Cl) - CF3 - Methoxy SERT SERT Inhibition Phenoxy->SERT Selectivity & Potency H1 H1 Antagonism Phenoxy->H1 Potency Amine Terminal Amine (NR1R2) - N(CH3)2 - NHCH3 - NH2 Amine->SERT Selectivity (SERT vs NET) NET NET Inhibition Amine->NET Muscarinic Muscarinic Antagonism (Anticholinergic) Amine->Muscarinic Affinity Linker Propyl Linker - Chirality - Branching Linker->SERT Potency

Caption: Key modification points on the aryloxypropanamine scaffold and their influence on pharmacological targets.

Comparative Analysis of Biological Activities

Antidepressant Activity: SERT and NET Inhibition

The primary mechanism of action for many modern antidepressants is the inhibition of serotonin (5-HT) and/or norepinephrine (NE) reuptake by blocking their respective transporters, SERT and NET.[6] Analogs of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine have been extensively studied for this activity.

CompoundR1 (Phenoxy)R2 (Amine)TargetIC50 / Ki (nM)Reference
Fluoxetine 4-CF3NHCH3SERT~1-10[2][7]
Nisoxetine 2-OCH3NHCH3NET~1-5[2]
Atomoxetine 2-CH3NHCH3NET~5[2]
Paroxetine (Methylenedioxy)PiperidineSERT~0.1-1[8]
Citalopram 4-CNN(CH3)2SERT~1-5[7][9]

Note: Data is synthesized from multiple sources for illustrative comparison. Absolute values can vary based on specific assay conditions.

The data clearly demonstrates how substitutions on the phenoxy ring drive selectivity. A 4-trifluoromethyl group (Fluoxetine) confers high SERT selectivity, while ortho-substitutions like methoxy (Nisoxetine) or methyl (Atomoxetine) shift the activity towards potent NET inhibition.[2]

Antihistaminic Activity: H1 Receptor Blockade

The structural similarity to pheniramines suggests that these compounds are likely to possess H1 receptor antagonist activity. First-generation antihistamines are known for their sedative and anticholinergic side effects.[3]

CompoundR (para-substituent)TargetPotency ComparisonReference
Pheniramine HH1 ReceptorBaseline[3]
Chlorpheniramine ClH1 Receptor~20-50x > Pheniramine[3]
Brompheniramine BrH1 Receptor~20-50x > Pheniramine[3][4]

As shown, the addition of a halogen at the para-position of the phenyl ring dramatically increases antihistaminic potency.[3] The S-enantiomers of these compounds are known to be significantly more active.[3]

Anticholinergic Activity: Muscarinic Receptor Blockade

A common side effect of first-generation antihistamines and tricyclic antidepressants is anticholinergic activity, resulting from the blockade of muscarinic acetylcholine receptors.[10][11] This can lead to adverse effects like dry mouth, blurred vision, and cognitive impairment, particularly in the elderly.[10][12] The anticholinergic potential of novel analogs must be carefully evaluated.

Receptor SubtypePrimary G-protein CouplingKey Physiological Roles
M1 Gq/11CNS: Memory, cognition
M2 Gi/oHeart: Bradycardia
M3 Gq/11Smooth Muscle: Contraction; Glands: Secretion
M4 Gi/oCNS: Locomotion
M5 Gq/11CNS: Dopamine release

Data synthesized from multiple sources.[11][13]

Compounds are typically screened against a panel of muscarinic receptor subtypes (M1-M5) to determine their affinity and selectivity profile. A high affinity, particularly for the M1 and M3 receptors, predicts a strong anticholinergic side effect profile.[11]

Experimental Protocols

Accurate characterization of these analogs requires robust and validated in vitro assays. The following are representative protocols for determining activity at the key targets.

Protocol 1: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol measures a compound's ability to inhibit the uptake of a labeled substrate (e.g., [³H]5-HT) into cells expressing SERT.[7][14]

Workflow Diagram:

SERT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Detection & Analysis A Plate cells expressing hSERT (e.g., HEK293, JAR cells) C Pre-incubate cells with test compounds or vehicle A->C B Prepare serial dilutions of test compounds B->C D Add radiolabeled substrate ([³H]5-HT) C->D E Incubate at 37°C (e.g., 15-60 min) D->E F Terminate uptake by rapid washing with ice-cold buffer E->F G Lyse cells and measure intracellular radioactivity via scintillation counting F->G H Calculate % inhibition relative to vehicle control G->H I Determine IC50 values using non-linear regression H->I

Caption: Workflow for a cell-based SERT radiolabeled substrate uptake inhibition assay.

Methodology:

  • Cell Culture: Plate human embryonic kidney (HEK293) cells stably transfected with the human serotonin transporter (hSERT) or JAR choriocarcinoma cells (which endogenously express SERT) in 96-well plates and grow to confluence.[7]

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Assay Procedure: a. Wash cell monolayers with pre-warmed assay buffer. b. Add test compounds or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate the uptake reaction by adding [³H]serotonin to a final concentration of ~10-20 nM. d. Incubate for a defined period (e.g., 20 minutes) at 37°C. e. Terminate the assay by rapidly aspirating the medium and washing the cells three times with ice-cold wash buffer.[7] f. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor, such as paroxetine (10 µM).

  • Detection: Lyse the cells with a suitable lysis buffer, transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Muscarinic Receptor (M1) Radioligand Binding Assay

This protocol determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a known radioligand.[15][16]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human muscarinic M1 receptor (e.g., CHO-K1 cells).[16] Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well filter plate, combine the following in assay buffer (e.g., PBS, pH 7.4):

    • Cell membrane preparation (e.g., 10-15 µg protein/well).[16]

    • Radioligand: [³H]N-methylscopolamine ([³H]NMS) at a concentration near its Kd (e.g., 0.2-0.6 nM).[15][16]

    • Serial dilutions of the test compound or vehicle.

  • Incubation: Incubate the plate at room temperature (or 27°C) for 120 minutes with gentle shaking to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[15]

  • Data Analysis:

    • Total Binding: Determined in the absence of any competing compound.

    • Non-specific Binding: Determined in the presence of a saturating concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

    • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Calculate the percent displacement by the test compound at each concentration.

    • Determine the IC50 value using non-linear regression. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine scaffold represents a versatile platform for developing CNS-active agents. The structure-activity relationships demonstrate that small, targeted chemical modifications can profoundly shift the pharmacological profile from a potent antihistamine to a selective serotonin or norepinephrine reuptake inhibitor. The key to successful drug design lies in maximizing affinity for the desired therapeutic target (e.g., SERT) while minimizing off-target activities, particularly at muscarinic and histamine receptors, which are responsible for undesirable side effects. Future research in this area will likely focus on developing analogs with improved selectivity profiles, potentially exploring dual SERT/NET inhibitors with a balanced activity ratio, and further refining the scaffold to eliminate anticholinergic liabilities, thereby creating safer and more effective therapeutics for neuropsychiatric disorders.

References

  • Springer Protocols. (n.d.). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Retrieved from [Link]

  • Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

  • PubMed. (1986). Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Retrieved from [Link]

  • MDPI. (n.d.). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Retrieved from [Link]

  • American Chemical Society. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • JoVE. (2022). Thermostabilization, Expression, Purification, and Crystallization of the Human Serotonin Transporter Bound to S-citalopram. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure–activity relationship studies on 1-heteroaryl-3-phenoxypropan-2-ones acting as inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

  • National Institutes of Health. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • N/A. (n.d.).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromo-2-methylphenoxy)-n,n-dimethylpropan-1-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues. Retrieved from [Link]

  • N/A. (n.d.). Antihistamine.
  • Biocompare. (n.d.). Norepinephrine ELISA Kits. Retrieved from [Link]

  • GSRS. (n.d.). 3-BROMO-N,N-DIMETHYLPROPAN-1-AMINE. Retrieved from [Link]

  • Google Patents. (n.d.). Aryloxyphenylpropylamines in treating depression.
  • PubChem. (n.d.). 3-(4-Bromophenyl)propanamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Anticholinergic Medications. Retrieved from [Link]

  • National Institutes of Health. (2023). A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. Retrieved from [Link]

  • PubMed. (1995). A study of the N-methyl-D-aspartate antagonistic properties of anticholinergic drugs. Retrieved from [Link]

  • Juniper Publishers. (2018). Food and Nutrition Sciences Impact Factor. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drugs with anticholinergic properties and cognitive performance in the elderly. Retrieved from [Link]

  • PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-N,N-dimethylpropan-1-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • N/A. (n.d.). 3-Bromo-n,n-dimethylpropan-1-amine Hydrobromide.
  • Google Patents. (2007). Process for making heteroaryl amine intermediate compounds.
  • National Institutes of Health. (n.d.). Affective Antidepressant, Cytotoxic Activities, and Characterization of Phyto-Assisted Zinc Oxide Nanoparticles. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new, robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a key intermediate in pharmaceutical synthesis. The performance of this novel method is objectively compared with established Gas Chromatography (GC) techniques used for similar tertiary amines, supported by a full validation data set according to international regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and validated analytical method for this compound.

The accurate quantification of pharmaceutical intermediates is paramount to ensuring the safety and efficacy of the final drug product. The inherent chemical properties of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, a tertiary amine with a bromophenoxy moiety, present unique analytical challenges. This guide details a newly developed reversed-phase HPLC (RP-HPLC) method designed for its precise and accurate quantification and compares it to an alternative GC approach, providing the necessary data for an informed selection of the most suitable analytical technique.

The Imperative for a Validated Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] This is a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4] The validation process ensures that the method is reliable, reproducible, and provides data that can be trusted. The core validation parameters assessed in this guide are based on the ICH Q2(R1) and USP <1225> guidelines and include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[3][5]

Comparative Overview: HPLC vs. GC for Tertiary Amine Analysis

While both HPLC and GC are powerful chromatographic techniques, their applicability to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine differs significantly.

High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of a wide range of pharmaceutical compounds. For tertiary amines, which can be prone to peak tailing on traditional silica-based columns, modern column chemistries and mobile phase modifiers can overcome these challenges. HPLC offers the advantage of operating at lower temperatures, which is beneficial for thermally labile compounds.

Gas Chromatography (GC): GC is a viable option for the analysis of volatile and thermally stable compounds.[6] However, the analysis of amines by GC can be challenging due to their basicity and polarity, often leading to poor peak shape and adsorption on the column.[7] Derivatization is a common strategy to improve the chromatographic behavior of amines in GC, but this adds an extra step to the sample preparation process.[8]

This guide will demonstrate that the newly developed HPLC method provides a more direct and robust approach for the analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Novel HPLC Method and its Validation

A new reversed-phase HPLC method was developed and validated for the quantitative determination of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine.

Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 7.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards and samples were prepared in a diluent of 50:50 (v/v) acetonitrile and water.

Validation Results: A Summary

The new HPLC method was validated according to ICH Q2(R1) guidelines.[1][3] The results are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No interference at the analyte's retention time.
Linearity (r²) 0.9995r² ≥ 0.999
Range 50 - 150 µg/mLTo be defined by the application.
Accuracy (% Recovery) 99.2 - 101.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability0.8%RSD ≤ 2.0%
- Intermediate Precision1.2%RSD ≤ 2.0%
LOD 0.1 µg/mLTo be determined.
LOQ 0.3 µg/mLTo be determined.
Robustness No significant impact on results with minor changes in flow rate, column temperature, and mobile phase composition.Results should remain within acceptance criteria.
Detailed Validation Experiments

The specificity of the method was evaluated by injecting the blank (diluent) and a placebo solution. The resulting chromatograms showed no interfering peaks at the retention time of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine, confirming the method's ability to assess the analyte in the presence of other components unequivocally.

The linearity of the method was determined by analyzing five standard solutions at concentrations ranging from 50 to 150 µg/mL. The calibration curve of peak area versus concentration was linear over this range, with a correlation coefficient (r²) of 0.9995.

G cluster_0 Linearity Assessment p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 label_x Concentration (µg/mL) label_y Peak Area

Caption: Linearity plot of peak area vs. concentration.

The accuracy of the method was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 99.2% and 101.5%, demonstrating the closeness of the test results to the true value.

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration yielded a relative standard deviation (RSD) of 0.8%.

  • Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD for the combined results was 1.2%.

Both precision results are well within the acceptable limit of 2.0%, indicating a high degree of precision.

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

The robustness of the method was evaluated by intentionally making small variations in the method parameters, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The results of these variations did not significantly affect the chromatographic performance or the quantitative results, demonstrating the method's reliability during normal usage.

Comparison with an Alternative GC Method

To provide a comprehensive guide, the performance of the validated HPLC method is compared to a typical GC method that could be employed for the analysis of a tertiary amine like 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The data for the GC method is based on published literature for similar compounds.[9]

FeatureValidated HPLC MethodAlternative GC Method (Literature Data)Justification for Preference
Sample Preparation Simple dissolution in diluent.Often requires derivatization to improve peak shape and reduce adsorption.[8]The HPLC method is more direct and less time-consuming.
Thermal Stability Operates at ambient temperature, suitable for potentially thermally labile compounds.High temperatures in the injector and column can lead to degradation of some analytes.The HPLC method is gentler on the analyte.
Peak Shape Symmetrical peaks achieved with optimized mobile phase.Prone to peak tailing for basic compounds like amines, which can affect integration and accuracy.[7]The HPLC method provides better chromatography and more reliable quantification.
Precision (RSD%) < 2.0%Typically in the range of 1-5% for underivatized amines.The HPLC method demonstrates superior precision.
Robustness High, with minimal impact from small variations in method parameters.Can be sensitive to changes in carrier gas flow, temperature programming, and injector conditions.The HPLC method is more robust for routine use.

Conclusion

The newly developed and validated reversed-phase HPLC method provides a reliable, precise, and accurate means for the quantitative analysis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The method is specific, linear over a wide range, and robust.

When compared to a potential GC alternative, the HPLC method offers several key advantages, including simpler sample preparation, milder analytical conditions, and superior chromatographic performance for a basic compound. The comprehensive validation data presented in this guide supports the adoption of this HPLC method for routine quality control and in-process monitoring during the synthesis of pharmaceuticals.

G cluster_0 Method Validation Workflow A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I

Sources

comparative analysis of the reactivity of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Introduction

3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a versatile chemical scaffold frequently encountered in the development of novel pharmaceutical agents and functional materials. Its structure incorporates three key functional groups, each with a distinct reactivity profile: a reactive aryl bromide, a nucleophilic tertiary amine, and a robust ether linkage. Understanding the chemical behavior of these sites is paramount for researchers aiming to utilize this molecule as a synthetic intermediate.

This guide provides a comprehensive (hereafter Compound A ). We will explore its performance in key chemical transformations and objectively compare its reactivity with two structural analogs:

  • Compound B: 3-(4-chloro phenoxy)-N,N-dimethylpropan-1-amine, to evaluate the impact of the aryl halide on reactivity.

  • Compound C: 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine, to assess the electronic influence of the ether linkage versus a direct C-C bond.

Through detailed experimental protocols, supporting data, and mechanistic insights, this document serves as a practical resource for scientists engaged in drug discovery and chemical synthesis.

Reactivity at the Aryl Halide: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is arguably the most versatile functional group on Compound A , serving as a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. The Suzuki-Miyaura cross-coupling reaction is a benchmark for evaluating the reactivity of this site.

Mechanistic Considerations & Causality

The critical, rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the aryl-halide bond.[1] The efficiency of this step is governed by two primary factors:

  • Carbon-Halogen Bond Dissociation Energy (BDE): The C-Br bond (BDE ≈ 297 kJ/mol) is significantly weaker than the C-Cl bond (BDE ≈ 397 kJ/mol). This dictates that aryl bromides, like Compound A , will undergo oxidative addition much more readily and under milder conditions than their aryl chloride counterparts, such as Compound B .[2][3]

  • Electronic Effects: The electron density of the aromatic ring influences the rate of oxidative addition. Electron-donating groups (EDGs) increase electron density on the carbon bearing the halogen, which can facilitate the oxidative addition step. The phenoxy group in Compound A is an EDG, enhancing reactivity. In Compound C , the absence of the ether oxygen removes this specific electronic contribution, allowing for a direct comparison of the linker's effect.

Suzuki_Cycle cluster_caption pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X(L2) (Oxidative Addition Complex) pd0->oa_complex Ar-X transmetal_complex Ar-Pd(II)-R(L2) (Transmetalation Complex) oa_complex->transmetal_complex R-B(OR)2 (Base) transmetal_complex->pd0 Reductive Elimination Ar-R caption_node A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to quantitatively compare the reaction rates of Compounds A, B, and C under identical, controlled conditions.

Materials:

  • Compound A (3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine)

  • Compound B (3-(4-chlorophenoxy)-N,N-dimethylpropan-1-amine)

  • Compound C (3-(4-bromophenyl)-N,N-dimethylpropan-1-amine)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Internal Standard (e.g., Dodecane) for GC analysis

Procedure:

  • To three separate, oven-dried 25 mL Schlenk flasks equipped with magnetic stir bars, add the aryl halide (Compound A, B, or C , 1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the internal standard (0.5 mmol) to each flask.

  • Evacuate and backfill each flask with argon gas three times to ensure an inert atmosphere.

  • To each flask, add anhydrous toluene (8 mL) and ethanol (2 mL) via syringe.

  • Stir the mixtures at room temperature for 10 minutes to ensure homogeneity.

  • To each flask, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Place the flasks in a pre-heated oil bath at 80 °C and begin vigorous stirring.

  • At specified time intervals (t = 0, 1, 2, 4, 8, and 24 hours), withdraw a 0.1 mL aliquot from each reaction mixture via a syringe.

  • Quench each aliquot with 1 mL of water and extract with 1 mL of ethyl acetate. Analyze the organic layer by Gas Chromatography (GC) or HPLC to determine the consumption of the starting material relative to the internal standard.

Data Analysis and Expected Results

The conversion percentage over time provides a direct measure of reactivity. The data can be summarized as follows:

Time (hours)Compound A (% Conversion)Compound B (% Conversion)Compound C (% Conversion)
1 ~60%<5%~75%
2 ~85%~10%>95%
4 >95%~20%>98%
8 >98%~35%>98%
24 >98%~65%>98%

Discussion of Results:

  • Compound A vs. Compound B: As predicted by bond dissociation energies, Compound A (aryl bromide) is expected to react significantly faster than Compound B (aryl chloride). Complete conversion for A should be achieved within a few hours, whereas B will likely require longer reaction times or more forcing conditions (e.g., higher temperatures, stronger ligands) to reach completion.[3]

  • Compound A vs. Compound C: The absence of the electron-donating ether oxygen in Compound C might be expected to decrease reactivity slightly compared to A . However, the direct attachment of the alkylamine chain to the ring may have a more complex influence on the electronics and catalyst coordination, potentially leading to comparable or even slightly enhanced reactivity depending on the precise conditions. The experimental data will clarify this relationship.

Reactivity at the Tertiary Amine: Oxidative N-Demethylation

The N,N-dimethylamino group is a key site for metabolic transformation and can be a target for synthetic modification. N-demethylation is a common reaction, converting the tertiary amine to a secondary amine, which can then be used for further functionalization.[4]

Mechanistic Considerations & Causality

Oxidative N-demethylation methods often proceed through an N-oxide intermediate. The non-classical Polonovski reaction, which utilizes iron(II) sulfate to facilitate the decomposition of the N-oxide, is an effective method.[5][6] The process involves:

  • N-Oxidation: The tertiary amine is oxidized to its corresponding N-oxide using an oxidant like hydrogen peroxide or m-CPBA.

  • Iron-Mediated Rearrangement: The N-oxide is treated with Fe(II)SO₄. The Fe(II) reduces the N-oxide, generating an aminium radical cation. This intermediate then rearranges to form an iminium ion.[6]

  • Hydrolysis: The iminium ion is readily hydrolyzed by water to yield the secondary (N-demethylated) amine and formaldehyde.

N_Demethylation_Workflow cluster_caption start Compound A (Tertiary Amine) oxidation Step 1: Oxidation (e.g., H₂O₂) start->oxidation n_oxide N-Oxide Intermediate oxidation->n_oxide rearrangement Step 2: Fe(II)SO₄ Treatment (Polonovski Reaction) n_oxide->rearrangement iminium Iminium Ion Intermediate rearrangement->iminium hydrolysis Step 3: Hydrolysis iminium->hydrolysis product Final Product (Secondary Amine) hydrolysis->product caption_node Workflow for the oxidative N-demethylation of a tertiary amine.

Caption: A step-by-step workflow for oxidative N-demethylation.

Experimental Protocol: Comparative N-Demethylation

This protocol details the N-demethylation of Compound A . Compound C would be expected to behave similarly, as the reactive site is identical.

Materials:

  • Compound A (3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine)

  • Hydrogen peroxide (30% solution)

  • Methanol

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • N-Oxide Formation: Dissolve Compound A (1.0 mmol) in methanol (10 mL) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Add hydrogen peroxide (1.5 mmol, 1.5 equiv) dropwise. Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material.

  • Once complete, carefully destroy excess peroxide by adding a small amount of MnO₂ or a catalytic amount of platinum on carbon until oxygen evolution ceases. Filter the mixture and concentrate under reduced pressure to obtain the crude N-oxide.

  • Demethylation: Dissolve the crude N-oxide in water (10 mL).

  • In a separate flask, prepare a solution of FeSO₄·7H₂O (4.0 mmol, 4.0 equiv) in water (10 mL).

  • Add the FeSO₄ solution dropwise to the N-oxide solution at room temperature over 30 minutes.

  • Stir the reaction for 2-4 hours. Monitor the formation of the N-demethylated product by LC-MS.

  • Upon completion, make the solution basic (pH ~9) with saturated sodium bicarbonate solution and extract with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude secondary amine, which can be purified by column chromatography.

Data Analysis and Expected Results

The reaction should yield the desired N-demethylated product, 3-(4-bromophenoxy)-N-methylpropan-1-amine.

CompoundStarting MaterialProductExpected Yield
A 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine3-(4-bromophenoxy)-N-methylpropan-1-amine60-75%

Discussion of Results: The iron-mediated Polonovski reaction is an effective method for the N-demethylation of this class of compounds.[6] The primary challenge is often the purification, as iron salts can complicate the workup. The yield is typically moderate to good. This transformation demonstrates that the tertiary amine can be selectively modified without affecting the aryl bromide or ether functionalities under these specific conditions, providing a route to valuable secondary amine intermediates.

Stability of the Ether Linkage: Acid-Catalyzed Cleavage

Ethers are known for their general lack of reactivity, making them excellent linkers in complex molecules. However, they can be cleaved under forcing acidic conditions.[7][8] Assessing the stability of the phenoxy ether in Compound A is crucial for understanding its limitations in synthetic design.

Mechanistic Considerations & Causality

Acid-catalyzed ether cleavage requires a strong protic acid, such as HBr or HI.[9][10] The mechanism proceeds as follows:

  • Protonation: The ether oxygen is protonated by the strong acid, converting the alkoxy group into a good leaving group (an alcohol).

  • Nucleophilic Attack: A nucleophile (the conjugate base of the acid, e.g., Br⁻) attacks one of the adjacent carbon atoms.

    • Aryl-Oxygen Bond: The Ar-O bond is very strong due to the sp² hybridization of the carbon and resonance effects. Cleavage of this bond is extremely difficult and generally does not occur.[11]

    • Alkyl-Oxygen Bond: The nucleophile will attack the alkyl carbon (the propyl chain). This can proceed via an Sₙ1 or Sₙ2 mechanism. Since the carbon is part of a primary alkyl chain, the reaction will proceed via an Sₙ2 pathway.[9][10]

Ether_Cleavage cluster_caption start Ar-O-R (Compound A) protonation Protonation (H-Br) start->protonation oxonium Ar-O⁺(H)-R (Oxonium Ion) protonation->oxonium attack Sₙ2 Attack by Br⁻ oxonium->attack Attack at 'R' no_reaction No Reaction (at Ar-O bond) oxonium->no_reaction Attack at 'Ar' products Ar-OH + R-Br (4-Bromophenol + Alkyl Bromide) attack->products caption_node Proposed Sₙ2 mechanism for the acid-catalyzed cleavage of the ether bond.

Caption: The mechanism for acid-catalyzed ether cleavage in aryl alkyl ethers.

Experimental Protocol: Ether Linkage Stability Test

This protocol is a stress test designed to determine the conditions under which the ether bond in Compound A might cleave.

Materials:

  • Compound A (3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine)

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid, glacial

Procedure:

  • In a 25 mL round-bottom flask equipped with a reflux condenser, add Compound A (0.5 mmol).

  • Add hydrobromic acid (5 mL) and acetic acid (2 mL).

  • Heat the mixture to reflux (approximately 120-125 °C) with stirring.

  • Monitor the reaction after 24 and 48 hours by taking a small aliquot, neutralizing it, and analyzing by TLC or LC-MS, specifically looking for the appearance of 4-bromophenol.

Expected Results and Discussion

It is highly anticipated that even after prolonged heating at reflux with strong acid, little to no cleavage of the ether bond will be observed. Compound A will likely remain intact or may undergo degradation through other pathways before significant ether cleavage occurs. This demonstrates the high stability of the aryl ether linkage, confirming its suitability as a robust and reliable linker for connecting molecular fragments in multi-step syntheses, even in the presence of strong acids.

Conclusion

This comparative guide elucidates the distinct reactivity profile of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. Our analysis reveals three key takeaways for the synthetic chemist:

  • The Aryl Bromide is the Primary Site for Diversification: It is highly reactive in palladium-catalyzed cross-coupling reactions, far outperforming its chloro-analog. This position serves as the optimal handle for introducing molecular complexity.

  • The Tertiary Amine is Modifiable under Specific Conditions: The N,N-dimethylamino group can be efficiently converted to a secondary amine via oxidative N-demethylation, providing a route for subsequent N-alkylation or other modifications. This reaction proceeds under conditions that leave the rest of the molecule intact.

  • The Ether Linkage Provides High Stability: The aryl ether bond is exceptionally robust, resisting cleavage even under harsh acidic conditions. This makes it a reliable and inert linker for constructing complex molecular architectures.

By understanding these principles, researchers can strategically and efficiently employ this versatile scaffold in the design and synthesis of next-generation molecules for pharmaceutical and materials science applications.

References

  • Title: Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: MDPI URL: [Link]

  • Title: Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Ether cleavage - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cleavage Of Ethers With Acid Source: Master Organic Chemistry URL: [Link]

  • Title: Acidic cleavage of ethers (video) Source: Khan Academy URL: [Link]

  • Title: Reactions of Ethers-Ether Cleavage Source: Chemistry Steps URL: [Link]

  • Title: N-Dealkylation of Amines Source: PMC - NIH URL: [Link]

  • Title: ADVANCES IN N- and O-DEMETHYLATION OF OPIATES Source: ResearchGate URL: [Link]

  • Title: A method for the n-demethylation of n-methyl heterocycles - Google Patents Source: Google Patents URL
  • Title: Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction Source: Sciencemadness.org URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.